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  • Product: N-(tetracosanoyl)-sphinganine
  • CAS: 6063-36-1

Core Science & Biosynthesis

Foundational

What is the structure of N-(tetracosanoyl)-sphinganine?

An In-Depth Technical Guide to the Structure of N-(tetracosanoyl)-sphinganine Introduction: Defining a Key Dihydroceramide N-(tetracosanoyl)-sphinganine, also known as C24:0 dihydroceramide or Cer(d18:0/24:0), is a pivot...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure of N-(tetracosanoyl)-sphinganine

Introduction: Defining a Key Dihydroceramide

N-(tetracosanoyl)-sphinganine, also known as C24:0 dihydroceramide or Cer(d18:0/24:0), is a pivotal molecule in the realm of sphingolipid biochemistry.[1] It belongs to the dihydroceramide class, which are direct precursors to ceramides, a family of waxy lipid molecules essential for cellular structure and signaling.[2][3] This guide provides a comprehensive examination of the molecular architecture of N-(tetracosanoyl)-sphinganine, its physicochemical characteristics, biological significance, and the analytical methodologies employed for its characterization, tailored for researchers and professionals in drug development and life sciences.

Fundamentally, N-(tetracosanoyl)-sphinganine is an amide, formed from two constituent building blocks: a long-chain sphingoid base (sphinganine) and a very-long-chain saturated fatty acid (tetracosanoic acid).[1][4] The specific nature of these components, particularly the extensive length of the fatty acid chain, imparts unique biophysical properties that dictate its role within cellular membranes and metabolic pathways.

Part 1: A Deconstruction of the Molecular Architecture

The structure of N-(tetracosanoyl)-sphinganine is best understood by examining its three primary features: the sphinganine backbone, the tetracosanoyl acyl chain, and the amide linkage that covalently joins them.

The Sphinganine Backbone

Sphinganine (also called dihydrosphingosine) is the foundational sphingoid base for this molecule.[5] It is an 18-carbon amino alcohol, notable for its saturated hydrocarbon tail.[5] Its systematic IUPAC name is (2S,3R)-2-aminooctadecane-1,3-diol. This specific stereochemistry is critical for its biological recognition and enzymatic processing. Unlike the more commonly known sphingosine, sphinganine lacks the C4-C5 trans double bond, making it a fully saturated molecule. This saturation is the defining feature of all dihydroceramides.

The Tetracosanoyl Acyl Chain

The "tetracosanoyl" portion of the name refers to tetracosanoic acid, a very-long-chain saturated fatty acid (VLCFA) containing 24 carbon atoms (C24:0).[6] Also known by its common name, lignoceric acid, this fatty acid's long, straight, and non-polar hydrocarbon chain significantly contributes to the molecule's hydrophobicity.[7][8][9] The length of this acyl chain is not trivial; ceramides with different chain lengths have distinct biological functions, and C24:0, in particular, is crucial for the formation of stable, ordered lipid domains in membranes.[10][11]

The Amide Linkage

The defining bond in all ceramides is the amide linkage. In N-(tetracosanoyl)-sphinganine, this bond forms between the amino group at the C2 position of the sphinganine backbone and the carboxyl group of tetracosanoic acid. This reaction, an N-acylation, is catalyzed in vivo by a family of enzymes known as ceramide synthases (CerS).

The resulting molecule, with the IUPAC name N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide , is a large, amphiphilic but predominantly hydrophobic lipid.[1]

cluster_product Resulting Dihydroceramide sphinganine Sphinganine (d18:0) (2S,3R)-2-aminooctadecane-1,3-diol Saturated C18 Sphingoid Base product N-(tetracosanoyl)-sphinganine Cer(d18:0/24:0) sphinganine->product fatty_acid Tetracosanoic Acid (C24:0) Lignoceric Acid Very-Long-Chain Saturated Fatty Acid fatty_acid->product linker linker->product Amide Bond (N-Acylation)

Caption: Molecular composition of N-(tetracosanoyl)-sphinganine.

Part 2: Physicochemical Properties

The distinct structure of N-(tetracosanoyl)-sphinganine dictates its physical and chemical properties, which are crucial for its function in biological membranes and its handling in experimental settings.

PropertyValueSource
Molecular Formula C₄₂H₈₅NO₃[1]
Average Molecular Weight 652.1 g/mol [1]
IUPAC Name N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide[1]
Common Synonyms Cer(d18:0/24:0), C24 Dihydroceramide, N-lignoceroyl-sphinganine[1]
CAS Number 6063-36-1[1]
Physical Description Solid at room temperature[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether[7]
Hydrophobicity (XLogP3) 17.7[1]

Part 3: Biological Significance and Metabolic Context

N-(tetracosanoyl)-sphinganine is not merely a structural lipid; it is a key intermediate in the de novo synthesis of sphingolipids, a pathway critical for eukaryotic life.[2]

Role in De Novo Ceramide Synthesis

The creation of ceramides begins with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum.[2][12] This leads to the formation of sphinganine. The pivotal step for our molecule of interest is the N-acylation of sphinganine by a ceramide synthase (CerS). Specifically, CerS2 is primarily responsible for acylating sphinganine with very-long-chain fatty acyl-CoAs, including tetracosanoyl-CoA (C24:0-CoA), to produce N-(tetracosanoyl)-sphinganine.[13]

This dihydroceramide is the immediate precursor to C24:0 ceramide. The final step is the introduction of a C4-C5 trans double bond into the sphinganine backbone by the enzyme dihydroceramide desaturase, converting the dihydroceramide to a ceramide.[3][14]

serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT sphinganine Sphinganine (dihydrosphingosine) keto->sphinganine Reductase dhcer N-(tetracosanoyl)-sphinganine (C24:0 Dihydroceramide) sphinganine->dhcer Ceramide Synthase 2 (CerS2) cer N-(tetracosanoyl)-sphingosine (C24:0 Ceramide) dhcer->cer Dihydroceramide Desaturase complex Complex Sphingolipids cer->complex acyl_coa Tetracosanoyl-CoA (C24:0-CoA) acyl_coa->sphinganine

Caption: Position in the de novo ceramide synthesis pathway.
Cellular Functions

While ceramides are well-established signaling molecules involved in apoptosis, inflammation, and cell cycle regulation, the specific roles of dihydroceramides are an active area of research.[14][15] The balance between ceramide and dihydroceramide levels, and specifically the ratio of different acyl chain lengths, is critical for cellular homeostasis. The ratio of C24:0 to C16:0 ceramides, for instance, has been identified as a potential biomarker for cardiovascular health, with higher levels of C24:0 being associated with better outcomes.[16] This underscores the importance of understanding the synthesis and fate of specific species like N-(tetracosanoyl)-sphinganine.

Part 4: Analytical Methodologies for Characterization

The precise identification and quantification of N-(tetracosanoyl)-sphinganine within complex biological matrices require sophisticated analytical techniques. The causality behind choosing a specific method lies in the need for high sensitivity, specificity, and the ability to differentiate between structurally similar lipid species.

Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preeminent technique for ceramide analysis.[17] Its power lies in the combination of physical separation with highly specific mass-based detection.

  • Rationale for Use: This method provides the specificity needed to distinguish N-(tetracosanoyl)-sphinganine from other ceramides that differ only in acyl chain length or saturation. Its high sensitivity allows for quantification even at low physiological concentrations found in plasma or tissue samples.[18][19]

Experimental Protocol: Quantification of N-(tetracosanoyl)-sphinganine via LC-MS/MS

  • Sample Preparation & Lipid Extraction:

    • Collect biological samples (e.g., plasma, tissue homogenate).

    • Add an internal standard (e.g., a non-physiological odd-chain C17:0 or C25:0 dihydroceramide) to correct for extraction inefficiency and instrument variability.[19]

    • Perform a liquid-liquid extraction using a robust method like the Bligh-Dyer technique to isolate the total lipid fraction.[19]

    • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable injection solvent (e.g., methanol/chloroform mixture).

  • Chromatographic Separation:

    • Inject the extracted sample into a High-Performance Liquid Chromatography (HPLC) system.

    • Utilize a reverse-phase column (e.g., C8 or C18) to separate the lipid species based on their hydrophobicity. The long C24 acyl chain of N-(tetracosanoyl)-sphinganine will result in a relatively long retention time compared to shorter-chain dihydroceramides.[19]

    • Employ a gradient elution program, typically with mobile phases containing solvents like methanol, acetonitrile, and water with additives like formic acid and ammonium formate to improve ionization.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer. ESI is a soft ionization technique that keeps the lipid molecule intact, typically forming a protonated molecule [M+H]⁺.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion mass for N-(tetracosanoyl)-sphinganine (m/z 652.7) and monitoring for a specific, characteristic fragment ion (e.g., m/z 264.3, corresponding to the sphinganine backbone after loss of water). This highly specific mass transition minimizes interference from other co-eluting compounds.

  • Data Analysis and Quantification:

    • Integrate the peak area for the specific MRM transition corresponding to the analyte.

    • Quantify the concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated using known concentrations of a pure N-(tetracosanoyl)-sphinganine standard.

sample 1. Sample Collection (Plasma, Tissue) extraction 2. Lipid Extraction (Bligh-Dyer Method) sample->extraction Add Internal Standard separation 3. Chromatographic Separation (Reverse-Phase HPLC) extraction->separation Isolate Lipid Fraction ms 4. Mass Spectrometry (ESI-MS/MS in MRM Mode) separation->ms Separate by Hydrophobicity analysis 5. Data Analysis (Peak Integration & Quantification) ms->analysis Detect Specific Mass Transitions

Caption: Standard workflow for LC-MS/MS analysis.
Complementary Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not used for routine quantification, NMR is unparalleled for unambiguous structural elucidation, confirming atom connectivity and stereochemistry without the need for derivatization.[17]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers provide highly accurate mass measurements, which can confirm the elemental composition (C₄₂H₈₅NO₃) and aid in the identification of unknown lipids in discovery-based lipidomics.[18]

Conclusion

N-(tetracosanoyl)-sphinganine represents more than a simple lipid; its structure is a carefully orchestrated assembly of a saturated sphingoid base and a very-long-chain fatty acid. This specific architecture, particularly the C24:0 acyl chain, defines its biophysical behavior within membranes and its precise role as a metabolic precursor in the synthesis of very-long-chain ceramides. Understanding this structure is fundamental for researchers investigating the complex interplay of sphingolipids in health and diseases ranging from metabolic disorders to neurodegeneration. The analytical protocols outlined herein provide the necessary tools for scientists to accurately probe the presence and function of this critical molecule.

References

  • Creative Proteomics. (n.d.). Techniques for Ceramide Analysis.
  • Lipotype. (n.d.). Sphinganine - Lipid Analysis.
  • Creative Proteomics. (n.d.). Sphingosine: Structure, Functions and Detection.
  • Cremesti, A. E., & Fischl, A. S. (2000). Current methods for the identification and quantitation of ceramides: an overview. Lipids, 35(9), 937–945. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283577, N-tetracosanoylsphinganine. Retrieved from [Link]

  • Wikipedia. (n.d.). Sphinganine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44260134, SM(d18:0/24:0). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11197, Tetracosanoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ceramide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetracosanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • CymitQuimica. (n.d.). CAS 557-59-5: Tetracosanoic acid.
  • Human Metabolome Database. (n.d.). Showing metabocard for Sphinganine (HMDB0000269). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of sphingoid bases (sphinganine, sphingosine,...). [Image].
  • Cyberlipid. (n.d.). Structure of ceramides - Analysis.
  • Creative Proteomics. (n.d.). Ceramide Quantification Analysis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283576, N-(15Z-tetracosenoyl)-sphinganine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10462091, N-tetracosanoylphytosphingosine. Retrieved from [Link]

  • Wikipedia. (n.d.). Lignoceric acid. Retrieved from [Link]

  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. NIH Public Access. [Link]

  • BroadPharm. (n.d.). Tetracosanoic acid, 557-59-5.
  • EPFL Graph Search. (n.d.). Ceramide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44260127, N-(tetracosanoyl)-sphing-4-enine-1-phosphocholine. Retrieved from [Link]

  • Creative Proteomics. (n.d.). Ceramide Metabolism: Structure, Functions, and Analysis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52931268, N-(tetracosanoyl)-1-beta-lactosyl-sphinganine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10255824, N-(tetradecanoyl)-sphinganine. Retrieved from [Link]

  • MDPI. (2023). The Role of Sphingomyelin and Ceramide in Motor Neuron Diseases.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283571, C24-Ceramide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71581116, N-tetracosanoyl-C17-sphingosine. Retrieved from [Link]

  • National Institutes of Health. (2020). Advances in determining signaling mechanisms of ceramide and role in disease.
  • Kim, H. J., et al. (2009). The sphingolipid salvage pathway in ceramide metabolism and signaling. Cellular Signalling, 21(7). [Link]

  • ResearchGate. (n.d.). (PDF) Characterization of Ceramide Synthesis.
  • National Institutes of Health. (2021). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. Retrieved from [Link]

  • MDPI. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx.
  • National Institutes of Health. (2022). The Association Between C24:0/C16:0 Ceramide Ratio and Cardiorespiratory Fitness is Robust to Effect Modifications by Age and Sex. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-LIGNOCEROYL-D-ERYTHRO-C20-SPHINGOSINE.
  • International Union of Crystallography. (2007). Structural characterization of N-lignoceroyl (C24:0) sphingomyelin bilayer membranes: a re-evaluation.
  • Global Substance Registration System. (n.d.). N-LIGNOCEROYL-D-ERYTHRO-SPHINGOSINE.
  • National Institutes of Health. (n.d.). Role of sphingomyelin and ceramide in the regulation of the activity and fatty acid specificity of group V secretory phospholipase A2.
  • American Society for Biochemistry and Molecular Biology, Inc. (2015). A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction.

Sources

Exploratory

N-(tetracosanoyl)-sphinganine biosynthesis pathway in mammalian cells

An In-Depth Technical Guide to the N-(tetracosanoyl)-sphinganine Biosynthesis Pathway in Mammalian Cells Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-(tetracosanoyl)-sphinganine, a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the N-(tetracosanoyl)-sphinganine Biosynthesis Pathway in Mammalian Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tetracosanoyl)-sphinganine, a very-long-chain (VLC) dihydroceramide, is a pivotal intermediate in the de novo synthesis of sphingolipids. Its production is a tightly regulated, multi-step enzymatic process localized primarily within the endoplasmic reticulum. This guide provides a comprehensive technical overview of the core biosynthesis pathway, detailing the enzymatic machinery, reaction kinetics, and subcellular localization. We delve into the causality behind experimental choices for studying this pathway, offering validated, step-by-step protocols for cell culture, in vitro enzyme assays, and state-of-the-art mass spectrometry-based quantification. This document serves as an authoritative resource, grounded in established scientific literature, to empower researchers in dissecting the functional roles of N-(tetracosanoyl)-sphinganine and exploring its potential as a therapeutic target.

Introduction: The Significance of Very-Long-Chain Sphingolipids

Sphingolipids are not merely structural components of cellular membranes; they are critical bioactive molecules that govern a multitude of cellular processes, including proliferation, apoptosis, and cell signaling.[1] The biological function of a sphingolipid is exquisitely defined by its structure, particularly the length of its N-acyl fatty acid chain. Ceramides and their precursors, dihydroceramides, containing very-long-chain fatty acids (VLCFAs; ≥C22), play non-redundant roles in cellular physiology.[2] N-(tetracosanoyl)-sphinganine (also known as C24:0-dihydroceramide) is a key precursor for VLC ceramides and complex sphingolipids like galactosylceramides and sulfatides, which are essential for the architecture and function of myelin sheaths in the nervous system.[3] Dysregulation in the synthesis of these specific lipid species is implicated in metabolic disorders and severe neurological diseases, such as hypomyelinating leukodystrophies.[4] Understanding the biosynthesis of N-(tetracosanoyl)-sphinganine is therefore fundamental to unraveling the pathophysiology of these conditions and developing targeted therapeutic strategies.

The De Novo Biosynthesis Pathway: A Three-Step Enzymatic Cascade

The synthesis of N-(tetracosanoyl)-sphinganine begins with simple precursors and occurs through a conserved pathway in the endoplasmic reticulum (ER).[5][6] The process involves three core enzymatic reactions.

Step 1: Serine Palmitoyltransferase (SPT) - The Commitment Step

The de novo pathway is initiated by the enzyme Serine Palmitoyltransferase (SPT) , which catalyzes the rate-limiting condensation of L-serine and palmitoyl-CoA.[7][8] This reaction forms the 18-carbon long-chain base, 3-ketodihydrosphingosine.[9] Mammalian SPT is a complex composed of two core subunits, SPTLC1 and SPTLC2, with a third subunit, SPTLC3, sometimes incorporated to alter substrate specificity.[10][11] The active site of this enzyme complex is located on the cytosolic face of the ER, with recent evidence also placing it at ER-mitochondria contact sites, suggesting a key intersection with mitochondrial metabolism.[11][12]

Step 2: 3-Ketodihydrosphingosine Reductase (KDSR) - The Reduction Step

The product of SPT, 3-ketodihydrosphingosine, is rapidly and stereospecifically reduced to sphinganine (also known as dihydrosphingosine) by 3-Ketodihydrosphingosine Reductase (KDSR) .[13][14] This reaction utilizes NADPH as a cofactor.[14] KDSR is an integral membrane protein of the ER, with its active site also facing the cytosol.[12][15] This ensures the efficient channeling of the substrate from the preceding step.

Step 3: Ceramide Synthase 2 (CerS2) - Conferring Acyl-Chain Specificity

The final step in the synthesis of N-(tetracosanoyl)-sphinganine is the N-acylation of the sphinganine backbone. This reaction is catalyzed by a family of six mammalian Ceramide Synthases (CerS1-6) .[6][16] Each CerS isoform exhibits stringent specificity for acyl-CoAs of particular chain lengths.[17] The synthesis of N-(tetracosanoyl)-sphinganine is specifically mediated by CerS2 , which shows remarkable selectivity for very-long-chain acyl-CoAs, including C22:0, C24:0 (tetracosanoyl-CoA), and C26:0.[2][3][18] This enzyme is highly expressed in tissues rich in VLC sphingolipids, such as the liver, kidney, and brain.[2] The reaction mechanism proceeds through a "ping-pong" kinetic model involving a covalent acyl-enzyme intermediate.[19]

Pathway Visualization: De Novo Synthesis of N-(tetracosanoyl)-sphinganine

N-tetracosanoyl-sphinganine Biosynthesis cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Membrane L-Serine L-Serine SPT SPT (Serine Palmitoyltransferase) L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS CoA KDSR KDSR (3-Ketodihydrosphingosine Reductase) KDS->KDSR Sphinganine Sphinganine KDSR->Sphinganine NADP+ CerS2 CerS2 (Ceramide Synthase 2) Sphinganine->CerS2 Target N-(tetracosanoyl)- sphinganine (C24:0-Dihydroceramide) CerS2->Target CoA Tetracosanoyl-CoA Tetracosanoyl-CoA Tetracosanoyl-CoA->CerS2

Caption: De novo biosynthesis pathway of N-(tetracosanoyl)-sphinganine in the ER.

From Dihydroceramide to Ceramide: The Role of DEGS1

N-(tetracosanoyl)-sphinganine is a dihydroceramide, meaning its sphingoid base is saturated. To become a ceramide, it must undergo desaturation. This final step is catalyzed by Dihydroceramide Desaturase 1 (DEGS1) , which introduces a critical trans 4,5-double bond into the sphinganine backbone.[4][20][21] This conversion, also occurring in the ER, is crucial for the downstream synthesis of most complex sphingolipids and for conferring distinct signaling properties to the ceramide molecule.[22]

Methodologies for Pathway Interrogation

Studying the N-(tetracosanoyl)-sphinganine pathway requires a multi-faceted approach combining cell biology, biochemistry, and analytical chemistry. The trustworthiness of the findings relies on a self-validating system where genetic or pharmacological perturbations result in predictable changes in enzymatic activity and metabolite levels.

Experimental Workflow Overview

Experimental_Workflow A 1. Cell Culture & Perturbation (e.g., siRNA knockdown of CerS2) B 2. Sample Harvesting (Cell Pellets) A->B C 3. Biochemical Assay (In Vitro CerS2 Activity) B->C D 4. Lipidomics (Lipid Extraction) B->D F 6. Data Integration & Validation C->F E 5. LC-MS/MS Analysis (Quantification of C24:0-dhCer) D->E E->F

Caption: A typical workflow for investigating the N-(tetracosanoyl)-sphinganine pathway.

Protocol 1: Cell Culture and siRNA-Mediated Knockdown of CerS2

This protocol describes the transient knockdown of CerS2 in Huh7 human hepatocyte cells, a cell line commonly used for studying lipid metabolism.

Rationale: Reducing the expression of a key enzyme should lead to a measurable decrease in its product. This provides direct evidence of the enzyme's role in the pathway.

Methodology:

  • Cell Seeding: Plate Huh7 cells in 6-well plates at a density of 2.5 x 10^5 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C and 5% CO₂ until cells reach 60-70% confluency (typically 24 hours).

  • siRNA Complex Preparation: For each well, dilute 20 pmol of CerS2-targeting siRNA (or a non-targeting scramble control siRNA) into 100 µL of serum-free medium (e.g., Opti-MEM). In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium.

  • Complex Formation: Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the 200 µL siRNA-lipid complex dropwise to each well.

  • Incubation: Incubate the cells for 48-72 hours post-transfection. The optimal time should be determined by a time-course experiment assessing mRNA or protein knockdown efficiency (e.g., via qPCR or Western Blot).

  • Harvesting: Aspirate the medium, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS), and harvest by scraping or trypsinization for downstream analysis.

Protocol 2: Quantification of N-(tetracosanoyl)-sphinganine by LC-MS/MS

This protocol outlines a robust method for the sensitive and specific quantification of the target lipid from cell extracts using High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS).[23][24]

Rationale: LC-MS/MS is the gold standard for lipidomics due to its ability to separate complex lipid mixtures and identify molecules based on their unique mass-to-charge ratio and fragmentation patterns.[25][26]

Methodology:

  • Lipid Extraction (Folch Method): a. To a cell pellet (e.g., from one well of a 6-well plate), add 1 mL of ice-cold methanol and an appropriate amount of an internal standard (e.g., C17:0-dihydroceramide, which is not naturally abundant). b. Vortex vigorously for 1 minute. c. Add 2 mL of chloroform and vortex for another 2 minutes. d. Add 0.6 mL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation. e. Centrifuge at 2,000 x g for 10 minutes at 4°C. f. Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube. g. Dry the lipid extract under a gentle stream of nitrogen gas.

  • Sample Reconstitution: Reconstitute the dried lipid film in 100 µL of a suitable solvent, such as methanol/chloroform (1:1, v/v).

  • HPLC Separation: a. Inject 5-10 µL of the reconstituted sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). b. Use a binary solvent gradient. For example: Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate. Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid. c. Run a gradient from 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 60% B for 5 minutes. The flow rate is typically 0.3 mL/min.

  • MS/MS Detection: a. Couple the HPLC eluent to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. b. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for N-(tetracosanoyl)-sphinganine and the internal standard. For C24:0-dihydroceramide (m/z 654.6), a common transition is the loss of a water molecule from the protonated sphinganine backbone (e.g., 654.6 -> 284.3). c. Optimize source parameters (e.g., capillary voltage, source temperature) and collision energy for maximum signal intensity.

  • Quantification: Construct a calibration curve using synthetic standards. The concentration of the endogenous lipid is determined by comparing its peak area relative to the internal standard against the calibration curve.

Quantitative Data and Validation

The kinetic parameters of the enzymes involved are critical for understanding the pathway's flux and regulation. This data provides a baseline for interpreting experimental results.

ParameterEnzymeValueSignificanceSource
K_m_ for Sphinganine Ceramide Synthases (general)2 - 5 µMIndicates a high affinity for the sphingoid base substrate across the CerS family.[27]
Acyl-CoA Specificity CerS2C20-C26 CoAsDemonstrates the basis for the specific synthesis of very-long-chain dihydroceramides.[2][18]
Phosphorylation CERS2, CERS4-6Phosphorylated by Casein Kinase 2 (CK2)Phosphorylation of CERS2 is crucial for its catalytic activity, primarily by increasing its Vmax.[28]
Subcellular Localization SPT, KDSR, CerS2, DEGS1Endoplasmic ReticulumConfirms the ER as the central hub for de novo ceramide and dihydroceramide synthesis.[6][16]

Conclusion and Future Directions

The biosynthesis of N-(tetracosanoyl)-sphinganine is a highly specific and compartmentalized pathway, culminating in the CerS2-mediated acylation of sphinganine. The technical guide presented here offers a framework for the robust investigation of this pathway, emphasizing scientifically sound methodologies and data validation. Future research should focus on the intricate regulatory mechanisms governing CerS2 activity, including post-translational modifications and protein-protein interactions. Furthermore, given the strong links between VLC sphingolipid dysregulation and disease, the development of specific inhibitors for CerS2 presents a promising avenue for therapeutic intervention in metabolic and neurological disorders.

References

  • UniProt Consortium. (n.d.). DEGS1 - Sphingolipid delta(4)-desaturase DES1 - Homo sapiens (Human). UniProt. Retrieved from [Link]

  • ResearchGate. (n.d.). Sphingolipid biosynthesis pathway Serine palmitoyltransferase (SPT)... [Image]. Retrieved from [Link]

  • Tidhar, R., et al. (2007). Kinetic characterization of mammalian ceramide synthases: Determination of Km values towards sphinganine. UCLA Library Catalog. Retrieved from [Link]

  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC - NIH. Retrieved from [Link]

  • UniProt Consortium. (n.d.). KDSR - 3-ketodihydrosphingosine reductase - Homo sapiens (Human). UniProt. Retrieved from [Link]

  • Othman, M., et al. (2021). Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds. MDPI. Retrieved from [Link]

  • Hornemann, T., et al. (2009). The SPTLC3 subunit of serine palmitoyltransferase generates short chain sphingoid bases. PubMed. Retrieved from [Link]

  • Brescia, M., et al. (2021). Serine palmitoyltransferase assembles at ER–mitochondria contact sites. EMBO Reports. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to N-(tetracosanoyl)-sphinganine: A Core Component of Cellular Membranes

This guide provides a comprehensive overview of N-(tetracsanoyl)-sphinganine, a crucial very-long-chain ceramide, for researchers, scientists, and drug development professionals. It delves into its biochemical properties...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of N-(tetracsanoyl)-sphinganine, a crucial very-long-chain ceramide, for researchers, scientists, and drug development professionals. It delves into its biochemical properties, metabolic pathways, and multifaceted functions within cellular membranes, offering insights into its significance in cellular physiology and disease.

Introduction: The World of Sphingolipids and Ceramides

Sphingolipids are a diverse class of lipids that are integral to the structure and function of eukaryotic cell membranes.[1][2] Beyond their structural role, sphingolipids and their metabolites are critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, senescence, and apoptosis.[3][4] At the heart of sphingolipid metabolism lies ceramide, a molecule composed of a sphingoid base, such as sphingosine or sphinganine, linked to a fatty acid via an amide bond.[5][6] The length and saturation of the fatty acid chain, as well as the type of sphingoid base, give rise to a vast array of ceramide species, each with distinct biophysical properties and biological functions.[7]

This guide focuses on a specific and abundant ceramide species: N-(tetracosanoyl)-sphinganine . Also known by its lipid nomenclature Cer(d18:0/24:0) , this molecule consists of a sphinganine (dihydrosphingosine) backbone N-acylated with a 24-carbon saturated fatty acid, tetracosanoic acid (lignoceric acid). Its very-long-chain nature imparts unique characteristics that significantly influence the architecture and function of cellular membranes.

The De Novo Synthesis of N-(tetracosanoyl)-sphinganine

N-(tetracosanoyl)-sphinganine is primarily generated through the de novo synthesis pathway, a series of enzymatic reactions that begin in the endoplasmic reticulum (ER).[8][9] This pathway is a fundamental source of ceramides in most cells.[10]

The key steps leading to the formation of N-(tetracosanoyl)-sphinganine are:

  • Condensation of Serine and Palmitoyl-CoA: The pathway initiates with the condensation of the amino acid L-serine and palmitoyl-CoA, catalyzed by the rate-limiting enzyme serine palmitoyltransferase (SPT).[9][11]

  • Reduction to Sphinganine: The product of the first step, 3-ketosphinganine, is rapidly reduced to sphinganine (dihydrosphingosine) by the enzyme 3-ketodihydrosphingosine reductase.[6][11]

  • Acylation by Ceramide Synthase: Sphinganine is then acylated by a family of enzymes known as ceramide synthases (CerS). There are six mammalian CerS isoforms, each exhibiting specificity for fatty acyl-CoAs of different chain lengths. The formation of N-(tetracosanoyl)-sphinganine is catalyzed by CerS isoforms that preferentially utilize very-long-chain fatty acyl-CoAs, such as tetracosanoyl-CoA (C24:0-CoA).[12]

  • Formation of Dihydroceramide: The acylation of sphinganine results in the formation of dihydroceramide, in this case, N-(tetracosanoyl)-sphinganine.[12]

It is important to note that N-(tetracosanoyl)-sphinganine is a dihydroceramide. The subsequent and final step in the canonical ceramide synthesis pathway is the introduction of a trans double bond at the 4,5-position of the sphinganine backbone by the enzyme dihydroceramide desaturase (DEGS1), converting the dihydroceramide to a ceramide.[13][14] However, dihydroceramides themselves are increasingly recognized as bioactive molecules with distinct cellular functions.[12]

De Novo Synthesis of N-(tetracosanoyl)-sphinganine cluster_ER Endoplasmic Reticulum cluster_Golgi Further Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Serine Palmitoyltransferase (SPT) Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase N-(tetracosanoyl)-sphinganine N-(tetracosanoyl)-sphinganine Sphinganine->N-(tetracosanoyl)-sphinganine Ceramide Synthase (CerS) + Tetracosanoyl-CoA Complex Sphingolipids Complex Sphingolipids N-(tetracosanoyl)-sphinganine->Complex Sphingolipids Transport to Golgi

Caption: De Novo synthesis pathway of N-(tetracosanoyl)-sphinganine in the ER.

Structural Role and Impact on Membrane Biophysics

The presence of the very-long-chain (VLC) C24:0 fatty acid in N-(tetracosanoyl)-sphinganine has profound effects on the biophysical properties of cellular membranes.

Membrane Fluidity and Order

Saturated ceramides, particularly those with very-long-chain fatty acids, have a strong ordering effect on the lipid bilayer.[15][16] The long, saturated acyl chain of N-(tetracosanoyl)-sphinganine allows for strong van der Waals interactions with neighboring lipids, leading to increased packing density and decreased membrane fluidity.[16] This property is crucial for the formation of specialized membrane domains.

Formation of Lipid Rafts and Specialized Domains

N-(tetracosanoyl)-sphinganine is a key component of lipid rafts, which are dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane.[1][17] These domains serve as organizing centers for signal transduction molecules, influencing a variety of cellular processes.[18][19] The tight packing of very-long-chain ceramides with cholesterol is a driving force for the formation of these liquid-ordered (Lo) phases within the more fluid liquid-disordered (Ld) bulk membrane.[17] Studies have shown that very-long-chain ceramides can induce the formation of tubular structures in membranes, likely due to their ability to form interdigitated phases.[15][16]

Lipid Raft Structure cluster_membrane Cellular Membrane cluster_raft Lipid Raft (Lo Phase) cluster_bulk Bulk Membrane (Ld Phase) N-tetracosanoyl-sphinganine N-tetracosanoyl-sphinganine Cholesterol Cholesterol Sphingomyelin Sphingomyelin Receptor Protein Receptor Protein Phospholipids Phospholipids Transmembrane Protein Transmembrane Protein

Caption: Schematic of a lipid raft enriched with N-(tetracosanoyl)-sphinganine.

Role in Cellular Signaling and Physiology

While often considered a structural lipid, N-(tetracosanoyl)-sphinganine and its metabolites are involved in various signaling pathways.

Precursor to Bioactive Molecules

N-(tetracosanoyl)-sphinganine can be further metabolized to other bioactive sphingolipids. The action of dihydroceramide desaturase converts it to N-(tetracosanoyl)-sphingosine (C24:0-ceramide), which is a potent signaling molecule in its own right, implicated in processes such as apoptosis and cell cycle arrest.[7][13] Furthermore, ceramides can be metabolized to sphingosine, which can then be phosphorylated to sphingosine-1-phosphate (S1P), a critical signaling molecule with roles in cell survival, proliferation, and migration.[3][20] The balance between these pro-apoptotic (ceramide, sphingosine) and pro-survival (S1P) molecules is often referred to as the "sphingolipid rheostat."[2]

Modulation of Protein Function

The unique membrane environment created by N-(tetracosanoyl)-sphinganine can directly influence the function of membrane-associated proteins. The altered fluidity and thickness of the membrane in sphingolipid-rich domains can affect the conformation and activity of transmembrane receptors and enzymes.[21]

Implications in Disease and Therapeutic Potential

Dysregulation of very-long-chain ceramide metabolism has been implicated in a number of diseases.

  • Neurodegenerative Disorders: The accumulation of dihydroceramides due to deficiencies in dihydroceramide desaturase activity is linked to certain neurodegenerative conditions, such as hypomyelinating leukodystrophy.[22][23]

  • Metabolic Diseases: Altered ceramide levels, including very-long-chain species, are associated with insulin resistance and other metabolic disorders.[24]

  • Cancer: The role of ceramides in cancer is complex, with evidence suggesting both pro- and anti-tumorigenic effects depending on the specific ceramide species and cellular context.[10]

The enzymes involved in the synthesis and metabolism of N-(tetracosanoyl)-sphinganine, such as ceramide synthases and dihydroceramide desaturase, represent potential targets for therapeutic intervention in these and other diseases.

Experimental Protocols for the Study of N-(tetracosanoyl)-sphinganine

Extraction of Sphingolipids from Cellular Membranes

A common method for extracting sphingolipids, including N-(tetracosanoyl)-sphinganine, from biological samples is the methyl-tert-butyl ether (MTBE) method.[25]

Protocol:

  • Homogenize cells or tissues in a suitable buffer.

  • Add an internal standard mixture containing a known amount of a non-endogenous ceramide species for quantification.

  • Add methanol and MTBE to the homogenate in a phased extraction.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual sphingolipid species.[26][27]

Methodology:

  • Chromatographic Separation: Separate the extracted lipids using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically with a C18 reversed-phase column. A gradient elution with solvents such as water, methanol, and acetonitrile containing formic acid and ammonium formate is commonly used.

  • Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Quantify N-(tetracsanoyl)-sphinganine by monitoring the specific precursor-to-product ion transition for this molecule. The precursor ion will correspond to the protonated molecule [M+H]+, and the product ion will be a characteristic fragment generated by collision-induced dissociation.

  • Data Analysis: Determine the concentration of N-(tetracsanoyl)-sphinganine by comparing its peak area to that of the internal standard and referencing a standard curve generated with known amounts of the analyte.[26]

LC-MS_Workflow Lipid Extract Lipid Extract HPLC/UHPLC HPLC/UHPLC Lipid Extract->HPLC/UHPLC Injection & Separation Mass Spectrometer Mass Spectrometer HPLC/UHPLC->Mass Spectrometer Ionization & Fragmentation Data Analysis Data Analysis Mass Spectrometer->Data Analysis Detection & Quantification

Caption: Workflow for the analysis of N-(tetracosanoyl)-sphinganine by LC-MS/MS.

Conclusion

N-(tetracosanoyl)-sphinganine is more than just a structural component of cellular membranes. Its unique biophysical properties, driven by its very-long-chain fatty acid, play a critical role in organizing membrane domains and influencing the function of membrane-associated proteins. As a key intermediate in the sphingolipid metabolic network, it stands at a crossroads of pathways that generate a host of bioactive signaling molecules. A deeper understanding of the regulation and function of N-(tetracsanoyl)-sphinganine will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.

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Exploratory

Topic: Discovery and Initial Characterization of Dihydroceramides

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract For decades, dihydroceramides (dhCers) were relegated to a minor role in cellular biology, viewed merely as inert metab...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, dihydroceramides (dhCers) were relegated to a minor role in cellular biology, viewed merely as inert metabolic intermediates in the conserved de novo sphingolipid synthesis pathway.[1][2][3][4][5] This guide provides a comprehensive technical overview of the pivotal discoveries and foundational characterization studies that challenged this dogma. We will deconstruct the paradigm shift that elevated dihydroceramides from biochemical footnotes to a distinct class of bioactive lipids implicated in critical cellular processes such as autophagy, cell cycle regulation, and stress responses.[1][3][4] This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, offering field-proven insights for professionals engaged in lipid research and therapeutic development.

Part I: The Discovery - From Inert Precursor to Bioactive Lipid

The Prevailing Dogma: An Inactive Waypoint

The journey of dihydroceramides begins within the endoplasmic reticulum, at the heart of the de novo sphingolipid synthesis pathway.[1][2][6] This pathway commences with the condensation of serine and palmitoyl-CoA and proceeds through several steps to produce sphinganine. The acylation of sphinganine by one of six ceramide synthase (CerS) enzymes yields dihydroceramide.[1] For a significant period, the story of dhCer ended here, positioning it as the immediate and seemingly unremarkable precursor to ceramide (Cer). The final, and what was considered the most critical, step is the introduction of a 4,5-trans-double bond into the sphingoid backbone of dhCer by the enzyme dihydroceramide desaturase (DEGS1), yielding the far more abundant and well-studied ceramide.[1][7][8][9][10][11]

Early research solidified this view. Foundational studies on sphingolipid signaling often employed short-chain, water-soluble lipid analogs to probe cellular functions. Experiments using these tools consistently demonstrated that C2-ceramide could induce apoptosis and arrest cell growth, whereas its saturated counterpart, C2-dihydroceramide, was ineffective.[2] This apparent lack of activity, observed across multiple assays, cemented the dogma that dihydroceramides were biologically inert.

The Paradigm Shift: A Critical Re-evaluation Fueled by Technology

The re-evaluation of dihydroceramide's role was not driven by a new hypothesis, but by an unexpected experimental result. The synthetic retinoid fenretinide (4-HPR) was a compound of interest in oncology due to its established ability to induce apoptosis in cancer cells.[2] The prevailing mechanism of action was thought to involve the elevation of intracellular ceramide levels.

A critical breakthrough came in 2006 from the Merrill group, who leveraged the precision of modern lipidomics.[2][12] Instead of relying on older methods that could not reliably distinguish between ceramide and dihydroceramide, they applied liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results were startling: treating human prostate cancer cells with fenretinide did not increase ceramide, but instead caused a massive accumulation of various dihydroceramide species.[12] This seminal finding revealed that fenretinide's actual target was the enzyme DEGS1; by inhibiting it, the conversion of dhCer to ceramide was blocked, leading to a buildup of the precursor.[12]

This discovery was the first unequivocal evidence that a cellular phenotype could be correlated with the accumulation of endogenous, long-chain dihydroceramides. It single-handedly reopened the investigation into their potential bioactivity and served as a powerful lesson in the importance of analytical specificity in biological research.

Part II: Biochemical and Biophysical Characterization

Dihydroceramide Desaturase (DEGS1): The Gatekeeper Enzyme

The discovery of fenretinide's true mechanism of action placed DEGS1 at the center of dihydroceramide biology. This enzyme is the crucial gatekeeper that controls the balance between dihydroceramides and ceramides.[9]

  • Function: DEGS1 is an ER-resident enzyme that catalyzes the final step in de novo ceramide synthesis: the desaturation of the sphinganine backbone of dihydroceramide to create ceramide.[6][13]

  • Cofactor Requirements: The reaction requires molecular oxygen and a reduced pyridine nucleotide (NADH or NADPH) as a co-substrate.[11] This dependency on oxygen is critical, as it positions DEGS1 as a cellular oxygen sensor; under hypoxic conditions, its activity decreases, leading to a natural accumulation of dihydroceramides.[1][6]

  • Experimental Utility: The ability to modulate DEGS1 activity became the cornerstone of modern dhCer research. Pharmacological inhibitors (e.g., fenretinide, GT11) and genetic tools (e.g., siRNA) that target DEGS1 provided researchers with a reliable method to specifically increase the intracellular dhCer/Cer ratio and study the downstream consequences.[2][7][10][14]

The Structural Distinction and Its Biophysical Consequences

The only difference between a dihydroceramide and a ceramide molecule is the absence of the 4,5-trans-double bond.[1][15] This seemingly minor structural variation has profound implications for the biophysical properties of the lipid and the membranes they inhabit.

The double bond in ceramide introduces a kink in the molecule, which affects its packing behavior and the fluidity of the lipid bilayer.[1][6] In contrast, the saturated backbone of dihydroceramide allows for tighter, more ordered packing. This distinction is not merely academic; it directly impacts function. For instance, ceramide is known to self-associate in membranes to form channels, particularly in the outer mitochondrial membrane, which facilitates the release of pro-apoptotic proteins. Dihydroceramide, due to its different geometry and packing properties, is incapable of forming these channels, explaining in part why it is a much weaker inducer of apoptosis.[6]

FeatureDihydroceramide (dhCer)Ceramide (Cer)
Key Structural Feature Saturated sphinganine backboneUnsaturated sphingosine backbone (4,5-trans-double bond)
Enzyme of Formation Ceramide Synthase (CerS)Dihydroceramide Desaturase (DEGS1)
Impact on Membrane Increases membrane order; less fluidDecreases membrane order; more fluid
Channel Formation Does not form membrane channelsForms channels, implicated in apoptosis
Primary Bioactive Role Induction of autophagy, cell cycle arrestInduction of apoptosis, cell senescence

Part III: Elucidating Biological Function - Core Experimental Approaches

The initial characterization of dihydroceramide's functions relied on a logical and self-validating experimental framework. The core directive was to perturb the dhCer/Cer ratio and observe the cellular response. The causality behind this approach is direct: if elevating dhCer levels consistently produces a specific phenotype, one can infer a functional link.

G cluster_perturbation Induce DhCer Accumulation cluster_analysis Downstream Analysis pharm Pharmacological Inhibition (e.g., Fenretinide) lipidomics Lipidomics (LC-MS/MS) pharm->lipidomics Validate DhCer increase autophagy Autophagy Assay (Western Blot for LC3-II) pharm->autophagy Measure phenotype cellcycle Cell Cycle Analysis (Flow Cytometry) pharm->cellcycle Measure phenotype genetic Genetic Knockdown (DEGS1 siRNA) genetic->lipidomics genetic->autophagy genetic->cellcycle physio Physiological Stress (Hypoxia) physio->lipidomics physio->autophagy physio->cellcycle

Caption: Experimental workflow for characterizing dihydroceramide function.

Foundational Functional Discoveries

Using the experimental framework outlined above, early studies rapidly assigned novel biological roles to dihydroceramides that were distinct from those of ceramides.

  • Autophagy: One of the very first functions ascribed to dhCer was the induction of autophagy.[2][8] Treatment of cells with fenretinide or the use of DEGS1-knockout fibroblasts led to the formation of autophagosomes, a hallmark of autophagy.[2] This positioned dhCer as a key lipid mediator in cellular recycling and stress-response pathways.

  • Cell Cycle Arrest: A consistent finding across multiple studies was that the accumulation of dihydroceramides inhibits cell proliferation by inducing cell cycle arrest, typically at the G1/S transition.[2][3][5][6][14] This anti-proliferative effect immediately suggested a potential therapeutic application in oncology, independent of apoptosis.

  • Endoplasmic Reticulum (ER) Stress: DhCer accumulation has also been linked to the induction of ER stress, a condition that can trigger multiple downstream pathways, including autophagy and, under prolonged conditions, cell death.[8]

Part IV: Methodologies for Dihydroceramide Analysis

The accurate characterization of dihydroceramides is critically dependent on the analytical methodology employed. The ability to distinguish dhCer from the much more abundant ceramide is paramount.

Protocol 1: Total Lipid Extraction from Cultured Cells (Modified Bligh-Dyer Method)

This protocol is a self-validating system for robustly extracting a broad spectrum of lipids, including sphingolipids, from cellular matrices.

  • Cell Harvest: Aspirate culture medium and wash adherent cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis & Phase Generation: Add 1 mL of ice-cold methanol to the plate (per 10 cm dish). Scrape the cells and transfer the cell suspension to a glass tube. Add 0.5 mL of chloroform. Vortex vigorously for 1 minute.

  • Phase Separation: Add 0.5 mL of chloroform and vortex for 30 seconds. Add 0.5 mL of water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three phases will be visible: an upper aqueous phase (methanol/water), a protein disk at the interface, and a lower organic phase (chloroform) containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette, taking care not to disturb the protein interface. Transfer to a new clean glass tube.

  • Drying and Storage: Dry the lipid extract under a stream of nitrogen gas. The resulting lipid film can be stored at -80°C until analysis. For analysis, reconstitute the film in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for sphingolipid analysis due to its unparalleled sensitivity and specificity.[12][16][17]

  • Chromatographic Separation:

    • Rationale: The primary goal is to chromatographically separate dihydroceramide from ceramide to prevent isobaric interference in the mass spectrometer.

    • Method: Reconstituted lipid extracts are injected onto a reverse-phase column (e.g., C18). A gradient elution is performed, typically running from a polar mobile phase (e.g., water/acetonitrile with formic acid and ammonium formate) to a nonpolar mobile phase (e.g., isopropanol/acetonitrile). Ceramides, being slightly more nonpolar due to the double bond, will typically have a slightly different retention time than their dihydroceramide counterparts.

  • Ionization:

    • Method: Electrospray ionization (ESI) in positive ion mode is commonly used for sphingolipid analysis.

  • Mass Spectrometric Detection:

    • Rationale: Tandem mass spectrometry (MS/MS) provides specificity. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

    • Method (Multiple Reaction Monitoring - MRM): For dihydroceramides, the characteristic fragmentation event is the neutral loss of a water molecule from the sphinganine backbone. Therefore, a common MRM transition would be monitoring the precursor ion corresponding to the specific dhCer species (e.g., m/z 568.6 for C16-dhCer) and a product ion corresponding to the loss of water (e.g., m/z 550.6).

  • Quantification:

    • Rationale: To correct for variations in extraction efficiency and instrument response, a non-endogenous internal standard is required.

    • Method: A known amount of a synthetic dihydroceramide with an odd-chain fatty acid (e.g., C17-dihydroceramide) is spiked into the sample prior to extraction. The peak area of the endogenous dhCer species is normalized to the peak area of the internal standard, and the concentration is determined using a standard curve.

TechniquePrincipleKey AdvantagesKey Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.[17]Highest sensitivity and specificity; allows for quantification of individual acyl-chain species.[16][18]High instrument cost; requires skilled operators.
GC-MS Gas-phase separation of volatile compounds.[17]High sensitivity for fatty acid components after derivatization.Requires chemical derivatization; high temperatures can degrade lipids.
HPLC Liquid chromatographic separation with UV or fluorescence detection.[19]Lower cost than MS; robust and reproducible.Requires derivatization for detection; lower specificity and sensitivity than MS.[18]
TLC Separation on a silica plate based on polarity.[17]Inexpensive and simple for qualitative separation.[19]Not quantitative; poor resolution of similar species.

Conclusion and Future Outlook

The story of dihydroceramide is a compelling narrative of scientific evolution, demonstrating how technological advancement can overturn long-standing biological dogma. Once dismissed as a mere stepping stone in the synthesis of ceramide, dihydroceramides are now recognized as a distinct class of bioactive lipids with crucial roles in regulating fundamental cellular processes like autophagy and cell proliferation.[1][3][4][5] This initial characterization has paved the way for a new field of inquiry. The enzymes that regulate dhCer metabolism, particularly DEGS1, are now considered viable therapeutic targets for a range of pathologies, including cancer, diabetes, and neurodegenerative diseases, where the balance of these critical lipids is often disrupted.[1][3][5] The principles and methodologies detailed in this guide represent the foundational toolkit for any researcher seeking to explore this exciting and rapidly expanding area of lipid biology.

References

  • Lachkar, F., Ferré, P., Foufelle, F., & Papaioannou, A. (2021). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. American Journal of Physiology-Endocrinology and Metabolism, 320(1), E122-E130. [Link]

  • Siddique, M. M., Li, Y., Chaurasia, B., Kaddai, V. A., & Summers, S. A. (2015). Dihydroceramides: from bit players to lead actors. Journal of Biological Chemistry, 290(25), 15371-15379. [Link]

  • Lachkar, F., Ferré, P., Foufelle, F., & Papaioannou, A. (2021). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Lipotype GmbH. Dihydroceramide. Lipid Analysis. [Link]

  • Lachkar, F., Ferré, P., Foufelle, F., & Papaioannou, A. (2020). Dihydroceramides: Their emerging physiological roles and functions in cancer and metabolic diseases. ResearchGate. [Link]

  • Lachkar, F., Ferré, P., Foufelle, F., & Papaioannou, A. (2020). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Encarnación-Guevara, S., & Zecua-Natiega, A. (2021). Ceramide Metabolism Enzymes. Encyclopedia MDPI. [Link]

  • Metabolon, Inc. Dihydroceramide. Metabolon. [Link]

  • Alsanafi, M., Brown, R. D. R., Oh, J., Adams, D. R., Torta, F., Pyne, N. J., & Pyne, S. (2021). Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds. Cells, 10(10), 2552. [Link]

  • Fabrias, G., Muñoz-Olaya, J., Cingolani, F., Signorelli, P., Casas, J., Gagliostro, V., & Ghidoni, R. (2012). Dihydroceramide desaturase and dihydrosphingolipids: debutant players in the sphingolipid arena. Progress in lipid research, 51(2), 82–94. [Link]

  • Hannun, Y. A., & Obeid, L. M. (2018). Ceramidases, roles in sphingolipid metabolism and in health and disease. Advances in biological regulation, 68, 25–45. [Link]

  • Park, W. J., Wilson, M. D., & Park, H. (2013). Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression. Journal of lipid research, 54(2), 453–465. [Link]

  • Encarnación-Guevara, S., & Zecua-Noriega, A. (2021). Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer. International journal of molecular sciences, 22(14), 7687. [Link]

  • Vidal-Puig, A., Barbarroja, N., & Rohm, M. (2015). Dihydroceramide desaturase 1, the gatekeeper of ceramide induced lipotoxicity. Biochimica et Biophysica Acta, 1851(1), 40-50. [Link]

  • Wikipedia. Dihydroceramide desaturase. Wikipedia. [Link]

  • Jang, Y., Kim, S. Y., & Park, J. W. (2024). Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment. International Journal of Molecular Sciences, 25(6), 3121. [Link]

  • Michel, C., van Echten-Deckert, G., Rother, J., Sandhoff, K., Wang, E., & Merrill, A. H., Jr (1997). Characterization of ceramide synthesis. A dihydroceramide desaturase introduces the 4,5-trans-double bond of sphingosine at the level of dihydroceramide. The Journal of biological chemistry, 272(36), 22432–22437. [Link]

  • Kraveka, J. M., Li, L., Virginia, M. K., Mesicek, J., & Voelkel-Johnson, C. (2007). Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells. Journal of Biological Chemistry, 282(23), 16718-16728. [Link]

  • Fabrias, G., Muñoz Olaya, J., Cingolani, F., Signorelli, P., Casas, J., Gagliostro, V., & Ghidoni, R. (2012). Dihydroceramide desaturase and dihydrosphingolipids: debutant players in the sphingolipid arena. Progress in Lipid Research. [Link]

  • Isogai, Y., et al. (2016). Chemical characterization of ceramides isolated from a gliding marine bacterium Aureispira marina. ResearchGate. [Link]

  • Lee, S. H., et al. (2006). Simultaneous HPLC analysis of ceramide and dihydroceramide in human hairs. Journal of chromatographic science, 44(1), 23-27. [Link]

  • Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2009). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. Endocrinology, 150(7), 2977-2982. [Link]

Sources

Exploratory

N-(tetracosanoyl)-sphinganine physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of N-(tetracosanoyl)-sphinganine Introduction N-(tetracosanoyl)-sphinganine, also known as C24 dihydroceramide, is a pivotal molecule in the field of li...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of N-(tetracosanoyl)-sphinganine

Introduction

N-(tetracosanoyl)-sphinganine, also known as C24 dihydroceramide, is a pivotal molecule in the field of lipidomics and skin science. As a member of the dihydroceramide class, it is the fully saturated precursor to N-(tetracosanoyl)-sphingosine (C24 Ceramide), a major constituent of the epidermal permeability barrier. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, analytical characterization, and biological significance, tailored for researchers, scientists, and professionals in drug development.

This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing validated protocols to empower scientific investigation.

Chemical Identity and Nomenclature

N-(tetracosanoyl)-sphinganine is an N-acyl sphinganine featuring a C18 sphinganine backbone N-acylated with a C24 saturated fatty acid (tetracosanoic acid, or lignoceric acid). This structure, lacking the C4-C5 double bond found in ceramides, imparts distinct physical properties and metabolic roles.

Identifier Value Reference
IUPAC Name N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide[1]
Synonyms C24 Dihydroceramide (d18:0/24:0), N-Lignoceroyl-D-erythro-sphinganine, Cer(d18:0/24:0)[1][2][3]
CAS Number 6063-36-1[1][2][3]
Molecular Formula C₄₂H₈₅NO₃[1][2]
Molecular Weight 652.13 g/mol [2][3][4]
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)NO[1]
InChIKey BPLYVSYSBPLDOA-WVILEFPPSA-N[1]

Physicochemical Properties

The physical state and solubility of N-(tetracosanoyl)-sphinganine are dictated by its long, saturated hydrocarbon chains, which promote strong van der Waals interactions, and a polar headgroup capable of hydrogen bonding.

Property Value / Description Reference
Physical Appearance Solid, powder[3][4]
Purity (Commercial) ≥98%[3][4]
Melting Point Not experimentally determined in cited literature. Expected to be a high-melting solid due to its high molecular weight and long saturated alkyl chains.
Solubility Soluble in dimethyl formamide (DMF) at ~0.15 mg/mL. Purging the solvent with an inert gas is recommended.[3]
Stability & Storage Stable for ≥4 years when stored as a solid at -20°C. In solvent, store at -80°C (6 months) or -20°C (1 month) under an inert atmosphere.[3][5]

Synthesis and Biosynthesis

Biological Synthesis (de novo Pathway)

N-(tetracosanoyl)-sphinganine is synthesized in the endoplasmic reticulum via the de novo sphingolipid synthesis pathway. The length of the N-acyl chain is determined by the substrate specificity of a family of six ceramide synthase (CerS) enzymes. The synthesis of very-long-chain (VLC) dihydroceramides, including the C24 species, is primarily catalyzed by CerS2 and CerS3.[1][3][6][7]

The pathway can be summarized in three key steps:

  • Condensation: Serine and palmitoyl-CoA are condensed by serine palmitoyltransferase (SPT) to form 3-ketosphinganine.

  • Reduction: 3-ketosphinganine is rapidly reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase.

  • N-Acylation: Sphinganine is acylated by a ceramide synthase (CerS). CerS2 preferentially uses C22-C24 acyl-CoAs, making it a key enzyme in the production of N-(tetracosanoyl)-sphinganine.[3][6]

De Novo Dihydroceramide Synthesis cluster_0 Endoplasmic Reticulum Serine Serine SPT Serine Palmitoyl- transferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->SPT 3_Keto 3-Ketosphinganine Reductase 3-Ketosphinganine Reductase 3_Keto->Reductase NADPH Sphinganine Sphinganine (d18:0) CerS2 Ceramide Synthase 2 (CerS2) Sphinganine->CerS2 Tetracosanoyl_CoA Tetracosanoyl-CoA (C24:0) Tetracosanoyl_CoA->CerS2 Target N-(tetracosanoyl)- sphinganine SPT->3_Keto Reductase->Sphinganine CerS2->Target

De novo biosynthesis of N-(tetracosanoyl)-sphinganine.
Chemical Synthesis

A robust method for synthesizing ceramides and dihydroceramides involves the direct coupling of a fatty acid with a sphingoid base using a carbodiimide reagent.[8][9] This approach offers high yields (60-75%) and versatility.

Protocol: Synthesis of N-(tetracosanoyl)-sphinganine

Causality: This protocol utilizes a mixed carbodiimide to activate the carboxylic acid of tetracosanoic acid, facilitating nucleophilic attack by the amino group of sphinganine to form a stable amide bond.

  • Reactant Preparation : Dissolve D-erythro-sphinganine (1 equivalent) and tetracosanoic acid (lignoceric acid, ~1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂).

  • Carbodiimide Addition : Add a mixed carbodiimide, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS), to the solution.

  • Reaction : Stir the mixture at room temperature for 16-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up : Upon completion, dilute the reaction mixture with solvent and wash sequentially with dilute acid (e.g., 1N HCl) to remove unreacted base and EDC byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Evaporate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in benzene or a similar solvent system to yield the pure N-(tetracosanoyl)-sphinganine.[9]

Analytical Characterization

Accurate characterization and quantification require a combination of chromatographic separation and mass spectrometric detection.

Mass Spectrometry (MS)

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the gold standard for sphingolipid analysis. In positive ion mode, dihydroceramides readily form protonated molecules [M+H]⁺.

Fragmentation Pattern : Collision-induced dissociation (CID) of the [M+H]⁺ ion of N-(tetracosanoyl)-sphinganine (m/z 652.1) yields characteristic product ions from the sphinganine backbone. The most prominent fragments arise from the neutral loss of one or two water molecules. Key diagnostic ions for the d18:0 sphinganine base are found at m/z 284 and m/z 266 .[10][11] These ions are invaluable for targeted analyses using precursor ion scanning or Multiple Reaction Monitoring (MRM).

  • [M+H]⁺ → m/z 284.3 : [Sphinganine backbone - H₂O + H]⁺

  • [M+H]⁺ → m/z 266.3 : [Sphinganine backbone - 2H₂O + H]⁺

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Protocol: Quantification in a Biological Matrix (e.g., Plasma)

Causality: This protocol is designed for high-throughput analysis. A simple protein precipitation step efficiently extracts lipids while removing the bulk of interfering proteins. Reversed-phase chromatography separates lipids based on hydrophobicity, and MRM provides the high sensitivity and selectivity needed for accurate quantification in a complex matrix.[2][12]

  • Sample Preparation (Protein Precipitation) :

    • To 10 µL of plasma, add an internal standard solution (e.g., a non-endogenous dihydroceramide like C17-dihydroceramide).

    • Add 200 µL of a cold organic solvent (e.g., a mixture containing isopropanol and methanol) to precipitate proteins.[2]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.[2]

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm × 2.1 mm).[2]

    • Mobile Phase : Isocratic elution with a mixture of methanol and 2-propanol (1:1) containing 10 mM ammonium bicarbonate.[2]

    • Flow Rate : ~0.4-0.5 mL/min.

    • Run Time : A short run of ~5 minutes is often sufficient.[2]

  • MS/MS Detection (MRM Mode) :

    • Ionization : Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transition : Monitor the transition from the precursor ion to a characteristic product ion.

      • Q1 (Precursor Ion) : m/z 652.1 ([M+H]⁺)

      • Q3 (Product Ion) : m/z 266.3

    • Rationale: This specific transition ensures that only molecules with the correct parent mass that also fragment to produce the characteristic sphinganine backbone ion are quantified, minimizing interference.

LC-MS_Workflow cluster_workflow LC-MS/MS Workflow for Dihydroceramide Quantification Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Lipid Extraction Sample->Extraction Add Internal Std. LC UHPLC Separation (C18 Column) Extraction->LC Inject Supernatant Ionization Electrospray Ionization (ESI+) LC->Ionization Q1 Quadrupole 1 (Q1) Mass Filter (m/z 652.1) Ionization->Q1 [M+H]⁺ Ions Q2 Quadrupole 2 (q2) Collision Cell (CID) Q1->Q2 Precursor Ion Selection Q3 Quadrupole 3 (Q3) Mass Filter (m/z 266.3) Q2->Q3 Fragment Ions Detector Detector & Quantification Q3->Detector Product Ion Selection

Workflow for N-(tetracosanoyl)-sphinganine analysis.
Spectroscopic Analysis

While full experimental spectra are not widely published, the expected features can be reliably predicted.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorptions from the long alkyl chains and the amide headgroup.

    • ~3300 cm⁻¹ : Broad O-H and N-H stretching vibrations.

    • 2918 & 2850 cm⁻¹ : Strong asymmetric and symmetric C-H stretching of CH₂ groups from the alkyl chains.[13][14]

    • ~1640 cm⁻¹ : Amide I band (C=O stretching).[13][14]

    • ~1545 cm⁻¹ : Amide II band (N-H bending).[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the structure. Key expected resonances in a solvent like CDCl₃ include:

    • ¹H NMR : A triplet around 0.88 ppm (terminal methyl groups), a large signal around 1.25 ppm (methylene protons of the fatty acid and sphinganine chains), a multiplet for the amide proton (δ ~6.2 ppm), and signals for protons on carbons bearing hydroxyl or amide groups (δ ~3.5-4.0 ppm).[15][16]

    • ¹³C NMR : A signal for the amide carbonyl at ~174 ppm, signals for carbons attached to hydroxyl groups (δ ~70-75 ppm), and a series of signals for the methylene carbons in the alkyl chains (δ ~22-32 ppm).[15][17]

Handling and Safety

As a research chemical with limited toxicological data, N-(tetracosanoyl)-sphinganine should be handled with care.

  • Precautions : Should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with eyes and skin. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][5]

  • Incompatibilities : Avoid strong acids, alkalis, and strong oxidizing or reducing agents.[5]

  • Solution Preparation : When preparing stock solutions, use a high-purity solvent like dimethyl formamide (DMF) and consider purging with an inert gas (e.g., argon or nitrogen) to prevent oxidation.[3]

Biological Relevance and Applications

N-(tetracosanoyl)-sphinganine is more than a metabolic intermediate; it has distinct biological roles and is a critical analytical standard.

  • Skin Barrier Function : As a very-long-chain dihydroceramide, it is a precursor to Ceramide NS (d18:1/24:0), one of the most abundant ceramides in the stratum corneum. The length of the C24 acyl chain is critical for forming the highly ordered, impermeable lipid lamellae that prevent transepidermal water loss.[4]

  • Cellular Signaling : While ceramides are well-known signaling molecules in processes like apoptosis, recent evidence suggests that dihydroceramides are not merely inactive precursors. Accumulation of VLC-dihydroceramides has been linked to cellular stress responses and pathologies like cardiac arrhythmias.[1]

  • Research Standard : High-purity N-(tetracosanoyl)-sphinganine is an essential standard for lipidomics research, enabling the absolute quantification of this and other related sphingolipids in various biological systems.

  • Disease Biomarker : Altered levels of VLC-dihydroceramides have been observed in several disease states, including certain types of cancer, making them potential biomarkers for diagnosis or prognosis.[4]

Conclusion

N-(tetracosanoyl)-sphinganine is a fundamental component of sphingolipid metabolism with critical structural and emerging signaling roles. A thorough understanding of its physicochemical properties is paramount for its accurate analysis and for elucidating its function in health and disease. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to investigate this important molecule, from the benchtop to clinical applications.

References

  • Chen, G., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283577, N-tetracosanoylsphinganine. PubChem. Retrieved January 16, 2026, from [Link].

  • Haynes, C. A., et al. (Date unavailable). Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. LIPID MAPS. Available at: [Link]

  • Hsu, F. F. (Date unavailable). Fragmentation Patterns of Sphingolipids. ResearchGate. Available at: [Link]

  • Sassa, T., & Kihara, A. (2014). Specificity of ceramide synthase(s) and the diversity of ceramide species. ResearchGate. Available at: [Link]

  • Tani, M., et al. (2021). Role of Intracellular Lipid Logistics in the Preferential Usage of Very Long Chain-Ceramides in Glucosylceramide. MDPI. Available at: [Link]

  • den Hollander, L., et al. (Date unavailable). IR spectrum of the 1525-1675 cm −1 region of the lipid models at 10 °C. ResearchGate. Available at: [Link]

  • Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. Journal of Lipid Research, 12(6), 760-765. Available at: [Link]

  • Shapiro, D., & Segal, H. (1954). II. Synthesis of Long Chain Fatty Acid Amines of Sphingosine and Dihydrosphingosine. Journal of the American Chemical Society. Available at: [Link]

  • Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. ResearchGate. Available at: [Link]

  • Al-Obaidi, H., et al. (2018). 1 H (400 MHz) and 13 C (100 MHz) NMR spectroscopic data of ceramides 1 and 1a in CDCl 3. ResearchGate. Available at: [Link]

  • Szabó, Z., et al. (2015). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. MDPI. Available at: [Link]

  • Human Metabolome Database. (2022). Showing metabocard for Cer(d18:0/18:0) (HMDB0011761). Available at: [Link]

  • Sassa, T., et al. (2021). Ceramide Synthase 2 Promotes Cardiac Very-Long-Chain Dihydroceramide Accumulation and Is Linked to Arrhythmias and Heart Failure in Humans. National Institutes of Health. Available at: [Link]

  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. National Institutes of Health. Available at: [Link]

  • Torre, G., et al. (2023). A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. MDPI. Available at: [Link]

  • Holland, J. W., et al. (Date unavailable). 1 H NMR spectra of ceramide in chloroform (red) and upon the addition of 0.6 water molecules (Cer-0.6; blue). ResearchGate. Available at: [Link]

  • Goñi, F. M., & Alonso, A. (2020). Exploring polar headgroup interactions between sphingomyelin and ceramide with infrared spectroscopy. National Institutes of Health. Available at: [Link]

Sources

Foundational

Biological significance of the tetracosanoyl acyl chain

An In-Depth Technical Guide to the Biological Significance of the Tetracosanoyl Acyl Chain For Researchers, Scientists, and Drug Development Professionals Abstract The tetracosanoyl acyl chain, a 24-carbon saturated fatt...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Significance of the Tetracosanoyl Acyl Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetracosanoyl acyl chain, a 24-carbon saturated fatty acid also known as lignoceric acid, is a crucial very long-chain fatty acid (VLCFA) with profound implications for cellular structure and function. While present in minor amounts compared to shorter chain fatty acids, its unique length imparts specific biophysical properties to the lipids it constitutes, significantly influencing membrane dynamics, cellular signaling, and the integrity of specialized tissues such as the nervous system's myelin sheath. Dysregulation of tetracosanoyl acyl chain metabolism is a hallmark of severe genetic disorders, most notably X-linked adrenoleukodystrophy, underscoring its critical role in human health. This guide provides a comprehensive technical overview of the biosynthesis, metabolism, and multifaceted biological roles of the tetracsanoyl acyl chain, with a focus on its integration into complex lipids, its pathophysiological significance, and the analytical methodologies employed for its study.

Introduction: The Significance of Very Long-Chain Fatty Acids

Cellular lipids are a remarkably diverse class of molecules, with their functional specificity often dictated by the structure of their constituent fatty acyl chains. Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are key determinants of the properties of various lipid species, including sphingolipids and glycerophospholipids.[1] The tetracosanoyl acyl chain (C24:0) is a prominent member of the VLCFA family, and its presence is critical for a range of biological processes, from the formation of impermeable barriers like the skin to the proper functioning of the central and peripheral nervous systems.[1] Perturbations in the levels of tetracosanoyl-containing lipids can have severe consequences, leading to debilitating and often fatal diseases.

Biosynthesis and Metabolism of the Tetracosanoyl Acyl Chain

The cellular concentration of the tetracosanoyl acyl chain is tightly regulated through a balance of its synthesis via fatty acid elongation and its degradation through peroxisomal β-oxidation.

Synthesis: The Fatty Acid Elongation Pathway

The synthesis of the tetracosanoyl acyl chain occurs in the endoplasmic reticulum through a cyclic process of fatty acid elongation.[1] This process extends shorter acyl-CoA precursors, such as palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0), by adding two-carbon units from malonyl-CoA in each cycle.[2][3] The elongation is carried out by a multi-enzyme complex, with the initial and rate-limiting step catalyzed by fatty acid elongases (ELOVLs).[1] Mammals possess seven different ELOVL enzymes, each with specific substrate preferences for acyl chain length and saturation.[1] The synthesis of the tetracosanoyl acyl chain is primarily attributed to the activity of specific ELOVL elongases.

fatty_acid_elongation cluster_ER Endoplasmic Reticulum Acyl_CoA_C18 Stearoyl-CoA (C18:0) KCS β-ketoacyl-CoA synthase (ELOVL) Acyl_CoA_C18->KCS + Malonyl-CoA KCR β-ketoacyl-CoA reductase KCS->KCR Acyl_CoA_C22 Behenoyl-CoA (C22:0) KCS->Acyl_CoA_C22 Acyl_CoA_C24 Tetracosanoyl-CoA (C24:0) KCS->Acyl_CoA_C24 HCD β-hydroxyacyl-CoA dehydratase KCR->HCD ECR enoyl-CoA reductase HCD->ECR Acyl_CoA_C20 Arachidoyl-CoA (C20:0) ECR->Acyl_CoA_C20 2 carbons added Acyl_CoA_C20->KCS Further Elongation Cycles Acyl_CoA_C22->KCS Malonyl_CoA Malonyl-CoA

Caption: Fatty Acid Elongation Pathway for Tetracosanoyl-CoA Synthesis.

Degradation: Peroxisomal β-Oxidation

Unlike shorter-chain fatty acids that are primarily metabolized in the mitochondria, the degradation of VLCFAs, including the tetracosanoyl acyl chain, is initiated in the peroxisomes.[4][5] This is because the mitochondrial acyl-CoA synthetases are not efficient at activating VLCFAs. Peroxisomes contain specific very long-chain acyl-CoA synthetases (VLACS) that activate tetracosanoic acid to tetracosanoyl-CoA.[4][6] This is a critical step for its subsequent degradation via β-oxidation.

Biological Roles of the Tetracosanoyl Acyl Chain

The incorporation of the long and saturated tetracosanoyl acyl chain into various lipid species imparts unique biophysical properties that are essential for their biological functions.

A Key Component of Myelin

The myelin sheath, a specialized membrane that insulates nerve axons, is exceptionally rich in lipids, with a high proportion of sphingolipids containing VLCFAs.[7][8][9] Galactosylceramide and its sulfated derivative, sulfatide, are major components of myelin, and a significant fraction of these contain a tetracosanoyl acyl chain.[7][9] The presence of this long, saturated acyl chain is thought to contribute to the tight packing of lipids in the myelin membrane, creating a stable and highly insulating structure essential for rapid nerve impulse conduction.[8]

Incorporation into Sphingolipids and Ceramides

The tetracosanoyl acyl chain is a common component of ceramides, which are the backbone of all sphingolipids.[10] Ceramides are synthesized in the endoplasmic reticulum by a family of ceramide synthase (CerS) enzymes, each with a preference for specific acyl-CoA chain lengths.[11] N-(tetracosanoyl)-sphingosine (Cer NS (C24)) is a physiologically important ceramide species.[12] The length of the acyl chain in ceramides significantly influences the biophysical properties of membranes, including their fluidity and the formation of lipid domains.[13] Healthy skin, for example, contains a high proportion of ceramides with long acyl chains, which are crucial for maintaining the skin's barrier function.[12][14]

ceramide_synthesis cluster_ER Endoplasmic Reticulum Sphingosine Sphingosine CerS Ceramide Synthase (CerS) Sphingosine->CerS Tetracosanoyl_CoA Tetracosanoyl-CoA (C24:0) Tetracosanoyl_CoA->CerS Ceramide N-(tetracosanoyl)-sphingosine (C24-Ceramide) CerS->Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids Further processing

Caption: Synthesis of Tetracosanoyl-Containing Ceramides.

Role in Cellular Signaling

While often viewed as structural components, VLCFA-containing lipids are also involved in cellular signaling.[2][3][15] Ceramides, including those with a tetracosanoyl acyl chain, are bioactive lipids that can act as second messengers in pathways regulating cell growth, differentiation, and apoptosis.[10] The specific acyl chain length of a ceramide can determine its signaling function. Furthermore, the incorporation of VLCFAs into membrane lipids can influence the formation of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.[8]

Pathophysiological Significance: X-Linked Adrenoleukodystrophy (X-ALD)

The critical importance of proper tetracosanoyl acyl chain metabolism is starkly illustrated by the devastating neurodegenerative disorder, X-linked adrenoleukodystrophy (X-ALD).[16]

The Molecular Basis of X-ALD

X-ALD is caused by mutations in the ABCD1 gene, which encodes a peroxisomal membrane protein called adrenoleukodystrophy protein (ALDP).[16][17] ALDP is an ATP-binding cassette (ABC) transporter responsible for transporting VLCFA-CoAs, including tetracosanoyl-CoA, from the cytoplasm into the peroxisome for degradation.[17] A deficiency in ALDP leads to the accumulation of VLCFAs in various tissues and body fluids, with the tetracosanoyl acyl chain being a key accumulating species.[4][16]

x_ald_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome cluster_xald X-ALD (ABCD1 deficiency) VLCFA_CoA Tetracosanoyl-CoA ALDP ALDP (ABCD1) VLCFA_CoA->ALDP Transport Beta_Oxidation β-Oxidation Degradation_Products Degradation Products Beta_Oxidation->Degradation_Products VLCFA_CoA_accum Tetracosanoyl-CoA ACCUMULATION ALDP_mut Mutated ALDP

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of N-(tetracosanoyl)-sphinganine (C24:0 Dihydroceramide) in Biological Matrices by LC-MS/MS

Abstract This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(tetracosanoyl)-sphinganine, also known as C24:0 dihydroce...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(tetracosanoyl)-sphinganine, also known as C24:0 dihydroceramide. As a key member of the very-long-chain dihydroceramides, this lipid species is increasingly recognized for its significant roles in cellular processes and its association with various pathological conditions, including metabolic diseases and cancer.[1][2][3] This guide provides a comprehensive protocol for researchers, scientists, and drug development professionals, covering sample preparation, optimized LC-MS/MS parameters, and data analysis, thereby enabling accurate and reproducible quantification of this important bioactive lipid.

Introduction: The Significance of N-(tetracosanoyl)-sphinganine

N-(tetracosanoyl)-sphinganine (d18:0/24:0) is a dihydroceramide, a class of sphingolipids that are metabolic precursors to ceramides.[1] For a long time, dihydroceramides were considered biologically inert intermediates in the de novo sphingolipid synthesis pathway.[1] However, recent studies have unveiled their distinct and crucial biological functions.[1]

N-(tetracosanoyl)-sphinganine, with its C24:0 fatty acyl chain, is classified as a very-long-chain dihydroceramide. It is a natural component of human tissues, such as the stratum corneum of the skin.[3] Emerging research has highlighted the specific roles of very-long-chain dihydroceramides, including the C24:0 species, in critical cellular events. For instance, C22:0 and C24:0 dihydroceramides have been associated with the induction of autophagy and caspase-independent cell death in T-cell acute lymphoblastic leukemia cell lines.[1] Furthermore, dysregulation of its metabolism has been linked to various disease states, underscoring its potential as a biomarker and therapeutic target.

Given its low abundance and isomeric complexity within the lipidome, sensitive and specific analytical methods are imperative for the accurate quantification of N-(tetracosanoyl)-sphinganine. LC-MS/MS has emerged as the gold standard for this purpose, offering unparalleled selectivity and sensitivity. This application note details a validated workflow to empower researchers to reliably measure this significant lipid mediator.

Experimental Workflow Overview

The analytical workflow for the quantification of N-(tetracosanoyl)-sphinganine is a multi-step process that requires careful attention to detail to ensure accuracy and reproducibility. The major steps include lipid extraction from the biological matrix, chromatographic separation of the target analyte from other lipid species, and detection and quantification by tandem mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) IS_Spike Spike with Internal Standard (e.g., C17 Dihydroceramide) Sample->IS_Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) IS_Spike->Extraction Drydown Dry Extract under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Sep Reverse-Phase HPLC Separation Injection->LC_Sep ESI Electrospray Ionization (ESI) LC_Sep->ESI MS_Detect Tandem MS Detection (MRM) ESI->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: A schematic of the experimental workflow for the quantification of N-(tetracosanoyl)-sphinganine.

Materials and Reagents

  • Solvents: HPLC-grade methanol, chloroform, acetonitrile, isopropanol, and water. Formic acid (LC-MS grade).

  • Standards:

    • N-(tetracosanoyl)-sphinganine (C24:0 Dihydroceramide) standard (Avanti Polar Lipids or equivalent).

    • Internal Standard (IS): N-(heptadecanoyl)-sphinganine (C17:0 Dihydroceramide) or another suitable odd-chain dihydroceramide.

  • Reagents: Ammonium formate.

  • Equipment:

    • Homogenizer (for tissue samples).

    • Centrifuge.

    • Nitrogen evaporator.

    • HPLC system coupled to a triple quadrupole mass spectrometer.

Detailed Protocols

Standard and Internal Standard Preparation

Prepare stock solutions of N-(tetracosanoyl)-sphinganine and the internal standard in a suitable organic solvent (e.g., methanol or chloroform:methanol 9:1 v/v) at a concentration of 1 mg/mL. From these, prepare a series of working solutions for constructing the calibration curve and for spiking into samples.

Sample Preparation and Lipid Extraction (Bligh & Dyer Method)

This protocol is a widely used method for the extraction of lipids from biological samples.[4]

  • Homogenization (for tissues): Homogenize the tissue sample in a suitable buffer.

  • Internal Standard Spiking: To a known amount of sample (e.g., 50 µL of plasma or a cell pellet), add the internal standard to a final concentration that is within the range of the calibration curve.

  • Solvent Addition: Add a mixture of chloroform and methanol (1:2, v/v) to the sample. Vortex thoroughly to ensure mixing.

  • Phase Separation: Induce phase separation by adding chloroform and water. Vortex again and then centrifuge to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and can be optimized for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Acetonitrile/Water (20:80, v/v)
Mobile Phase B 0.1% Formic acid in Acetonitrile/Isopropanol (20:80, v/v)
Flow Rate 0.4 mL/min
Gradient Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the lipid, then return to initial conditions for re-equilibration.
Injection Volume 5 µL
Column Temperature 50-60 °C

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for instrument (e.g., 3.0 - 5.5 kV)
Source Temperature Optimized for instrument (e.g., 150 °C)
Desolvation Temp. Optimized for instrument (e.g., 500 °C)
Collision Gas Argon

Table 3: MRM Transitions for N-(tetracosanoyl)-sphinganine and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
N-(tetracosanoyl)-sphinganine 652.7266.3[M+H]+. The product ion is characteristic of the sphinganine backbone.[5][6][7]
C17 Dihydroceramide (IS) 554.5266.3[M+H]+. Shares the same characteristic product ion.

Note: The exact m/z values may vary slightly depending on instrument calibration. It is crucial to optimize collision energies for each transition on your specific mass spectrometer.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks corresponding to the MRM transitions for both the analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Quantification: Determine the concentration of N-(tetracosanoyl)-sphinganine in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Structure and Fragmentation

Understanding the structure and fragmentation pattern of N-(tetracosanoyl)-sphinganine is key to developing a specific and sensitive MS method. The molecule consists of a sphinganine (d18:0) backbone N-acylated with a tetracosanoic acid (C24:0).

Sources

Application

Application Note: Quantitative Analysis of N-(tetracosanoyl)-sphinganine in Cell Lysates by LC-MS/MS

Abstract N-(tetracosanoyl)-sphinganine, also known as C24:0 dihydroceramide, is a critical intermediate in the de novo sphingolipid biosynthetic pathway. Alterations in the levels of this and other very long-chain dihydr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(tetracosanoyl)-sphinganine, also known as C24:0 dihydroceramide, is a critical intermediate in the de novo sphingolipid biosynthetic pathway. Alterations in the levels of this and other very long-chain dihydroceramides are implicated in various cellular processes and pathologies, including insulin resistance, apoptosis, and neurodegenerative diseases.[1] This application note provides a comprehensive, field-proven protocol for the robust quantification of N-(tetracosanoyl)-sphinganine in cultured cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We detail every critical step, from cell harvesting and lipid extraction to instrument setup and data analysis, emphasizing the scientific rationale behind each procedural choice to ensure accuracy, precision, and reproducibility.

Introduction: The Biological Significance of N-(tetracosanoyl)-sphinganine

Sphingolipids are not merely structural components of cellular membranes; they are a diverse class of bioactive molecules that play pivotal roles in cell signaling, proliferation, differentiation, and apoptosis.[1][2] The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of a sphinganine backbone.[3][4] This backbone is then acylated by one of six ceramide synthases (CerS) to form dihydroceramides (dhCer).[3]

N-(tetracosanoyl)-sphinganine (C24:0 dhCer) is the product of CerS2 or CerS3 activity, which specifically incorporate very long-chain fatty acids (VLCFAs) like tetracosanoic acid (C24:0). This particular species is a direct precursor to C24:0 ceramide, a major ceramide species in many tissues. The accurate quantification of C24:0 dhCer provides a direct readout of the activity of specific CerS enzymes and the flux through this branch of the sphingolipid pathway. Given that sphingolipid metabolism is frequently dysregulated in disease, precise measurement of key intermediates like N-(tetracosanoyl)-sphinganine is essential for both basic research and the development of therapeutic interventions.

Principle of the Method: LC-MS/MS for Superior Specificity

Quantifying specific lipid species within a complex cellular matrix presents a significant analytical challenge. Many sphingolipids are isomeric or isobaric, making them difficult to distinguish with low-resolution techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its unparalleled sensitivity and specificity.[5][6]

The methodology relies on three core principles:

  • Chromatographic Separation (LC): A liquid chromatography system, often employing a C18 or HILIC column, separates N-(tetracosanoyl)-sphinganine from other lipids in the extract based on its physicochemical properties (e.g., hydrophobicity).[2][5] This step is crucial for reducing matrix effects and resolving isobaric interferences.

  • Selective Ionization (MS1): The analyte eluting from the column is ionized, typically using electrospray ionization (ESI). A specific precursor ion corresponding to the mass-to-charge ratio (m/z) of protonated N-(tetracosanoyl)-sphinganine is selected in the first quadrupole (Q1) of the mass spectrometer.

  • Specific Fragmentation and Detection (MS2): The selected precursor ion is fragmented in a collision cell (Q2). A characteristic, structurally specific product ion is then selectively monitored in the third quadrupole (Q3). This highly specific precursor-to-product ion transition is known as a Multiple Reaction Monitoring (MRM) channel, which provides exceptional quantitative accuracy.[7]

Overall Experimental Workflow

The entire process, from sample collection to data interpretation, follows a systematic and validated pipeline designed to minimize variability and ensure data integrity.

G Figure 1. Overall Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Quantification Cell_Harvesting Cell Culture & Harvesting Lysis_Protein Cell Lysis & Protein Assay Cell_Harvesting->Lysis_Protein Spiking Internal Standard Spiking Lysis_Protein->Spiking Extraction Lipid Extraction (Bligh-Dyer) Spiking->Extraction Drying_Reconstitution Drying & Sample Reconstitution Extraction->Drying_Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Drying_Reconstitution->LCMS Data_Processing Peak Integration & Ratio Calculation LCMS->Data_Processing Calibration Calibration Curve Generation Data_Processing->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A flowchart of the major steps from cell sample to final result.

Detailed Experimental Protocol

Materials and Reagents
  • Standards: N-(tetracosanoyl)-sphinganine (d18:0/24:0) and a suitable internal standard (IS), such as N-(dodecanoyl)-sphinganine (d18:0/12:0) or a stable isotope-labeled C24:0 dhCer (e.g., d18:0/24:0-d47).[8]

  • Solvents: LC-MS grade methanol, chloroform, acetonitrile, isopropanol, formic acid, and water.

  • Buffers: Phosphate-buffered saline (PBS), RIPA buffer (or similar for lysis).

  • Equipment: Cell scraper, conical tubes, refrigerated centrifuge, glass homogenizer, nitrogen evaporator or vacuum concentrator, autosampler vials with inserts, LC-MS/MS system.

Step 1: Cell Culture and Harvesting
  • Culture cells to the desired confluency or apply experimental treatment.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Scrape cells in a minimal volume of ice-cold PBS and transfer the cell suspension to a pre-chilled conical tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C.

  • Carefully aspirate the supernatant, leaving the cell pellet. The pellet can be stored at -80°C or processed immediately.

Scientist's Note: Consistent washing is critical to remove interfering lipids and salts from the culture medium. Ensure complete removal of PBS before lysis to maintain accurate buffer concentrations.

Step 2: Cell Lysis and Protein Quantification
  • Resuspend the cell pellet in an appropriate volume of lysis buffer (e.g., 200 µL of RIPA buffer for a 10 cm dish).

  • Homogenize the sample using a sonicator or by passing it through a fine-gauge needle.

  • Transfer a small aliquot (e.g., 10-20 µL) of the lysate for a protein quantification assay (e.g., BCA assay).

Rationale: Normalizing the final lipid quantity to the total protein content of the lysate is the most common and reliable method to account for variations in cell number between samples.[9]

Step 3: Internal Standard Spiking
  • Based on the protein concentration, take a fixed amount of protein lysate (e.g., 50-100 µg) for each sample and place it in a new glass tube.

  • Add a known, fixed amount of the chosen internal standard (IS) to each sample.

Rationale (Critical): The internal standard is the cornerstone of accurate quantification.[10] It must be added before the extraction step. The IS is a molecule that is chemically similar to the analyte but has a different mass (e.g., different acyl chain length or stable isotope labeling).[11] It co-extracts with the analyte and experiences similar matrix effects and ionization suppression. By calculating the ratio of the analyte's MS signal to the IS's MS signal, any sample-to-sample variation in extraction efficiency or instrument response is effectively cancelled out.[12]

Step 4: Lipid Extraction (Modified Bligh-Dyer Method)

This is a robust method for extracting a broad range of lipids, including sphingolipids.[13][14]

  • To the lysate/IS mixture, add methanol and chloroform to achieve a final single-phase solvent ratio of 1:2:0.8 (v/v/v) Chloroform:Methanol:Aqueous Lysate . For example, if you start with 100 µL of aqueous lysate, add 250 µL of methanol and 125 µL of chloroform.

  • Vortex vigorously for 2 minutes and incubate at room temperature for 30 minutes.

  • Induce phase separation by adding chloroform and water, each equivalent to the initial lysate volume (e.g., 100 µL each), to achieve a final ratio of 2:2:1.8 (v/v/v) Chloroform:Methanol:Aqueous Lysate .

  • Vortex again for 2 minutes, then centrifuge at 2,000 x g for 10 minutes at room temperature.

  • Three distinct layers will form: a top aqueous/methanol layer, a protein disk at the interface, and a bottom chloroform layer containing the lipids.

  • Carefully collect the bottom organic layer using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a new clean glass tube.[9]

  • Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator. Avoid overheating the samples.

Step 5: Sample Reconstitution
  • Resuspend the dried lipid film in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Acetonitrile:Water or 1:1 Methanol:Chloroform).

  • Vortex thoroughly to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial with a low-volume insert for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and narrow peaks, crucial for separating complex lipid mixtures.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)Excellent for separating lipids based on acyl chain length and hydrophobicity.
Mobile Phase A Water with 0.1% Formic Acid + 10 mM Ammonium AcetateProtic solvent with additives to promote protonation for positive mode ESI.
Mobile Phase B Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% Formic AcidOrganic solvent for eluting hydrophobic lipids. Isopropanol improves elution of very nonpolar species.
Flow Rate 0.3 - 0.5 mL/minTypical for 2.1 mm ID columns, balancing speed and separation efficiency.
Gradient Start at ~60% B, ramp to 100% B over 5-10 min, hold, re-equilibrateA gradient is essential to elute lipids with a wide range of polarities.[7]
Column Temp 45 - 55 °CHigher temperatures reduce solvent viscosity and improve peak shape for lipids.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for targeted quantification using MRM.
Ionization Mode Positive Electrospray Ionization (ESI+)Sphingolipids readily form protonated adducts [M+H]+.
MRM Transitions Analyte (C24:0 dhCer): m/z 652.7 → 266.3Precursor [M+H]+ to sphinganine backbone fragment.
IS (e.g., C12:0 dhCer): m/z 484.5 → 266.3Precursor [M+H]+ to the same sphinganine backbone fragment.
Source Temp 300 - 500 °COptimized for efficient desolvation of the mobile phase.[7][15]
Collision Energy ~40 eVMust be optimized empirically to maximize the product ion signal.[7]

Note: The exact m/z values should be confirmed by infusing pure standards. The product ion m/z 266.3 is characteristic of the d18:0 sphinganine backbone.

Data Analysis and Quantification

Data Analysis Workflow

G Figure 2. Data Analysis & Quantification Workflow cluster_cal Calibration Raw_Data Acquire Raw Data (MRM Chromatograms) Integration Integrate Peak Areas (Analyte & Internal Standard) Raw_Data->Integration Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Integration->Ratio Calculation Calculate Analyte Concentration in Sample using Regression Equation Ratio->Calculation Standards Prepare Calibration Standards (Known Analyte Conc. + Fixed IS Conc.) Curve Plot Area Ratio vs. Concentration Standards->Curve Regression Perform Linear Regression (y = mx + c) Curve->Regression Regression->Calculation Normalization Normalize to Protein Content (pmol/mg protein) Calculation->Normalization

Caption: A flowchart detailing the steps from raw data to final concentration.

Calibration Curve and Calculation
  • Prepare Calibration Standards: Create a series of calibration standards by spiking known concentrations of the N-(tetracosanoyl)-sphinganine standard (e.g., 0.1 to 100 ng/mL) into a matrix similar to the reconstituted sample solvent. Add the same fixed amount of internal standard to each calibrator as was added to the experimental samples.

  • Analyze Standards: Run the calibration standards on the LC-MS/MS using the same method as the samples.

  • Generate Curve: For each standard, calculate the peak area ratio (Analyte Peak Area / IS Peak Area). Plot this ratio (y-axis) against the known concentration of the analyte (x-axis).

  • Perform Regression: Apply a linear regression to the data points. The resulting equation (y = mx + b) and correlation coefficient (R²) will be used for quantification. An R² value >0.99 is considered excellent.

  • Calculate Sample Concentration: For each experimental sample, calculate its peak area ratio. Use the regression equation to solve for 'x' (concentration):

    • Concentration (ng/mL) = (Sample Area Ratio - b) / m

  • Normalize to Protein: Convert the concentration into the final desired units, typically pmol per mg of protein. This involves converting the mass concentration (ng/mL) to a molar amount and dividing by the amount of protein used in the extraction.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Signal for Analyte/IS Poor extraction; Instrument sensitivity issue; Clogged ESI needle; Incorrect MRM transition.Verify extraction solvent volumes. Check instrument tuning and calibration with pure standards. Clean the mass spectrometer source. Confirm precursor/product m/z values.
High Variability Between Replicates Inconsistent extraction; Pipetting errors; Incomplete sample reconstitution.Ensure vigorous and consistent vortexing at all stages. Use calibrated pipettes. Ensure dried lipid film is fully redissolved before injection.
Poor Peak Shape (Tailing or Fronting) Column degradation; Incompatible reconstitution solvent; Sample overload.Flush or replace the LC column. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. Dilute the sample.
Signal Carryover in Blank Injections Highly concentrated sample run previously; Contaminated autosampler needle/loop.Run multiple blank injections with a strong organic wash. Optimize the autosampler wash method.[9]

References

  • Masoodi, M., et al. (2012). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research. Available at: [Link]

  • Jackson, S., et al. (2021). An LC-MS/MS Multiplexed Method to Quantify 14 Sphingolipids in Human Cerebrospinal Fluid (CSF). ResearchGate. Available at: [Link]

  • Merrill, A.H., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Molecular Biology. Available at: [Link]

  • LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • PubChem. N-tetracosanoyl-C17-sphingosine. National Center for Biotechnology Information. Available at: [Link]

  • Masukawa, Y., et al. (2009). Comprehensive quantification of ceramide species in human stratum corneum. Journal of Lipid Research. Available at: [Link]

  • Zhao, Z., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Available at: [Link]

  • Fuller, M., et al. (2005). The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • Gorden, D.L., et al. (2019). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of Lipid Research. Available at: [Link]

  • Gault, C.R., Obeid, L.M., & Hannun, Y.A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology. Available at: [Link]

  • ResearchGate. (n.d.). Procedure of sphingolipid extraction. ResearchGate. Available at: [Link]

  • Bielawski, J., & Bielawska, A. (2003). Internal standards for sphingolipids for use in mass spectrometry. Google Patents.
  • Hartler, J., et al. (2023). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical Chemistry. Available at: [Link]

  • MetwareBio. (n.d.). Guide to Sphingolipid: Structure, Classification, and Detection Methods. Metware Biotechnology. Available at: [Link]

  • Song, H., et al. (2012). Development and validation of LC–MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Journal of Chromatography B. Available at: [Link]

  • Catalyst University. (2020). Sphingolipids | Biosynthesis. YouTube. Available at: [Link]

  • Acebedo, K. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. Spectroscopy Online. Available at: [Link]

  • The Medical Biochemistry Page. (n.d.). Sphingolipid Metabolism and the Ceramides. The Medical Biochemistry Page. Available at: [Link]

  • Kauhanen, D., et al. (2016). Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Waters Corporation. (n.d.). LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. Waters Corporation. Available at: [Link]

  • LIPID MAPS. (n.d.). Sphinganine (d18:0). LIPID MAPS Structure Database. Available at: [Link]

  • Bartesaghi, S., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. International Journal of Molecular Sciences. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Extraction of N-(tetracosanoyl)-sphinganine from Tissue Samples

Introduction: The Significance of N-(tetracosanoyl)-sphinganine (C24:0 Dihydroceramide) N-(tetracosanoyl)-sphinganine, a C24:0 dihydroceramide, is a critical sphingolipid species involved in a multitude of cellular proce...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-(tetracosanoyl)-sphinganine (C24:0 Dihydroceramide)

N-(tetracosanoyl)-sphinganine, a C24:0 dihydroceramide, is a critical sphingolipid species involved in a multitude of cellular processes. Sphingolipids are not merely structural components of cell membranes; they are bioactive molecules that play pivotal roles in cell signaling, proliferation, apoptosis, and inflammation. Very-long-chain ceramides, such as N-(tetracosanoyl)-sphinganine, are of particular interest to researchers due to their association with various physiological and pathological conditions. Elevated levels of these lipids have been implicated in insulin resistance, diabetes, and certain neurodegenerative disorders.[1][2] Consequently, the accurate and reliable quantification of N-(tetracosanoyl)-sphinganine in tissue samples is paramount for advancing our understanding of these conditions and for the development of novel therapeutic strategies.

This comprehensive guide provides a detailed protocol for the extraction of N-(tetracosanoyl)-sphinganine from tissue samples, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established lipid extraction principles and have been optimized for the recovery of very-long-chain ceramides, ensuring both scientific integrity and practical applicability.

Principle of the Method

The extraction of N-(tetracosanoyl)-sphinganine from complex tissue matrices relies on the principles of liquid-liquid extraction, leveraging the differential solubility of lipids in organic solvents compared to aqueous media. The protocol employs a modified Bligh and Dyer or Folch method, which utilizes a chloroform and methanol solvent system to effectively disrupt cellular membranes and solubilize lipids.[3] Subsequent phase separation isolates the lipid-containing organic layer from aqueous components and cellular debris. For enhanced purity, an optional solid-phase extraction (SPE) step can be incorporated to specifically isolate the ceramide fraction. Quantification is achieved through highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Overview

The overall workflow for the extraction and quantification of N-(tetracosanoyl)-sphinganine is depicted in the following diagram:

Workflow cluster_extraction Lipid Extraction cluster_purification Optional Purification cluster_analysis Analysis Tissue Tissue Sample (≤ 50 mg) Homogenization Homogenization in Chloroform:Methanol Tissue->Homogenization Add Internal Standard Phase_Separation Phase Separation (Addition of Aqueous Solution) Homogenization->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Drying Dry Down Organic_Phase->Drying SPE Solid-Phase Extraction (SPE) Drying->SPE Optional Reconstitution Reconstitute in LC-MS/MS Mobile Phase Drying->Reconstitution SPE->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Data Analysis & Quantification LCMS->Quantification

Caption: Workflow for N-(tetracosanoyl)-sphinganine extraction and analysis.

Detailed Protocols

Part 1: Tissue Homogenization and Lipid Extraction (Modified Bligh & Dyer/Folch Method)

This protocol is optimized for the extraction of total lipids, including very-long-chain ceramides, from tissue samples. The use of a chloroform/methanol mixture ensures efficient disruption of cell membranes and solubilization of lipids.[3]

Materials:

  • Tissue sample (e.g., brain, liver, muscle), flash-frozen in liquid nitrogen and stored at -80°C

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or ultrapure water)

  • Internal Standard (IS): C17:0 or C25:0 ceramide, or a deuterated C24:0 dihydroceramide standard solution of known concentration

  • Homogenizer (e.g., bead beater, Dounce homogenizer, or rotor-stator homogenizer)

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge capable of reaching 2,000 x g

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: Weigh approximately 20-50 mg of frozen tissue in a pre-weighed homogenization tube. It is crucial to keep the tissue frozen to prevent enzymatic degradation of lipids.

  • Internal Standard Spiking: To the tissue, add a known amount of the internal standard solution. The IS is essential for accurate quantification as it corrects for sample loss during extraction and variations in instrument response. The choice of a non-endogenous odd-chain ceramide or a stable isotope-labeled standard is critical for preventing interference with the endogenous analyte.[4]

  • Homogenization:

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the tissue (e.g., for 50 mg of tissue, add 1 mL of the solvent mixture). The high solvent-to-tissue ratio ensures complete extraction.[5]

    • Homogenize the tissue thoroughly until a uniform suspension is achieved. For tough tissues, a bead beater may be more effective. Perform homogenization on ice to minimize lipid degradation.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.25 volumes of 0.9% NaCl solution (or ultrapure water) to the homogenate (e.g., for 1 mL of homogenate, add 0.25 mL of saline).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate phase separation.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Collection of the Organic Phase:

    • Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.

    • Collect the lower organic (chloroform) phase into a clean glass tube.

    • To maximize recovery, re-extract the remaining aqueous phase and protein pellet with 2 volumes of chloroform. Vortex, centrifuge as before, and combine the lower organic phase with the first extract.

  • Drying:

    • Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat to prevent lipid oxidation.

ParameterRecommended ValueRationale
Tissue Amount 20-50 mgProvides sufficient material for accurate quantification while minimizing sample usage.
Solvent-to-Tissue Ratio 20:1 (v/v)Ensures complete solubilization of lipids from the tissue matrix.[5]
Homogenization On iceMinimizes enzymatic degradation of lipids.
Phase Separation Centrifugation 2,000 x g for 10 min at 4°CFacilitates clear separation of the aqueous and organic phases.
Part 2: Optional Solid-Phase Extraction (SPE) for Ceramide Fractionation

For samples with complex lipid profiles or when higher purity is required, an SPE step can be employed to isolate the ceramide fraction from other lipid classes like phospholipids and neutral lipids.[6][7] This protocol utilizes a silica-based normal-phase SPE cartridge.

Materials:

  • Dried lipid extract from Part 1

  • Normal-phase SPE cartridges (e.g., Silica, 500 mg)

  • Hexane (HPLC grade)

  • Chloroform (HPLC grade)

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Re-dissolve the dried lipid extract in a minimal volume of chloroform (e.g., 200-500 µL).

    • Load the re-dissolved sample onto the conditioned SPE cartridge.

  • Washing (Elution of Neutral Lipids):

    • Wash the cartridge with 5 mL of hexane to elute non-polar lipids such as cholesterol esters and triglycerides.

    • Follow with a wash of 5 mL of chloroform to elute free fatty acids and cholesterol.

  • Elution of Ceramides:

    • Elute the ceramide fraction with 5 mL of a 95:5 (v/v) chloroform:acetone mixture.

    • Collect this fraction in a clean glass tube.

  • Drying:

    • Evaporate the collected ceramide fraction to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

SPE StepSolventVolumePurpose
Conditioning Hexane5 mLTo activate the silica sorbent.
Sample Loading Chloroform200-500 µLTo apply the lipid extract to the cartridge.
Wash 1 Hexane5 mLTo elute neutral lipids.
Wash 2 Chloroform5 mLTo elute free fatty acids and cholesterol.
Elution Chloroform:Acetone (95:5, v/v)5 mLTo elute the ceramide fraction.
Part 3: LC-MS/MS Analysis

The dried lipid extract (either from Part 1 or Part 2) is reconstituted and analyzed by LC-MS/MS for the quantification of N-(tetracosanoyl)-sphinganine.

Materials:

  • Dried lipid extract

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in 100-200 µL of the initial mobile phase composition (e.g., 50:50 Mobile Phase A:Mobile Phase B). Vortex thoroughly to ensure complete dissolution.

  • LC Separation: Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system. A gradient elution is typically used to separate the ceramides.

  • MS/MS Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for sensitive and specific detection of N-(tetracosanoyl)-sphinganine and the internal standard.

LC-MS/MS Parameters for N-(tetracosanoyl)-sphinganine (C24:0 Dihydroceramide):

ParameterValue
Ionization Mode ESI Positive
Precursor Ion (m/z) 652.7 [M+H]+
Product Ion (m/z) 266.3
Collision Energy To be optimized for the specific instrument
Internal Standard C17:0 Ceramide (m/z 554.5 -> 266.3) or C25:0 Ceramide (m/z 666.7 -> 266.3) or Deuterated C24:0 Dihydroceramide

Note: The product ion at m/z 266.3 corresponds to the characteristic fragment of the sphinganine backbone.[8]

Data Analysis and Quantification

The concentration of N-(tetracosanoyl)-sphinganine in the tissue sample is determined by constructing a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards. The concentration of the analyte in the unknown sample is then calculated from this calibration curve and normalized to the initial tissue weight.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key elements:

  • Use of an appropriate internal standard: This corrects for variability in extraction efficiency and instrument response, leading to more accurate and precise quantification.[4]

  • Optimized solvent systems: The chosen solvent ratios are well-established for comprehensive lipid extraction, including very-long-chain species.[3]

  • Specific detection by LC-MS/MS: The use of MRM provides high selectivity and sensitivity, minimizing interference from other matrix components.[4][9]

  • Optional SPE cleanup: This step further enhances the purity of the ceramide fraction, reducing matrix effects and improving the reliability of quantification.

By adhering to the detailed steps and incorporating the recommended quality control measures, researchers can be confident in the validity and reproducibility of their results.

References

  • Jiang, H., Hsu, F. F., Farmer, M. S., Peterson, L. R., & Schaffer, J. E. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and Bioanalytical Chemistry, 405(24), 7357–7365. [Link]

  • Abbott, S. K., Jenner, A. M., Mitchell, T. W., Brown, S. H., Halliday, G. M., & Garner, B. (2013). An improved high-throughput lipid extraction method for the analysis of human brain lipids. Lipids, 48(3), 307–318. [Link]

  • Kasumov, T., Li, L., Li, M., Gulshan, K., Kirwan, J. P., & Sadygov, R. G. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical Biochemistry, 401(1), 154–161. [Link]

  • Liao, C., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • Jiang, H., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. WashU Medicine Research Profiles. [Link]

  • Microbe Notes. (2023). Brain Lipid Extraction Protocol. [Link]

  • Jiang, H., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. PubMed. [Link]

  • Saini, R. K., et al. (2021). Advances in Lipid Extraction Methods—A Review. PMC. [Link]

  • Jiang, H., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. PMC. [Link]

  • Jiang, H., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. ResearchGate. [Link]

  • ResearchGate. (n.d.). The extraction efficiency of individual lipid classes using five different solvent extraction protocols. [Link]

  • ResearchGate. (n.d.). MRM chromatograms of A ceramides; B dihydroceramides; C sphingomyelins, sphingosines, and sphinganines. [Link]

  • Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. (n.d.). J-STAGE. [Link]

  • Merrill, A. H., et al. (2000). Observation of different ceramide species from crude cellular extracts by normal-phase high-performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry. Analytical Biochemistry, 284(2), 278-288. [Link]

  • Liebisch, G., et al. (2006). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 47(5), 1137-1144. [Link]

  • MDC Repository. (2024). Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds. [Link]

  • LIPID MAPS. (n.d.). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Yamaji, T., et al. (2024). Development of an advanced liquid chromatography–tandem mass spectrometry measurement system for simultaneous sphingolipid analysis. Scientific Reports, 14(1), 5641. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]

  • Saini, R. K., et al. (2021). Advances in Lipid Extraction Methods—A Review. MDPI. [Link]

  • D'Arienzo, C., et al. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry, 407(18), 5291–5302. [Link]

  • ResearchGate. (n.d.). Steps of solid phase extraction SPE. [Link]

  • MDPI. (n.d.). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. [Link]

  • Liebisch, G., et al. (2002). Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Lipid Research, 43(9), 1539-1546. [Link]

  • Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules, 22(5), 717. [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]

  • Palmquist, D. L. (2006). Challenges with fats and fatty acid methods. Journal of Animal Science, 84(11), 3150-3154. [Link]

  • Palmquist, D. L. (2006). Challenges with fats and fatty acid methods. PubMed. [Link]

  • LIPID MAPS. (2018). Solvent Challenges Associated with the Storing and Extraction of Lipids. YouTube. [Link]

  • Barba, C., et al. (2002). Extraction and analysis of ceramides from internal wool lipids. Journal of the American Oil Chemists' Society, 79(12), 1215-1220. [Link]

  • Lalman, J. A., & Bagley, D. M. (2002). Extracting Long-Chain Fatty Acids from a Fermentation Medium. Journal of the American Oil Chemists' Society, 79(1), 107-109. [Link]

Sources

Application

Chemical synthesis of N-(tetracosanoyl)-sphinganine for research use

Application Note & Protocol Topic: High-Yield Chemical Synthesis of N-(tetracosanoyl)-sphinganine for Advanced Sphingolipid Research Audience: Researchers, scientists, and drug development professionals in lipidology, ce...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Yield Chemical Synthesis of N-(tetracosanoyl)-sphinganine for Advanced Sphingolipid Research

Audience: Researchers, scientists, and drug development professionals in lipidology, cell biology, and pharmacology.

Executive Summary & Scientific Context

N-(tetracosanoyl)-sphinganine, also known as C24 dihydroceramide, is a critical molecular species within the vast family of sphingolipids. Unlike ceramides, which possess a characteristic 4,5-trans double bond in the sphingoid base, dihydroceramides feature a fully saturated sphinganine backbone.[1][2] This structural distinction is not trivial; it renders dihydroceramides biologically distinct and makes them essential tools for dissecting sphingolipid metabolism and signaling pathways. N-(tetracosanoyl)-sphinganine specifically incorporates tetracosanoic acid (C24:0), a very-long-chain fatty acid (VLCFA), making it a key substrate for ceramide desaturase 1 (DEGS1) and a central molecule in the de novo synthesis of VLCFA-containing sphingolipids.[3][4]

The availability of high-purity N-(tetracosanoyl)-sphinganine is paramount for researchers investigating the roles of specific ceramide species in cellular processes like apoptosis, membrane structure, and signaling cascades.[1][2] However, its isolation from natural sources is often impractical due to low abundance and heterogeneity. This guide provides a detailed, reliable, and high-yield protocol for the chemical synthesis, purification, and characterization of N-(tetracosanoyl)-sphinganine, empowering researchers to produce this vital lipid standard in-house.

Synthetic Strategy: The Logic of Amide Bond Formation

The synthesis of N-(tetracosanoyl)-sphinganine hinges on the formation of a stable amide bond between the primary amine of D-erythro-sphinganine and the carboxylic acid of tetracosanoic acid.

The Challenge of Direct Amidation

Directly reacting a carboxylic acid and an amine is generally inefficient. The acidic proton of the carboxylic acid will readily react with the basic amine to form a non-reactive carboxylate-ammonium salt, halting the desired nucleophilic acyl substitution.

The Solution: Carboxylic Acid Activation

To overcome this, the carboxylic acid's carbonyl group must be rendered more electrophilic. This is achieved by converting the hydroxyl group into a better leaving group. While several methods exist, such as conversion to a highly reactive acyl chloride,[5] we will detail a robust and widely used strategy employing a carbodiimide coupling agent, specifically N,N'-Dicyclohexylcarbodiimide (DCC).

Why DCC? DCC is an effective and economical dehydrating agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is readily susceptible to nucleophilic attack by the amine of sphinganine. To mitigate potential side reactions and suppress any risk of racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is often included, though for this specific lipid synthesis, direct coupling is highly effective.[7]

The overall workflow is visualized below.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_workup Purification & Isolation cluster_analysis Validation A D-erythro-Sphinganine C Amide Coupling (DCC, Solvent) A->C B Tetracosanoic Acid B->C D Filtration & Solvent Removal C->D Reaction Quench E Silica Gel Column Chromatography D->E Crude Product F Characterization (TLC, MS, NMR) E->F Purified Fractions Z Final Product: N-(tetracosanoyl)-sphinganine F->Z

Caption: High-level workflow for the synthesis of N-(tetracosanoyl)-sphinganine.

Detailed Protocols & Methodologies

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
D-erythro-Sphinganine≥98%Avanti Polar LipidsAmine source
Tetracosanoic Acid (Lignoceric Acid)≥99%Sigma-AldrichCarboxylic acid source
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Sigma-AldrichCoupling agent
Dichloromethane (DCM), AnhydrousACS GradeFisher ScientificReaction solvent
Chloroform, StabilizedACS GradeFisher ScientificChromatography solvent
Methanol, AnhydrousACS GradeFisher ScientificChromatography solvent
Silica Gel 60 (230-400 mesh)ChromatographyMilliporeSigmaStationary phase
TLC Plates (Silica Gel 60 F254)-MilliporeSigmaReaction monitoring

Safety Precaution: DCC is a potent allergen and sensitizer. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Synthesis Protocol

This protocol is designed for a 100 mg scale synthesis of the final product.

  • Preparation of Reactants:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve D-erythro-sphinganine (60.3 mg, 0.2 mmol) and tetracosanoic acid (81.0 mg, 0.22 mmol, 1.1 eq) in 20 mL of anhydrous dichloromethane (DCM).

    • Rationale: A slight excess of the fatty acid is used to drive the reaction to completion, ensuring the more valuable sphinganine is fully consumed. DCM is an excellent solvent for the reactants and is unreactive under these conditions.

  • Initiation of Coupling Reaction:

    • In a separate vial, dissolve DCC (45.4 mg, 0.22 mmol, 1.1 eq) in 5 mL of anhydrous DCM.

    • Cool the sphinganine/fatty acid solution to 0°C in an ice bath.

    • Add the DCC solution dropwise to the cooled, stirring reaction mixture over 5 minutes.

    • Rationale: Adding the DCC solution slowly at 0°C helps to control the reaction rate and minimize potential side reactions.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Let the reaction stir for 12-18 hours under a nitrogen or argon atmosphere to prevent moisture contamination.

    • A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form as the reaction proceeds.

  • Monitoring the Reaction:

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Mobile Phase: Chloroform:Methanol (95:5, v/v).

    • Visualization: Stain with potassium permanganate solution and gentle heating.

    • The product spot should appear between the non-polar fatty acid spot (higher Rf) and the polar sphinganine spot (lower Rf). The reaction is complete when the sphinganine spot is no longer visible.

Purification Protocol
  • Removal of DCU Byproduct:

    • Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize DCU precipitation.

    • Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU.

    • Rinse the flask and filter cake with a small amount of cold DCM.

  • Solvent Removal:

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a white or off-white solid.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a slurry of silica in chloroform.

    • Dissolve the crude product in a minimal amount of chloroform/DCM.

    • Load the dissolved crude product onto the column.

    • Elute the column with a gradient of methanol in chloroform, starting with 100% chloroform and gradually increasing to 5% methanol.

      • Elution Profile (Typical):

        • Unreacted tetracosanoic acid elutes first (100% Chloroform).

        • The desired product, N-(tetracosanoyl)-sphinganine, elutes at ~2-4% Methanol in Chloroform.

        • Any remaining polar impurities are retained on the column.

    • Collect fractions and analyze them by TLC using the same system as before.

    • Combine the pure fractions containing the product and remove the solvent via rotary evaporation.

  • Final Product:

    • The result is a pure white solid. Dry the product under high vacuum for several hours to remove any residual solvent. The typical yield is 60-75%.[7]

Product Characterization & Validation

Confirming the identity and purity of the synthesized N-(tetracosanoyl)-sphinganine is a critical final step.

G cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products A Tetracosanoic Acid (R-COOH) D Activation: Formation of O-acylisourea A->D B Sphinganine (R'-NH2) E Nucleophilic Attack: Amine attacks activated carbonyl B->E C DCC C->D D->E F N-(tetracosanoyl)-sphinganine (Amide Product) E->F G Dicyclohexylurea (DCU) (Byproduct) E->G

Caption: Simplified mechanism of DCC-mediated amide coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product.

PropertyExpected Value
Molecular Formula C₄₂H₈₅NO₃
Molecular Weight 652.1 g/mol
Exact Mass 651.6529 Da
Expected Ion (ESI+) [M+H]⁺ = 652.66 Da
Expected Ion (ESI+) [M+Na]⁺ = 674.64 Da

Source for calculated properties: PubChem CID 5283577[8] Tandem MS (MS/MS) can further confirm the structure by showing characteristic fragmentation patterns, including cleavage of the amide bond and loss of water from the sphinganine backbone.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in a solvent like CDCl₃/CD₃OD will confirm the covalent structure.

Proton (¹H) SignalApprox. Chemical Shift (ppm)Description
~6.2-6.5Amide N-H
~4.3C1-H aH b
~3.9C2-H
~3.7C3-H
~2.2Acyl α-CH
~1.25Bulk -(CH ₂)n-
~0.88Terminal -CH

Note: Specific shifts can vary based on solvent and concentration.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch~3300-3400Hydroxyl groups
N-H Stretch~3300Amide N-H
C-H Stretch~2850-2920Aliphatic chains
C=O Stretch (Amide I)~1640Amide carbonyl
N-H Bend (Amide II)~1540Amide N-H bend

Source for general IR values.[7]

References

  • The Medical Biochemistry Page. (n.d.). Sphingolipid Metabolism and the Ceramides. Retrieved from [Link]

  • Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. Journal of Lipid Research, 12(6), 760-765. Retrieved from [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1–23. (Conceptual basis provided by similar diagrams in ResearchGate). Retrieved from [Link]

  • Wikipedia. (n.d.). Ceramide. Retrieved from [Link]

  • Cyberlipid. (n.d.). Ceramides. Retrieved from [Link]

  • Iga, S., Iga, D. P., Nicolescu, A., Duica, F., & Cîmpeanu, G. (n.d.). Preparation of Ceramide and Sphingosine by Chemical and Biochemical Methods. ResearchGate. Retrieved from [Link]

  • Yoo, H. S., Norred, W. P., Wang, E., Merrill, A. H., Jr, & Riley, R. T. (1996). Acylation of naturally occurring and synthetic 1-deoxysphinganines by ceramide synthase. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283577, N-tetracosanoylsphinganine. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Klein, D. R., et al. (2018). Detailed Structural Characterization of Sphingolipids via 193 nm Ultraviolet Photodissociation and Ultra High Resolution Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Williams, J. P., & Salem, N., Jr. (1990). Conformational studies of sphingolipids by NMR spectroscopy. I. Dihydrosphingomyelin. PubMed. Retrieved from [Link]

  • He, H., & Guan, Z. (2018). Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. Molecules, 23(12), 3127. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Elucidating the Role of N-(tetracosanoyl)-sphinganine in Lipid Raft Formation

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals investigating the contribution of N-(tetracosanoyl)-sphinganine, a very-long-chain dihydroceramide, to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals investigating the contribution of N-(tetracosanoyl)-sphinganine, a very-long-chain dihydroceramide, to the formation and stability of lipid rafts. These specialized membrane microdomains are critical hubs for cellular signaling, and understanding their modulation by specific lipid species is paramount for advancing cell biology and therapeutic development. We present the scientific rationale, detailed experimental protocols, and data interpretation guidelines for a multi-faceted approach to this complex topic. The protocols herein are designed as self-validating systems, ensuring scientific rigor and reproducibility.

Introduction: The Emerging Significance of Dihydroceramides in Membrane Architecture

Lipid rafts are dynamic, ordered microdomains within the cell membrane enriched in cholesterol and sphingolipids.[1][2] They function as platforms for the assembly of signaling molecules, influencing a vast array of cellular processes.[2] While the role of ceramides, the metabolic product of dihydroceramides, in modulating lipid rafts is well-documented—often inducing the coalescence of smaller rafts into larger signaling platforms—the contribution of their precursors, dihydroceramides, has been less explored.[3][4]

N-(tetracosanoyl)-sphinganine (C24:0 dihydroceramide) is a key intermediate in the de novo sphingolipid biosynthesis pathway.[5] It is characterized by a saturated, very-long-chain (VLC) fatty acid. Recent evidence suggests that VLC sphingolipids are not merely passive precursors but have distinct biophysical properties that can influence membrane organization.[6][7] Specifically, the long, saturated acyl chain of N-(tetracosanoyl)-sphinganine is hypothesized to increase the packing and order of the lipid bilayer, which are defining features of lipid rafts. This document outlines a comprehensive experimental strategy to test this hypothesis.

Biochemical Profile: N-(tetracosanoyl)-sphinganine

  • Structure: N-(tetracosanoyl)-sphinganine is composed of a sphinganine backbone N-acylated with a 24-carbon saturated fatty acid (tetracosanoic acid).[8]

  • Biosynthesis: It is synthesized in the endoplasmic reticulum by ceramide synthase enzymes, which acylate sphinganine.[5] It is subsequently converted to C24:0 ceramide by dihydroceramide desaturase.[5]

  • Biophysical Impact: The presence of the long, saturated acyl chain is predicted to increase the melting temperature and order of lipid bilayers. Unlike its unsaturated counterparts, saturated ceramides have a strong ordering effect on fluid membranes.[9] Very-long-chain ceramides, in particular, can promote the formation of distinct gel-like domains and even induce membrane curvature through interdigitation.[9][10][11] This suggests that an accumulation of N-(tetracosanoyl)-sphinganine could directly favor the formation of highly ordered lipid domains.

Experimental Design: A Multi-Pronged Approach

To rigorously investigate the role of N-(tetracosanoyl)-sphinganine in lipid raft formation, we propose a three-pronged experimental approach. This involves cellular manipulation, biochemical isolation and characterization of lipid rafts, and advanced imaging techniques.

Figure 1: Experimental workflow for investigating the role of N-(tetracosanoyl)-sphinganine in lipid raft formation.

Protocol: Cell Culture and Lipid Treatment

This protocol details the introduction of exogenous N-(tetracosanoyl)-sphinganine to cultured mammalian cells.

Rationale: To directly assess the impact of N-(tetracosanoyl)-sphinganine on cellular membranes, it is necessary to artificially increase its intracellular concentration. A cyclodextrin-based delivery method is employed for efficient transfer of the lipid to the cells.[12]

Materials:

  • Mammalian cell line of choice (e.g., HeLa, CHO, SH-SY5Y)

  • Complete cell culture medium

  • N-(tetracosanoyl)-sphinganine (powder)

  • Methyl-β-cyclodextrin (MβCD)

  • Phosphate-buffered saline (PBS)

  • Serum-free culture medium

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 100 mm dishes for biochemical analysis, glass-bottom dishes for microscopy) and grow to 70-80% confluency.

  • Preparation of Lipid-Cyclodextrin Complex:

    • Prepare a stock solution of MβCD (e.g., 100 mM in serum-free medium).

    • Dissolve N-(tetracosanoyl)-sphinganine in a minimal amount of ethanol.

    • Add the lipid solution to the MβCD solution while vortexing to achieve the desired final concentration (e.g., 1 mM lipid in 10 mM MβCD).

    • Incubate at 37°C for 30 minutes to allow complex formation.

  • Cell Treatment:

    • Wash cells twice with warm PBS.

    • Replace the medium with serum-free medium containing the N-(tetracosanoyl)-sphinganine-MβCD complex at a working concentration (e.g., 10-50 µM).

    • As a control, treat a parallel set of cells with the MβCD vehicle alone.

    • Incubate for the desired time (e.g., 1-4 hours) at 37°C.

  • Post-Treatment:

    • Wash cells three times with warm PBS to remove the lipid-cyclodextrin complex.

    • Proceed immediately to the next experimental step (lipid raft isolation or microscopy).

Protocol: Lipid Raft Isolation by Sucrose Density Gradient Ultracentrifugation

This protocol describes a detergent-based method for isolating lipid rafts, also known as detergent-resistant membranes (DRMs).

Rationale: Lipid rafts are characterized by their insolubility in non-ionic detergents at low temperatures.[13] This property allows for their separation from the more soluble portions of the plasma membrane by flotation on a discontinuous sucrose gradient.[14][15][16]

Materials:

  • TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)

  • Protease inhibitor cocktail

  • 1% Triton X-100 in TNE buffer

  • 80% (w/v) sucrose in TNE

  • 35% (w/v) sucrose in TNE

  • 5% (w/v) sucrose in TNE

  • Ultracentrifuge and swinging bucket rotor (e.g., SW41 Ti)

  • Dounce homogenizer

Procedure:

  • Cell Lysis:

    • Wash treated and control cells twice with ice-cold PBS.

    • Scrape cells into 1 ml of ice-cold TNE buffer with protease inhibitors.

    • Lyse the cells by passing them through a Dounce homogenizer (10-15 strokes).

  • Detergent Extraction:

    • Add an equal volume of 1% Triton X-100 in TNE buffer to the cell lysate.

    • Incubate on ice for 30 minutes.

  • Sucrose Gradient Preparation:

    • In a 12 ml ultracentrifuge tube, mix 2 ml of the cell lysate with 2 ml of 80% sucrose solution to obtain a 40% sucrose solution.

    • Carefully layer 4 ml of 35% sucrose solution on top of the 40% layer.

    • Carefully layer 4 ml of 5% sucrose solution on top of the 35% layer.

  • Ultracentrifugation:

    • Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.

  • Fraction Collection:

    • After centrifugation, a light-scattering band should be visible at the 5%/35% sucrose interface, which contains the lipid rafts.[17]

    • Carefully collect 1 ml fractions from the top of the gradient.

    • The lipid raft fraction is typically found in fractions 4-6. The pellet at the bottom contains the non-raft, soluble membrane components.

G cluster_0 Sucrose Gradient Ultracentrifugation cluster_1 After Ultracentrifugation (200,000 x g, 18h) start Cell Lysate in 40% Sucrose sucrose_35 35% Sucrose Layer sucrose_5 5% Sucrose Layer fraction_1_3 Fractions 1-3 (Soluble proteins) fraction_4_6 Fractions 4-6 (Lipid Rafts) Visible as an opaque band fraction_7_9 Fractions 7-9 fraction_10_12 Fractions 10-12 (Solubilized Membranes) pellet Pellet (Insoluble proteins, Cytoskeleton)

Figure 2: Schematic of lipid raft isolation using sucrose density gradient ultracentrifugation.

Protocol: Western Blot Analysis of Lipid Raft Fractions

Rationale: To validate the successful isolation of lipid rafts, the collected fractions are analyzed for the presence of known raft and non-raft marker proteins. Flotillin-1 and Caveolin-1 are commonly used as positive markers for lipid rafts, while the Transferrin Receptor is a marker for non-raft membrane domains.[18][19][20]

Procedure:

  • Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against:

      • Raft markers: anti-Flotillin-1, anti-Caveolin-1.

      • Non-raft marker: anti-Transferrin Receptor.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol: Lipidomic Analysis of Raft and Non-Raft Fractions

Rationale: A comprehensive lipidomic analysis will quantitatively determine the enrichment of N-(tetracosanoyl)-sphinganine and other lipid species in the isolated raft fractions. This provides direct evidence of the lipid's partitioning into these domains.

Procedure:

  • Lipid Extraction:

    • Take an aliquot of the pooled raft fractions (e.g., 4-6) and non-raft fractions (e.g., 10-12).

    • Perform a lipid extraction using a modified Bligh-Dyer or a methyl-tert-butyl ether (MTBE) method.

  • Mass Spectrometry:

    • Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS/MS).

    • Utilize a targeted approach to quantify N-(tetracosanoyl)-sphinganine and other key sphingolipids and cholesterol.

    • A non-targeted approach can also be used to identify broader changes in the lipidome.

  • Data Analysis:

    • Normalize the lipid quantities to the protein content of the initial fractions.

    • Compare the lipid profiles of raft and non-raft fractions from control and treated cells.

Protocol: Fluorescence Microscopy of Membrane Order

Rationale: Fluorescence microscopy using the environmentally sensitive probe Laurdan allows for the visualization of membrane lipid packing in live cells. Laurdan exhibits a spectral shift depending on the lipid phase, enabling the quantification of membrane order.[21][22][23]

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Live-cell imaging medium (phenol red-free)

  • Confocal or two-photon microscope equipped with two detectors for simultaneous imaging of two emission channels.

Procedure:

  • Cell Staining:

    • Wash cells grown on glass-bottom dishes twice with warm imaging medium.

    • Incubate cells with 5-10 µM Laurdan in imaging medium for 30-60 minutes at 37°C.[24]

    • Wash cells twice to remove excess dye.

  • Image Acquisition:

    • Excite the Laurdan probe (e.g., with a 405 nm laser).

    • Simultaneously collect fluorescence emission in two channels:

      • Channel 1 (ordered, gel phase): 400-460 nm

      • Channel 2 (disordered, liquid-crystalline phase): 470-530 nm

  • Generalized Polarization (GP) Image Analysis:

    • Calculate a GP value for each pixel using the formula: GP = (I400-460 - G * I470-530) / (I400-460 + G * I470-530) where I is the intensity in each channel and G is a calibration factor for the microscope.

    • Generate a pseudo-colored GP image where higher GP values (typically red/yellow) indicate more ordered membranes and lower GP values (typically blue/green) indicate more fluid membranes.

    • Compare the GP images and average GP values between control and N-(tetracosanoyl)-sphinganine-treated cells.

Expected Results and Data Interpretation

The following table summarizes the expected outcomes that would support the hypothesis that N-(tetracosanoyl)-sphinganine promotes lipid raft formation.

Experiment Parameter Expected Outcome in N-(tetracosanoyl)-sphinganine Treated Cells vs. Control Interpretation
Western Blot Enrichment of Flotillin-1/Caveolin-1 in raft fractionsIncreased signal in raft fractions (4-6)N-(tetracosanoyl)-sphinganine promotes the association of raft-marker proteins with detergent-resistant membranes.
Western Blot Distribution of Transferrin ReceptorSignal remains predominantly in non-raft fractions (10-12)The observed effect is specific to lipid rafts and not a general aggregation of membrane proteins.
Lipidomics N-(tetracosanoyl)-sphinganine levelsSignificant enrichment in raft fractions compared to non-raft fractions.N-(tetracosanoyl)-sphinganine preferentially partitions into ordered membrane domains.
Lipidomics Cholesterol and other sphingolipid levelsPotential co-enrichment with N-(tetracosanoyl)-sphinganine in raft fractions.The introduced lipid may recruit other raft-associated lipids.
Fluorescence Microscopy Average Generalized Polarization (GP) valueIncreased average GP value across the plasma membrane.N-(tetracosanoyl)-sphinganine increases overall membrane order.
Fluorescence Microscopy Size and number of high GP domainsIncrease in the size and/or number of distinct high GP domains.N-(tetracosanoyl)-sphinganine promotes the formation of larger, more stable ordered domains (lipid rafts).

Conclusion and Future Directions

The methodologies outlined in this document provide a robust framework for investigating the role of N-(tetracosanoyl)-sphinganine in the formation and stability of lipid rafts. By combining biochemical, lipidomic, and advanced imaging techniques, researchers can gain a detailed understanding of how this specific very-long-chain dihydroceramide contributes to the intricate architecture of the cell membrane. Positive results from these experiments would not only highlight a novel function for dihydroceramides but also open new avenues for research into the regulation of signaling platforms in health and disease, potentially identifying new targets for therapeutic intervention.

References

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Sources

Application

Application Notes & Protocols: N-(tetracosanoyl)-sphinganine (C24:0 Dihydroceramide) as a Potential Biomarker

For: Researchers, scientists, and drug development professionals. Introduction: The Emerging Significance of Dihydroceramides in Disease Sphingolipids, once considered mere structural components of cell membranes, are no...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Significance of Dihydroceramides in Disease

Sphingolipids, once considered mere structural components of cell membranes, are now recognized as a diverse class of bioactive molecules central to cellular processes like growth, apoptosis, and signal transduction.[1][2] Within this class, dihydroceramides (dhCer) have long been viewed as simple, inert precursors to the more extensively studied ceramides. However, recent evidence challenges this dogma, revealing that dhCer, including N-(tetracosanoyl)-sphinganine (C24:0 dhCer), possess distinct biological activities and hold significant potential as biomarkers for a range of pathologies.[3] This document provides a comprehensive guide to understanding the rationale and methodologies for quantifying C24:0 dhCer as a potential biomarker in clinical and preclinical research.

N-(tetracosanoyl)-sphinganine is a key intermediate in the de novo sphingolipid synthesis pathway.[4][5] Unlike ceramides, which are implicated in inducing apoptosis and insulin resistance, some dihydroceramides are associated with processes like autophagy, which can be protective in the context of metabolic diseases.[3] The balance between dhCer and ceramides, and the specific acyl-chain length of these molecules, appears to be a critical determinant of cellular fate and function. Altered levels of very-long-chain dhCer, such as C24:0 dhCer, have been linked to metabolic syndrome, obesity, type 2 diabetes, inflammatory skin conditions, and neurodegenerative diseases.[6][7][8][9] Therefore, the accurate quantification of C24:0 dhCer in biological matrices offers a promising avenue for disease diagnosis, prognosis, and monitoring therapeutic interventions.[10]

Scientific Rationale for C24:0 Dihydroceramide as a Biomarker

The utility of C24:0 dhCer as a biomarker stems from its position in the sphingolipid metabolic pathway and its observed correlations with various disease states.

Metabolic Diseases

Elevated levels of certain ceramides are well-established mediators of insulin resistance.[6] While dihydroceramides were initially thought to be benign in this regard, recent studies indicate that specific long-chain dihydroceramides are significantly increased in individuals years before the onset of type 2 diabetes.[8] Furthermore, plasma levels of C24:0 ceramide (the downstream product of C24:0 dhCer) have been shown to be increased in obese, type 2 diabetic subjects and correlate inversely with insulin sensitivity.[6] This suggests that monitoring the flux through the de novo synthesis pathway, by measuring intermediates like C24:0 dhCer, could provide an early warning sign for metabolic dysregulation.[8] Dihydroceramide species, including C24:1, have also been correlated with waist circumference, a clinical marker of central obesity.[8]

Inflammatory Skin Diseases

In inflammatory skin conditions such as atopic dermatitis and psoriasis, the composition of lipids in the stratum corneum is altered, leading to impaired skin barrier function.[7][11] Specifically, the ratio of certain ceramides has been identified as a potential marker for this impairment.[11] While research has often focused on ceramides, the precursor dihydroceramides are also gaining attention in this area.

Neurological and Other Disorders

Sphingolipid metabolism is crucial for the proper functioning of the central nervous system, and its dysregulation has been implicated in neurodegenerative diseases.[4][9] Studies have also revealed associations between C22:0 and C24:0 dhCer and autophagy-related cell death in certain cancer cell lines, highlighting their potential role in oncology research.[12] The dynamic regulation of sphingolipid metabolism in response to microenvironmental stress, such as in acidic tumor ecosystems, further underscores the importance of monitoring specific sphingolipid species like C24:0 dhCer.[13]

The Sphingolipid De Novo Synthesis Pathway

The following diagram illustrates the de novo synthesis pathway of sphingolipids, highlighting the position of N-(tetracosanoyl)-sphinganine.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Palmitoyl_CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl_CoA->SPT Serine Serine Serine->SPT 3_Ketosphinganine 3-Ketosphinganine SPT->3_Ketosphinganine Rate-limiting step KSR 3-Ketosphinganine Reductase 3_Ketosphinganine->KSR Sphinganine Sphinganine (dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS C24_0_dhCer N-(tetracosanoyl)-sphinganine (C24:0 Dihydroceramide) CerS->C24_0_dhCer + Tetracosanoyl-CoA DES1 Dihydroceramide Desaturase 1 (DES1) C24_0_dhCer->DES1 C24_0_Cer N-(tetracosanoyl)-sphingosine (C24:0 Ceramide) DES1->C24_0_Cer Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) C24_0_Cer->Complex_Sphingolipids Further processing

Sources

Method

Application Notes: Utilizing N-(tetracosanoyl)-sphinganine (C24 Dihydroceramide) in Cell Culture Studies

Part 1: Scientific Background and Mechanism of Action N-(tetracosanoyl)-sphinganine, also known as C24 dihydroceramide (Cer(d18:0/24:0)), is a key intermediate in the de novo biosynthesis of sphingolipids.[1][2] It is fo...

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Scientific Background and Mechanism of Action

N-(tetracosanoyl)-sphinganine, also known as C24 dihydroceramide (Cer(d18:0/24:0)), is a key intermediate in the de novo biosynthesis of sphingolipids.[1][2] It is formed in the endoplasmic reticulum through the acylation of a sphinganine (dihydrosphingosine) backbone with a 24-carbon fatty acid (tetracosanoic acid) by ceramide synthase (CerS).[1] Unlike its well-known counterpart, ceramide, N-(tetracosanoyl)-sphinganine lacks the C4-C5 trans double bond in its sphingoid base. This critical structural difference is rectified by the enzyme dihydroceramide desaturase 1 (DEGS1), which catalyzes the final step in de novo ceramide synthesis.[3][4][5]

In cell culture research, N-(tetracosanoyl)-sphinganine serves as a powerful tool to investigate the distinct biological roles of dihydroceramides versus ceramides. While structurally similar, an imbalance in their ratio can have profound cellular consequences.[5] Exogenously adding N-(tetracosanoyl)-sphinganine allows researchers to specifically elevate the intracellular pool of C24 dihydroceramide. This manipulation can achieve several experimental aims:

  • Probe DEGS1 Activity: By providing an excess of its specific substrate, one can study the dynamics and capacity of the DEGS1 enzyme.

  • Induce Dihydroceramide-Specific Cellular Responses: Accumulation of dihydroceramides is not a neutral event. It has been directly linked to the induction of cellular stress, autophagy, and apoptosis, often through pathways distinct from those activated by ceramides.[3][6][7] For instance, elevated dihydroceramide levels can trigger cytotoxic autophagy in cancer cells by promoting lysosomal membrane permeabilization.[6]

  • Investigate Sphingolipid Homeostasis: Studying the cellular response to a surplus of a specific sphingolipid intermediate provides insights into the regulatory mechanisms that maintain lipid balance.

It is crucial to distinguish the experimental use of N-(tetracosanoyl)-sphinganine from the use of general ceramide synthesis inhibitors like Fumonisin B1 (which targets CerS) or specific DEGS1 inhibitors like Fenretinide (4-HPR) or GT11.[3][4] While DEGS1 inhibitors also lead to dihydroceramide accumulation, they do so by blocking its conversion to ceramide. Using exogenous N-(tetracosanoyl)-sphinganine directly increases the substrate pool itself, offering a complementary method to study the downstream consequences of elevated dihydroceramide levels.

Diagram: The Central Role of N-(tetracosanoyl)-sphinganine in Sphingolipid Metabolism

The following diagram illustrates the de novo sphingolipid synthesis pathway, highlighting the position of N-(tetracosanoyl)-sphinganine and its conversion to C24 Ceramide by the enzyme DEGS1.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KR DHCer N-(tetracosanoyl)-sphinganine (C24 Dihydroceramide) Sphinganine->DHCer CerS2/3 Cer C24 Ceramide DHCer->Cer DEGS1 Complex Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex Transport (e.g., CERT) caption De Novo Sphingolipid Synthesis Pathway.

Caption: De Novo Sphingolipid Synthesis Pathway.

Part 2: Reagent Preparation and Handling

Proper preparation of N-(tetracosanoyl)-sphinganine is critical for experimental success, as its long, saturated acyl chain makes it highly hydrophobic and prone to aggregation in aqueous solutions.

Reagent Properties
PropertyValueSource
Synonyms C24 Dihydroceramide, Cer(d18:0/24:0)[8]
Molecular Formula C42H85NO3[8]
Molecular Weight 652.1 g/mol [8]
Physical Form Solid[9]
Solubility Soluble in organic solvents like ethanol, DMSO, and chloroform/methanol mixtures.[10][11] Insoluble in water.N/A
Protocol 2.1: Preparation of a 10 mM Stock Solution

Rationale: Creating a concentrated stock in an organic solvent is the first step. Ethanol is often preferred for its relatively low cytotoxicity compared to DMSO, but a mixture may be necessary for complete dissolution.[12][13] The goal is to fully dissolve the lipid before it is introduced to an aqueous environment.

Materials:

  • N-(tetracosanoyl)-sphinganine (powder)

  • Ethanol, 200 proof (100%), sterile

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, conical-bottom glass vial

  • Inert gas (Nitrogen or Argon)

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of N-(tetracosanoyl)-sphinganine powder in a sterile glass vial. For example, for 1 mL of a 10 mM stock, weigh 6.52 mg.

  • Solvent Addition: Add the appropriate volume of solvent. Start with 100% ethanol. If solubility is an issue, a mixture such as 1:1 ethanol:DMSO can be used.

  • Dissolution:

    • Warm the vial gently to 37-40°C. Mild heating can aid in dissolving lipids.[14]

    • Vortex the vial vigorously for 1-2 minutes.

    • Place the vial in a water bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.[15] A slightly hazy suspension may be acceptable for some lipids, but a clear solution is ideal.

  • Storage:

    • Overlay the stock solution with an inert gas (nitrogen or argon) to prevent oxidation.

    • Store the stock solution in tightly sealed glass vials at -20°C. Under these conditions, the stock should be stable for ≥4 years.[10]

Protocol 2.2: Preparation of Working Solutions for Cell Culture

Rationale: Direct addition of the organic stock solution to cell culture media will cause the lipid to immediately precipitate. To ensure effective delivery to cells, the lipid must be complexed with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA). This complex mimics the physiological transport of lipids in vivo and enhances bioavailability.

Materials:

  • 10 mM N-(tetracosanoyl)-sphinganine stock solution (from Protocol 2.1)

  • Fatty acid-free BSA

  • Sterile serum-free cell culture medium (e.g., DMEM)

  • Sterile tubes

Procedure:

  • Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium. Warm to 37°C to dissolve. Sterile filter through a 0.22 µm filter.

  • Dilute BSA: Prepare a working solution of 1% BSA in serum-free medium by diluting the 10% stock.

  • Complexation:

    • In a sterile tube, add the required volume of the 1% BSA solution.

    • While vortexing the BSA solution gently, slowly add the required volume of the 10 mM lipid stock solution to achieve the desired final concentration (typically 2X the final treatment concentration). For example, to make 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of 1% BSA solution.

    • The final concentration of the organic solvent should be kept to a minimum (ideally <0.5%) to avoid cytotoxicity.

  • Incubation: Incubate the lipid-BSA complex at 37°C for 30 minutes with occasional mixing to allow for stable complex formation.

  • Application: Add the prepared working solution to the cell culture wells to achieve the desired final concentration. For example, add 100 µL of a 100 µM (2X) working solution to a well containing 100 µL of media to get a final concentration of 50 µM.

Part 3: Core Application Protocols

Protocol 3.1: Induction of Autophagy and Apoptosis via Dihydroceramide Accumulation

Principle: Exogenous application of N-(tetracosanoyl)-sphinganine will increase intracellular dihydroceramide levels, which has been shown to induce ER stress, autophagy, and ultimately apoptosis in various cell types, particularly cancer cells.[3][7] This protocol outlines a method to treat cells and assess these outcomes.

Diagram: Experimental Workflow

Workflow A 1. Seed Cells (e.g., U87MG Glioblastoma) B 2. Allow Adherence (24 hours) A->B D 4. Treat Cells (0, 10, 25, 50 µM) (24-48 hours) B->D C 3. Prepare Lipid-BSA Complex (Protocol 2.2) C->D E 5. Downstream Analysis D->E F Western Blot (LC3B, p62, CHOP, PARP) E->F G Flow Cytometry (Annexin V / PI) E->G H Microscopy (GFP-LC3 puncta) E->H caption Workflow for assessing dihydroceramide-induced cell death.

Caption: Workflow for assessing dihydroceramide-induced cell death.

Methodology:

  • Cell Seeding: Seed cells (e.g., U87MG glioblastoma, HeLa) in appropriate culture vessels (e.g., 6-well plates for Western blot, 96-well plates for viability assays) at a density that will result in 60-70% confluency at the time of treatment.

  • Adherence: Allow cells to adhere and recover for 24 hours in complete growth medium.

  • Starvation (Optional): For autophagy studies, it is often beneficial to replace the complete medium with serum-free medium for 2-4 hours before treatment to reduce basal autophagy levels.

  • Treatment:

    • Prepare N-(tetracosanoyl)-sphinganine-BSA complexes at various concentrations (e.g., 0, 10, 25, 50, 100 µM).

    • Crucial Controls:

      • Vehicle Control: Treat cells with the BSA-containing medium plus the same final concentration of ethanol/DMSO used in the highest lipid concentration group. This accounts for any effects of the solvent or BSA.

      • Positive Control (Autophagy): Treat cells with a known autophagy inducer like Rapamycin (200 nM) or simply starve them in HBSS.

      • Positive Control (Apoptosis): Treat cells with a known apoptosis inducer like Staurosporine (1 µM).

    • Remove the old medium from the cells and add the medium containing the lipid-BSA complexes or controls.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended for initial characterization.

  • Downstream Analysis:

    • Western Blotting: Lyse cells and analyze protein expression.

      • Autophagy Markers: Look for an increase in the ratio of LC3B-II to LC3B-I and a decrease in p62/SQSTM1 levels.

      • ER Stress Marker: Probe for CHOP (DDIT3) induction.

      • Apoptosis Marker: Look for cleavage of PARP or Caspase-3.

    • Flow Cytometry: For apoptosis analysis, stain cells with Annexin V and Propidium Iodide (PI) to quantify early and late apoptotic populations.

    • Fluorescence Microscopy: In cells stably expressing GFP-LC3, treatment should induce the formation of distinct green puncta, indicating autophagosome formation.[16]

Part 4: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Precipitate forms in media upon addition of working solution Incomplete complexation with BSA. Stock solution concentration is too high. Final solvent concentration is too high.Ensure slow, dropwise addition of lipid stock to the vortexing BSA solution. Increase BSA concentration or decrease lipid concentration. Pre-test solvent tolerance of your cell line; keep final concentration <0.5%.
No observable cellular effect Insufficient concentration or incubation time. Poor delivery to cells. Cell line is resistant.Perform a dose-response (e.g., 10-100 µM) and time-course (e.g., 12-72h) experiment. Verify the lipid-BSA complexation protocol. Ensure fatty acid-free BSA is used. Use a positive control (e.g., Fenretinide) to confirm the pathway is active in your cell line.
High cytotoxicity in vehicle control Solvent (ethanol/DMSO) concentration is too high. BSA is contaminated or toxic.Reduce the final solvent concentration to <0.1% if possible. Ensure the BSA is high quality, fatty acid-free, and sterile-filtered.
Inconsistent results between experiments Instability of prepared solutions. Variation in cell confluency or passage number.Prepare fresh lipid-BSA complexes for each experiment. Do not repeatedly freeze-thaw the organic stock. Standardize cell seeding density and use cells within a consistent passage number range.

Part 5: References

  • Kraveka, J. M., et al. (2011). Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis. PLoS ONE. Available at: [Link]

  • Hernández-Tiedra, S., et al. (2016). Dihydroceramide accumulation mediates cytotoxic autophagy of cancer cells via autolysosome destabilization. Autophagy. Available at: [Link]

  • Wikipedia. (n.d.). Dihydroceramide desaturase. Available at: [Link]

  • Gasset-Rosa, F., & Obeid, L. M. (2018). Ceramide signaling in cancer and stem cells. Cellular Signalling. Available at: [Link]

  • Ruvolo, P. P. (2003). Intracellular signal transduction pathways activated by ceramide and its metabolites. Pharmacological Research. Available at: [Link]

  • QIAGEN. (n.d.). Ceramide Signaling. GeneGlobe. Available at: [Link]

  • MetwareBio. (n.d.). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. Available at: [Link]

  • Gomez-Larrauri, A., et al. (2020). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. Progress in Lipid Research. Available at: [Link]

  • Fluke, A. (2011). Fenretinide induces lethal autophagy via a novel ensemble of life and death regulators: dihydroceramide and sphinganine. Honors Theses. Available at: [Link]

  • Jia, Z., et al. (2024). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell. Available at: [Link]

  • Si-Jie, L., et al. (2023). The pathophysiological role of dihydroceramide desaturase in the nervous system. Journal of Neurochemistry. Available at: [Link]

  • Casasampere, M., et al. (2018). Dihydroceramide desaturase inhibitors induce autophagy via dihydroceramide-dependent and independent mechanisms. Oncotarget. Available at: [Link]

  • Tennessen, J. M., et al. (2025). Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells. PLoS Genetics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-tetracosanoylsphinganine. PubChem Compound Database. Available at: [Link]

  • Shapiro, A. B. (2021). How can I make a phospholipid solution for physiological delivery to treat cells in cell culture? ResearchGate. Available at: [Link]

  • Scarlatti, F., et al. (2011). Autophagy Paradox and Ceramide. Journal of Cellular Physiology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(15Z-tetracosenoyl)-sphinganine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(tetracosanoyl)-sphinganine-1-phosphate. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-tetracosanoylphytosphingosine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(tetradecanoyl)-sphinganine. PubChem Compound Database. Available at: [Link]

  • Dasgupta, B., & Menon, A. K. (2015). Trafficking and Functions of Bioactive Sphingolipids: Lessons from Cells and Model Membranes. Biophysical Journal. Available at: [Link]

  • Michel, C., & van Echten-Deckert, G. (1992). Biosynthesis of sphingolipids: dihydroceramide and not sphinganine is desaturated by cultured cells. FEBS Letters. Available at: [Link]

  • Snider, A. J., et al. (2025). The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists. Journal of Lipid Research. Available at: [Link]

  • Kohno, T., & Igarashi, Y. (2004). Roles for N-glycosylation in the dynamics of Edg-1/S1P1 in sphingosine 1-phosphate-stimulated cells. Glycoconjugate Journal. Available at: [Link]

  • Michaelson, L. V., et al. (2016). Plant sphingolipids: Their importance in cellular organization and adaption. Biochimica et Biophysica Acta. Available at: [Link]

  • Breslow, D. K. (2013). Membranes in Balance: Mechanisms of Sphingolipid Homeostasis. Molecular and Cellular Biology. Available at: [Link]

  • Hwang, J., et al. (2025). Sphingolipid synthesis maintains nuclear membrane integrity and genome stability during cell division. Journal of Cell Biology. Available at: [Link]

  • Contreras, F.-X., et al. (2005). Sphingosine Increases the Permeability of Model and Cell Membranes. Biophysical Journal. Available at: [Link]

  • Ali, M. W., & Shintani, D. K. (2024). Deciphering sphingolipid biosynthesis dynamics in Arabidopsis thaliana cell cultures: Quantitative analysis amid data variability. PLoS Computational Biology. Available at: [Link]

Sources

Application

Application Note: A Robust Lipidomics Workflow for the Quantitative Analysis of Dihydroceramides in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Dihydroceramides (dhCer), once considered mere inert precursors in the de novo sphingolipid synth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Dihydroceramides (dhCer), once considered mere inert precursors in the de novo sphingolipid synthesis pathway, are now recognized as critical bioactive lipids implicated in a spectrum of cellular processes and pathologies, including autophagy, cell cycle regulation, cancer, and metabolic diseases.[1][2][3][4] Their structural similarity to ceramides, differing only by a single double bond in the sphingoid backbone, belies their distinct biological functions.[1][2][5] This distinction necessitates precise and accurate quantification to elucidate their specific roles in health and disease. This application note provides a comprehensive, field-proven workflow for the targeted analysis of dihydroceramides in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed to deliver high sensitivity, specificity, and throughput.

Introduction: The Emerging Significance of Dihydroceramides

Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as signaling molecules governing fundamental cellular activities.[4][6] The central pathway for their creation is de novo synthesis, which occurs at the endoplasmic reticulum.[1][4][7] In this pathway, dihydroceramides are synthesized and subsequently converted to ceramides by the enzyme dihydroceramide desaturase (DES1).[2][4]

For many years, the biological spotlight focused almost exclusively on ceramides as the primary bioactive sphingolipid. However, a growing body of evidence now demonstrates that dihydroceramides themselves possess unique signaling properties and are not merely passive intermediates.[1][2][3] The accumulation of specific dhCer species has been linked to:

  • Cellular Stress Responses: Induction of autophagy and response to hypoxia.[1][2][4]

  • Cell Proliferation and Death: Regulation of cell cycle progression and, in some contexts, induction of apoptosis.[4][5][7][8]

  • Metabolic Diseases: Plasma levels of dhCer have been identified as potential long-term predictors for the onset of type 2 diabetes.[1][3][8]

  • Cancer: Involvement in cancer cell survival and response to therapeutic agents.[4][5]

Given the distinct and sometimes opposing roles of dihydroceramides and ceramides, the ability to accurately differentiate and quantify these lipid species is paramount for advancing our understanding of sphingolipid metabolism and its role in pathology. This workflow is designed to address this analytical challenge.

The Dihydroceramide Analysis Workflow: A Visual Overview

The entire process, from sample acquisition to final data interpretation, follows a systematic and validated pipeline to ensure data integrity and reproducibility.

Dihydroceramide_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample Biological Sample (Plasma, Serum, Cells, Tissue) Spike Spike with Internal Standards Sample->Spike Add ISTD Extraction Lipid Extraction (LLE or PPT) Spike->Extraction Homogenize Drydown Supernatant Evaporation (Under N2 Stream) Extraction->Drydown Reconstitution Reconstitution in LC-MS Compatible Solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis (UPLC-QqQ) Reconstitution->LCMS Inject DataProcessing Data Processing (Peak Integration, Normalization) LCMS->DataProcessing Acquire Raw Data Quantification Absolute Quantification (Calibration Curve) DataProcessing->Quantification Stats Statistical Analysis & Biological Interpretation Quantification->Stats

Caption: Overall lipidomics workflow for dihydroceramide analysis.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Dihydroceramide Standards (e.g., d18:0/16:0, d18:0/18:0, d18:0/24:0)≥98%Avanti Polar Lipids
Isotope-Labeled Internal Standard (e.g., C17-Dihydroceramide)≥98%Avanti Polar Lipids
Methanol (MeOH), Isopropanol (IPA), Acetonitrile (ACN)LC-MS or HPLC GradeFisher Scientific, Sigma-Aldrich
1-Butanol, ChloroformHPLC GradeSigma-Aldrich
Formic Acid, Ammonium FormateLC-MS GradeSigma-Aldrich
Ultrapure Water18.2 MΩ·cmMilli-Q® System
Borosilicate Glass Tubes with Teflon-lined caps---VWR
Sample Preparation: The Critical First Step

The objective of sample preparation is to efficiently extract lipids from a complex biological matrix while removing interfering substances like proteins. The choice of method depends on the sample type and desired throughput.

Protocol 3.2.1: Protein Precipitation (PPT) - High Throughput

This method is rapid and well-suited for large sample cohorts, particularly for plasma or serum.[9][10][11]

  • Aliquot Sample: In a 2 mL glass tube, add 50 µL of the biological sample (e.g., human plasma).

  • Add Internal Standard (ISTD): Add 10 µL of the ISTD working solution (e.g., C17-Dihydroceramide at 10 µg/mL in methanol). The use of a non-endogenous, stable isotope-labeled standard is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.[12]

  • Precipitate Proteins: Add 500 µL of ice-cold methanol. The cold solvent aids in the rapid and efficient precipitation of proteins.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the lipids, including dihydroceramides, in the supernatant.

  • Collect Supernatant: Carefully transfer the supernatant to a new glass tube, avoiding disturbance of the protein pellet.

  • Dry and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in 100 µL of the initial LC mobile phase (e.g., 50:50 Methanol:Water). This ensures sample compatibility with the chromatographic system.

Protocol 3.2.2: Liquid-Liquid Extraction (LLE) - Comprehensive Extraction

This method, often based on the Bligh and Dyer or Folch procedures, provides a more comprehensive extraction of a wider range of lipid classes and is suitable for tissues and cells.[13]

  • Homogenization (for tissues): Homogenize ~10-20 mg of tissue in 1 mL of ice-cold Phosphate Buffered Saline (PBS).

  • Aliquot Sample: Transfer 100 µL of the tissue homogenate or cell suspension to a glass tube.

  • Add ISTD: Add 10 µL of the ISTD working solution.

  • Single-Phase Extraction: Add 2 mL of a Chloroform:Methanol (1:2, v/v) mixture. Vortex for 2 minutes. This creates a single-phase system that disrupts cell membranes and solubilizes lipids.

  • Phase Separation: Add 0.8 mL of ultrapure water and 0.8 mL of chloroform. Vortex for 2 minutes and then centrifuge at 2,000 x g for 5 minutes. This induces phase separation.

  • Collect Organic Layer: The lipids, including dihydroceramides, will partition into the lower chloroform (organic) phase. Carefully collect this bottom layer using a glass Pasteur pipette.

  • Dry and Reconstitute: Evaporate the organic solvent to dryness under nitrogen and reconstitute in 100 µL of the initial LC mobile phase.

LC-MS/MS Instrumental Analysis

The separation and detection of dihydroceramides are achieved with high selectivity and sensitivity using a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10][11][12][14]

Liquid Chromatography (LC) Parameters

Reversed-phase chromatography is the method of choice, separating lipids based on their hydrophobicity, which is primarily determined by the length and saturation of their fatty acyl chains.[13]

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides superior resolution and faster run times compared to traditional HPLC.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Excellent retention and separation of nonpolar lipids like dihydroceramides.
Column Temp. 55 - 60 °CHigher temperatures reduce solvent viscosity and improve peak shape for lipids.
Mobile Phase A Water:Methanol (50:50) with 1 mM Ammonium Formate + 0.1% Formic AcidThe aqueous component allows for strong retention of lipids at the start of the gradient. Additives act as ionization aids.
Mobile Phase B Isopropanol:Methanol (90:10) with 1 mM Ammonium Formate + 0.1% Formic AcidStrong organic solvent for eluting hydrophobic lipids.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column to ensure efficient separation.
Injection Vol. 5 - 10 µLDependent on sample concentration and instrument sensitivity.
Gradient 0-2 min: 30% B; 2-12 min: to 100% B; 12-15 min: hold 100% B; 15.1-18 min: return to 30% BA representative gradient designed to resolve various dhCer species.
Mass Spectrometry (MS) Parameters

Detection is performed using electrospray ionization (ESI) in positive ion mode. The MRM approach involves selecting a specific precursor ion (the intact dihydroceramide) and monitoring a specific product ion generated upon fragmentation, ensuring high specificity.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveDihydroceramides readily form [M+H]+ ions.
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for targeted quantification.[11]
Ion Source Temp. 500 °CFacilitates efficient desolvation of the ESI droplets.
IonSpray Voltage +5500 VOptimal voltage for generating precursor ions.
Collision Gas NitrogenUsed for collision-induced dissociation (CID) in the collision cell.

Table of Representative MRM Transitions:

The characteristic fragmentation of dihydroceramides in positive ESI mode involves the neutral loss of water and cleavage of the amide bond, yielding a fragment corresponding to the sphinganine backbone (m/z 266.3 or similar).

Dihydroceramide SpeciesPrecursor Ion [M+H]+Product IonDwell Time (ms)Collision Energy (V)
dhCer(d18:0/16:0)540.5266.32535
dhCer(d18:0/18:0)568.6266.32535
dhCer(d18:0/20:0)596.6266.32535
dhCer(d18:0/22:0)624.6266.32540
dhCer(d18:0/24:0)652.7266.32540
dhCer(d18:0/24:1)650.7266.32540
C17-dhCer (ISTD)554.5266.32535

Note: Optimal collision energies should be determined empirically for each specific instrument.

Data Analysis and Quantification

A robust data analysis pipeline is essential for converting raw instrument data into meaningful biological insights.

Data_Analysis_Pipeline RawData Raw LC-MS/MS Data (.wiff, .raw, etc.) Integration Peak Integration (Vendor Software, Skyline, etc.) RawData->Integration Normalization Internal Standard Normalization (Analyte Area / ISTD Area) Integration->Normalization Calibration Calibration Curve Generation (Linear Regression, 1/x weighting) Normalization->Calibration Use Response Ratio Concentration Calculate Analyte Concentration Calibration->Concentration QC Quality Control (Accuracy, Precision <15%) Concentration->QC FinalData Final Concentration Data (e.g., pmol/mg protein) QC->FinalData Pass

Caption: Quantitative data analysis pipeline for dihydroceramides.

Protocol 5.1: Quantitative Analysis

  • Peak Integration: Process the raw LC-MS/MS data using instrument vendor software (e.g., SCIEX Analyst®, Waters MassLynx™) or third-party software like Skyline. Integrate the chromatographic peak area for each dihydroceramide MRM transition and for the internal standard.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of dihydroceramide standards into a surrogate matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples.

  • Generate Curve: Plot the ratio of the analyte peak area to the ISTD peak area against the known concentration of the calibrators. Apply a linear regression with 1/x or 1/x² weighting to generate the calibration curve. A correlation coefficient (R²) > 0.99 is required.[14]

  • Calculate Concentration: Use the regression equation from the calibration curve to calculate the concentration of each dihydroceramide species in the unknown biological samples based on their measured analyte/ISTD peak area ratios.

  • Quality Control: Run quality control (QC) samples at low, medium, and high concentrations throughout the sample batch. The calculated concentrations of these QCs should be within ±15% of their nominal value to ensure the accuracy and precision of the analytical run.

Conclusion and Future Perspectives

This application note details a comprehensive and robust workflow for the targeted quantification of dihydroceramides. By combining efficient sample preparation with the sensitivity and specificity of UPLC-MS/MS, researchers can accurately measure these increasingly important bioactive lipids. Adherence to these protocols, including the proper use of internal standards and quality controls, will ensure the generation of high-quality, reproducible data.

The ability to reliably quantify dihydroceramides is crucial for dissecting their roles in signaling pathways and for the discovery and validation of novel biomarkers for a range of diseases. As research in this area continues to expand, this analytical workflow provides a solid foundation for uncovering the full biological and therapeutic significance of the dihydroceramide lipid class.

References

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  • Gagliostro, V., Casas, J., Caretti, A., Abad, J. L., Tagliavacca, L., Ghidoni, R., Fabrias, G., & Signorelli, P. (2012). Dihydroceramide delays cell cycle G1/S transition via activation of ER stress and induction of autophagy. International Journal of Biochemistry & Cell Biology, 44(12), 2135-2143. [Link]

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  • ResearchGate. (2022). High-Resolution Mass Spectrometry Assay for Quantifying ceramides and dihydroceramides in the Cerebrospinal Fluid from patients who experienced intracranial infection after craniotomy. [Link]

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  • Kasumov, T., & Brunengraber, H. (2012). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Current protocols in toxicology, Chapter 17, Unit17.7. [Link]

  • Lipotype. (n.d.). Dihydroceramide - Lipid Analysis. [Link]

  • Meikle, P. J., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Journal of Proteome Research, 22(4), 1185-1198. [Link]

  • Masukawa, Y., et al. (2008). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of lipid research, 49(7), 1466-1475. [Link]

  • LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. [Link]

  • Murphy, R. C. (2010). mass spectrometric analysis of long-chain lipids. Mass spectrometry reviews, 29(6), 857-877. [Link]

  • Zhao, L., et al. (2021). Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Bio-protocol, 11(4), e3924. [Link]

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Method

Chromatographic methods for separating N-acyl-sphinganines

An Application Guide to the Chromatographic Separation of N-acyl-sphinganines (Dihydroceramides) Authored by: A Senior Application Scientist Introduction: The Crucial Role of N-acyl-sphinganines in Cellular Biology N-acy...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chromatographic Separation of N-acyl-sphinganines (Dihydroceramides)

Authored by: A Senior Application Scientist

Introduction: The Crucial Role of N-acyl-sphinganines in Cellular Biology

N-acyl-sphinganines, also known as dihydroceramides (dhCer), are foundational molecules in the complex world of sphingolipid metabolism. They serve as the direct precursors to ceramides, which are central hubs in signaling pathways that regulate critical cellular processes such as apoptosis, cell differentiation, and proliferation.[1][2] The conversion of dihydroceramides to ceramides is a key metabolic step, and the balance between these two lipid classes is vital for cellular homeostasis. Consequently, the accurate separation and quantification of N-acyl-sphinganine species are paramount for researchers in cell biology, oncology, and neurodegenerative disease, as well as for professionals in drug development targeting sphingolipid pathways.[3]

However, the analysis of these molecules is fraught with challenges. N-acyl-sphinganines are often present at low concentrations within a complex matrix of structurally similar lipids, most notably their unsaturated ceramide counterparts.[1] Their structural diversity, arising from variations in the length and saturation of their N-acyl chains, demands analytical methods with high sensitivity and specificity to distinguish between closely related molecular species.[1][4] This guide provides a detailed overview of robust chromatographic methods designed to overcome these challenges, offering both theoretical understanding and practical, step-by-step protocols for their successful separation and analysis.

Core Chromatographic Strategies: A Comparative Overview

The choice of chromatographic technique is the most critical decision in the analytical workflow. The primary goal is to achieve sufficient resolution between N-acyl-sphinganines and other interfering lipids. The main strategies employed are Reversed-Phase (RP), Normal-Phase (NP), and Hydrophilic Interaction Liquid Chromatography (HILIC), with Supercritical Fluid Chromatography (SFC) emerging as a powerful alternative.

  • Reversed-Phase (RP) Chromatography: This is the most common technique for separating sphingolipids. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. Separation is driven by hydrophobic interactions between the lipid's acyl chain and the stationary phase.[4] Longer and more saturated acyl chains interact more strongly, resulting in longer retention times. This makes RP-HPLC/UPLC exceptionally well-suited for resolving N-acyl-sphinganine species based on their fatty acid chain length and for separating them from their corresponding N-acyl-sphingosine (ceramide) counterparts.[5][6]

  • Normal-Phase (NP) Chromatography: In contrast to RP, NP chromatography uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.[7] Separation is based on the polarity of the lipid's headgroup.[4][8] This technique excels at separating entire lipid classes. For instance, all dihydroceramide species will elute together but will be well-resolved from more polar sphingomyelins or less polar cholesteryl esters.[8][9] This is highly advantageous for class-specific quantification or for simplifying complex lipid extracts.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be considered a variant of normal-phase chromatography that uses a polar stationary phase with a partially aqueous mobile phase. It is particularly effective for separating highly polar compounds.[10] For sphingolipid analysis, HILIC is valuable for retaining and separating sphingoid base phosphates and complex glycosphingolipids, providing a complementary approach to RP and NP methods.[11][12]

  • Supercritical Fluid Chromatography (SFC): SFC employs a supercritical fluid, typically carbon dioxide, as the main mobile phase.[13] This technique combines the benefits of both gas and liquid chromatography, offering high efficiency and speed.[14][15] As SFC is fully compatible with injecting samples in organic solvents, it is perfectly suited for lipid analysis and provides excellent resolution for isomers, making it a powerful tool for complex lipidomics.[14][16]

Logical Framework for Method Selection

The choice between these methods depends on the analytical goal. To resolve individual molecular species within the dihydroceramide class, RP-HPLC is the superior choice. To isolate the entire dihydroceramide class from other lipid classes, NP-HPLC is more effective.

G Goal Analytical Goal ResolveSpecies Resolve Individual N-acyl Species (Based on Acyl Chain Length) Goal->ResolveSpecies  Focus on  within-class separation SeparateClasses Separate Lipid Classes (Based on Headgroup Polarity) Goal->SeparateClasses  Focus on  between-class separation RPHPLC Reversed-Phase (RP) HPLC/UPLC ResolveSpecies->RPHPLC  Method of Choice NPHPLC Normal-Phase (NP) HPLC / HILIC SeparateClasses->NPHPLC  Method of Choice

Caption: Method selection based on the analytical objective.

The Indispensable Role of Mass Spectrometry (MS) Detection

While detectors like Evaporative Light Scattering (ELSD) can be used, coupling chromatography with mass spectrometry is the gold standard for sphingolipid analysis.[1][17] The high sensitivity of MS allows for the detection of low-abundance species, while its specificity enables confident identification.[18]

Tandem Mass Spectrometry (MS/MS) is particularly powerful. In this technique, a specific parent ion (e.g., a protonated N-acyl-sphinganine molecule) is selected and fragmented. The resulting fragment ions create a "fingerprint" that confirms the molecule's identity. For N-acyl-sphinganines, characteristic fragments correspond to the sphingoid base backbone after the neutral loss of the fatty acid and water.[19] By using Multiple Reaction Monitoring (MRM), the mass spectrometer can be programmed to specifically detect these unique parent-to-fragment transitions, providing exceptional specificity and quantitative accuracy.[18][20]

A Foundational Step: Sample Preparation and Lipid Extraction

The quality of any analysis is contingent upon the quality of the sample preparation. A modified Bligh and Dyer or Folch extraction is a standard and effective method for isolating total lipids from biological samples like plasma, tissues, or cultured cells.[21][22]

Causality Behind the Protocol: The use of a chloroform/methanol/water solvent system creates a biphasic mixture. Lipids, being non-polar, partition into the lower chloroform phase, while polar metabolites remain in the upper aqueous/methanol phase. This efficiently separates lipids from the bulk of the biological matrix. It is critical to use high-purity solvents and glass tubes, as sphingolipids can adhere to certain plastics, leading to sample loss.[19] The addition of an internal standard before extraction is a non-negotiable step for trustworthy quantification, as it corrects for any variability in extraction efficiency or instrument response.[19][23]

General Experimental Workflow

Caption: General workflow for N-acyl-sphinganine analysis.

Application Protocols

Protocol 1: UPLC-MS/MS for Separation of N-acyl-sphinganine Species by Acyl Chain Length (Reversed-Phase)

This protocol is optimized for high-resolution separation of individual N-acyl-sphinganine species and their separation from corresponding ceramides.

1. Sample Preparation & Extraction:

  • Homogenize ~10-20 mg of tissue or use 1-5 million cultured cells in a borosilicate glass tube.
  • Crucial Step for Quantification: Add an appropriate internal standard (e.g., 250 pmol of N-dodecanoyl-sphinganine (d18:0/12:0) or a C17-based analog).[19][24]
  • Perform a lipid extraction using the method of Bligh and Dyer.[21] Briefly, add methanol and chloroform to achieve a single-phase system (e.g., 2:1 Methanol:Chloroform), vortex thoroughly, and incubate.
  • Induce phase separation by adding more chloroform and water.
  • Centrifuge to pellet debris. Carefully collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried lipids in 100-200 µL of the initial mobile phase (e.g., Mobile Phase A).

2. UPLC-MS/MS Method:

  • Rationale: A C18 column provides the hydrophobic stationary phase necessary for separation based on acyl chain length. The gradient from a more aqueous to a more organic mobile phase sequentially elutes lipids of increasing hydrophobicity. Formic acid and ammonium formate are added to the mobile phase to act as proton donors, promoting the formation of [M+H]+ ions and enhancing signal intensity in positive ion mode mass spectrometry.
ParameterSetting
UPLC System Waters ACQUITY UPLC, Agilent 1290, or equivalent
Column C18 column, e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[25]
Column Temp 45-55°C
Flow Rate 0.3 - 0.4 mL/min
Mobile Phase A Water with 0.1% Formic Acid + 5 mM Ammonium Formate[26]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 1:1 or 9:1 v/v) with 0.1% Formic Acid + 5 mM Ammonium Formate[25]
Gradient Program 0-2 min: 60% B; 2-12 min: linear ramp to 100% B; 12-15 min: hold at 100% B; 15.1-18 min: re-equilibrate at 60% B
Injection Volume 5 µL

3. Mass Spectrometer Settings (Triple Quadrupole):

  • Rationale: Positive electrospray ionization is highly effective for sphingolipids. The MRM transitions are specific for each analyte and internal standard, ensuring that only the molecules of interest are detected and quantified.
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage 5500 V[18]
Source Temp 500°C
Detection Mode Multiple Reaction Monitoring (MRM)
Example MRMs C16:0-dhCer (m/z 540.5 -> 266.3), C18:0-dhCer (m/z 568.5 -> 266.3), C24:0-dhCer (m/z 652.7 -> 266.3)
Protocol 2: NP-HPLC-MS for Separation of Sphingolipid Classes (Normal-Phase)

This protocol is designed to separate the entire N-acyl-sphinganine class from other major lipid classes like ceramides, sphingomyelin, and hexosylceramides.

1. Sample Preparation & Extraction:

  • Follow the same extraction procedure as described in Protocol 1. Reconstitute the final lipid extract in a non-polar solvent compatible with the initial mobile phase (e.g., Chloroform/Methanol 95:5).

2. NP-HPLC Method:

  • Rationale: The silica (or diol) stationary phase is highly polar. Lipids with polar headgroups (like the phosphocholine on sphingomyelin) will interact strongly and be retained longer. N-acyl-sphinganines, having two hydroxyl groups, are less polar than sphingomyelin but more polar than cholesteryl esters, allowing for effective class-based separation.
ParameterSetting
HPLC System Standard HPLC system (e.g., Agilent 1200 series)
Column Silica Column, e.g., Supelco LC-Si, 5 µm, 2.1 x 250 mm[19]
Column Temp Ambient or slightly elevated (30-40°C)
Flow Rate 0.5 - 1.0 mL/min
Mobile Phase A Chloroform/Methanol/Ammonium Hydroxide (e.g., 80:19.5:0.5 v/v/v)
Mobile Phase B Chloroform/Methanol/Water/Ammonium Hydroxide (e.g., 60:34:5.5:0.5 v/v/v/v)
Gradient Program Isocratic elution with 100% A for 5 min, followed by a linear gradient to 100% B over 20 min, hold for 5 min.
Injection Volume 10-20 µL

3. Mass Spectrometer Settings:

  • The MS settings can be similar to those in Protocol 1. However, instead of scheduling MRMs by retention time for individual species, one can acquire data for all expected N-acyl-sphinganine species within the single, sharp peak corresponding to the entire class.

References

  • UPLC-MS/MS Method for Analysis of Sphingosine 1-phosphate in Biological Samples. Prostaglandins & Other Lipid Mediators.
  • Sphingolipid profiling of human plasma and FPLC-separated lipoprotein fractions by hydrophilic interaction chromatography tandem mass spectrometry. PubMed.
  • Lipidomics by Supercritical Fluid Chromatography. MDPI.
  • Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids. MDPI.
  • Techniques for Ceramide Analysis. Creative Proteomics.
  • Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry. Unknown Source.
  • Quantitative analysis of ceramide molecular species by high performance liquid chromatography. PubMed.
  • Advances of supercritical fluid chromatography in lipid profiling. PMC - PubMed Central.
  • Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry. NIH.
  • HPLC for Simultaneous Quantification of Total Ceramide, Glucosylceramide, and Ceramide Trihexoside Concentrations in Plasma. ResearchGate.
  • UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples. ResearchGate.
  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS.
  • Simultaneous HPLC analysis of ceramide and dihydroceramide in human hairs. PubMed.
  • (PDF) Lipidomics by Supercritical Fluid Chromatography. ResearchGate.
  • Separation and detection of ceramides by HPLC followed by evaporative light-scattering detection and thin layer chromatography. IEEE Xplore.
  • Product ion scans of sphinganine (A) and sphingosine (B) using the 4000 QTrap. Samples were infused in methanol. ResearchGate.
  • Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry. PMC - PubMed Central.
  • SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PMC - PubMed Central.
  • Sphingolipid Metabolism Analysis Service. Creative Proteomics.
  • A rapid and quantitative LC-MS/MS method to profile sphingolipids. PMC - NIH.
  • Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines. PMC - NIH.
  • Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death. PubMed Central.
  • Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers.
  • Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. PMC - NIH.
  • Quantitative analysis of ceramide molecular species by high performance liquid chromatography. ResearchGate.
  • A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. NIH.
  • The separation and direct detection of ceramides and sphingoid bases by normal-phase high-performance liquid chromatography and evaporative light-scattering detection. PubMed.
  • Comprehensive Quantitation Using Two Stable Isotopically Labeled Species and Direct Detection of N-Acyl Moiety of Sphingomyelin. NIH.
  • Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. PubMed.
  • Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC‒MS/MS. PubMed Central.
  • Sphingomyelin: Mechanisms, Functions, Extraction, and Detection. Creative Proteomics.

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Application

Tracing the Metabolic Fate of N-(tetracosanoyl)-sphinganine using Stable Isotope Labeling and Mass Spectrometry

An Application Note for Advanced Metabolic Research Abstract N-(tetracosanoyl)-sphinganine, a C24:0 dihydroceramide, is a critical intermediate in the de novo synthesis of very long-chain sphingolipids.[1][2][3] For year...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Metabolic Research

Abstract

N-(tetracosanoyl)-sphinganine, a C24:0 dihydroceramide, is a critical intermediate in the de novo synthesis of very long-chain sphingolipids.[1][2][3] For years, dihydroceramides were considered mere precursors to their bioactive ceramide counterparts; however, emerging evidence highlights their distinct roles in vital cellular processes such as autophagy, cell cycle regulation, and stress responses.[4][5][6] Dysregulation in the balance between dihydroceramides and ceramides is implicated in various pathologies, including metabolic diseases and cancer.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing stable isotope labeling coupled with high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to dynamically trace the metabolic pathways of N-(tetracosanoyl)-sphinganine. We present detailed protocols for cell culture labeling, targeted lipid extraction, and quantitative mass spectrometric analysis, offering field-proven insights into experimental design and data interpretation.

Introduction: The Emerging Significance of Dihydroceramides

Sphingolipids are a diverse class of lipids that are not only structural components of cellular membranes but also potent signaling molecules.[7] The central pathway for their production is de novo synthesis, which occurs at the endoplasmic reticulum (ER).[8][9] This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce dihydroceramides (dhCer).[9][10]

N-(tetracosanoyl)-sphinganine (C24:0 dhCer) is a specific dihydroceramide species synthesized by the action of Ceramide Synthase 2 (CerS2), which exhibits a preference for very long-chain fatty acyl-CoAs like C24:0-CoA.[2][11][12] The sole structural difference between a dihydroceramide and a ceramide is the absence of a C4-C5 trans double bond in the sphingoid backbone.[13] This double bond is introduced by the enzyme dihydroceramide desaturase (DEGS1) to convert N-(tetracosanoyl)-sphinganine into C24:0 ceramide.[14][15]

While ceramides are well-established mediators of cellular stress, apoptosis, and insulin resistance, their precursors, the dihydroceramides, were long considered biologically inert.[6] This view has been thoroughly revised. Studies now demonstrate that the accumulation of dihydroceramides, often induced by inhibiting DEGS1, can trigger autophagy and ER stress, and modulate cell proliferation.[1][4][13] Therefore, understanding the flux through this metabolic node—the conversion of C24:0 dhCer to C24:0 ceramide—is critical for dissecting cellular physiology and the pathology of various diseases.

Stable isotope labeling has become the technique of choice for investigating metabolic dynamics directly, allowing for the measurement of biosynthesis, interconversion, and degradation of biomolecules.[16][17] By introducing a labeled precursor, researchers can trace its journey through metabolic pathways, providing a dynamic view that static measurements cannot capture.[17][] This guide details the application of this powerful technique to elucidate the metabolic fate of N-(tetracosanoyl)-sphinganine.

Principle of the Method: Stable Isotope Tracing

The core principle involves introducing an N-(tetracosanoyl)-sphinganine molecule labeled with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H) into a biological system, such as cultured cells. This "heavy" lipid is then processed by cellular enzymes alongside its endogenous "light" counterpart. By using mass spectrometry, which separates molecules based on their mass-to-charge ratio (m/z), we can distinguish and quantify the labeled substrate and its downstream metabolites over time.[16][19] This allows for the precise determination of metabolic flux and pathway engagement under various experimental conditions.

Why Stable Isotopes?

  • Safety: Unlike radioisotopes, stable isotopes are non-radioactive, posing no safety risks and making them suitable for a wide range of laboratory settings, including human studies.[16][19]

  • Analytical Power: Modern high-resolution mass spectrometers can easily resolve the mass difference between labeled and unlabeled lipid species, enabling precise quantification.[9][16]

  • Dynamic Information: This approach provides direct measurements of metabolic rates (e.g., the rate of conversion of C24:0 dhCer to C24:0 Cer), which is information that cannot be obtained from steady-state "snapshot" lipidomics.[17]

Metabolic Pathway Overview

The diagram below illustrates the central position of N-(tetracosanoyl)-sphinganine in the de novo sphingolipid synthesis pathway and its subsequent conversion.

Figure 1: Simplified metabolic pathway of N-(tetracosanoyl)-sphinganine.

Experimental Design and Strategy

A successful tracing experiment begins with careful planning. Key considerations include the choice of isotope, the delivery method of the labeled lipid, and the time points for analysis.

Selection of Labeled Precursor

Commercially available N-(tetracosanoyl)-sphinganine can be found with various labels.

  • ¹³C-labeling: Often incorporated into the fatty acyl chain (tetracosanoyl). This is a robust choice as the C-C bonds are stable, and the label will be retained through the desaturation step.

  • ²H (Deuterium)-labeling: A cost-effective option. However, care must be taken as some kinetic isotope effects may be observed, and deuterium atoms can potentially be lost in certain reactions.

  • ¹⁵N-labeling: The label is on the nitrogen atom of the sphinganine backbone. This is an excellent choice for tracing the entire sphingoid base through subsequent metabolic modifications.[20]

For this protocol, we will focus on using N-([¹³C₂₄]-tetracosanoyl)-sphinganine , as it provides a significant and stable mass shift that is easily detectable.

Experimental Workflow

The overall experimental process is depicted below. It involves introducing the labeled lipid to cultured cells, harvesting at various time points, extracting lipids, and analyzing the samples via LC-MS/MS.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Seed Cells (e.g., HEK293, HepG2) Label_Prep 2. Prepare Labeled Lipid Complex with BSA Add_Label 3. Administer Labeled N-(¹³C₂₄-tetracosanoyl)-sphinganine Label_Prep->Add_Label Incubate 4. Incubate for Time Course (e.g., 0, 1, 4, 12, 24h) Add_Label->Incubate Harvest 5. Harvest Cells (Wash and Scrape) Incubate->Harvest Extract 6. Lipid Extraction (Folch Method) Harvest->Extract LCMS 7. LC-MS/MS Analysis Extract->LCMS Data 8. Data Processing & Interpretation LCMS->Data

Figure 2: Experimental workflow for tracing N-(tetracosanoyl)-sphinganine metabolism.

Detailed Protocols

Disclaimer: All laboratory procedures require adherence to institutional safety guidelines. Use appropriate personal protective equipment (PPE).

Protocol 1: Cell Culture and Labeling

Rationale: This protocol describes how to prepare and administer the labeled lipid to adherent cell lines. Sphingolipids are highly insoluble in aqueous media; therefore, complexing them with fatty acid-free Bovine Serum Albumin (BSA) is essential for efficient delivery to cells.[21]

Materials:

  • Adherent cells (e.g., HEK293T, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • N-([¹³C₂₄]-tetracosanoyl)-sphinganine (powder)

  • Ethanol (200 proof)

  • Fatty acid-free BSA

  • Sterile glass test tubes and microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before the experiment, seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest.

  • Preparation of Labeled Lipid Stock (1 mM): a. Calculate the amount of labeled lipid needed to prepare a 1 mM stock solution in ethanol. b. Dissolve the lipid in ethanol in a sterile glass tube. Mild warming (up to 40°C) and vortexing can aid dissolution.[21]

  • Preparation of BSA-Lipid Complex (5 µM Lipid): a. In a sterile 50 mL conical tube, prepare a solution of fatty acid-free BSA in serum-free medium at a concentration that will result in a 1:1 molar ratio with the final lipid concentration (e.g., for 5 µM lipid, use 5 µM BSA). b. While vigorously vortexing the BSA solution, slowly inject the desired volume of the 1 mM lipid stock solution from step 2b. Causality: Slow injection during vortexing is crucial to prevent the lipid from precipitating and to ensure proper complex formation. c. Continue vortexing for 1 minute after injection. This is your labeling medium.

  • Labeling Experiment: a. Aspirate the complete medium from the cultured cells. b. Wash the cells once with sterile PBS. c. Add the prepared BSA-lipid complex labeling medium to each well. A final concentration of 5 µM is a good starting point, but this may need optimization. d. Incubate the cells at 37°C, 5% CO₂ for the desired time points (e.g., 0, 1, 4, 12, 24 hours). The "0 hour" time point involves adding the media and immediately proceeding to harvest.

  • Cell Harvest: a. At each time point, aspirate the labeling medium. b. Place the plate on ice and wash the cells twice with ice-cold PBS to stop metabolic activity. c. Add 1 mL of ice-cold PBS to each well and scrape the cells using a cell scraper. d. Transfer the cell suspension to a labeled microcentrifuge tube. e. Centrifuge at 1,500 x g for 5 minutes at 4°C.[22] f. Discard the supernatant, being careful not to disturb the cell pellet. g. Store the cell pellets at -80°C until lipid extraction.

Protocol 2: Lipid Extraction

Rationale: The Folch method is a classic and robust technique for extracting a broad range of lipids, including sphingolipids, from biological samples.[21][23] It uses a chloroform:methanol mixture to create a biphasic system, partitioning lipids into the lower organic phase.

Materials:

  • Frozen cell pellets

  • Internal Standard (IS) mix: Prepare a mix of commercially available stable isotope-labeled lipid standards (e.g., C17:0 ceramide, d7-sphinganine) in methanol. This is critical for correcting for extraction efficiency and instrument variability.[24]

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass tubes with Teflon-lined caps

  • Nitrogen gas evaporator or SpeedVac

Procedure:

  • Sample Preparation: a. Remove cell pellets from -80°C storage and place them on ice. b. Resuspend the pellet in 100 µL of water. c. Add a known amount of the Internal Standard mix to each sample. Causality: The IS must be added at the very beginning to account for lipid loss during all subsequent steps.

  • Monophasic Extraction: a. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the resuspended pellet. b. Vortex vigorously for 2 minutes. c. Incubate at 48°C for 1 hour to ensure complete extraction. Some protocols suggest overnight incubation.[25]

  • Phase Separation: a. Add 0.4 mL of 0.9% NaCl solution to induce phase separation.[21] b. Vortex for 30 seconds. c. Centrifuge at 2,000 x g for 10 minutes to cleanly separate the phases. You will observe a lower organic phase (containing lipids) and an upper aqueous phase.

  • Lipid Collection: a. Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface between the two layers.

  • Drying and Reconstitution: a. Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a SpeedVac. b. Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., methanol or the initial mobile phase of your chromatography). c. Transfer the final sample to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Analysis

Rationale: Liquid chromatography separates the complex mixture of lipids prior to detection by the mass spectrometer. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity for quantifying known lipid molecules.[26]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate

  • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate

  • Gradient: A linear gradient from 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

MS/MS Conditions (Example in Positive ESI Mode):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Rationale for MRM Transitions: For sphingolipids, a common fragmentation pattern in positive mode is the neutral loss of a water molecule from the precursor ion, followed by fragmentation of the sphingoid base. The product ion at m/z 264.2 is characteristic of the d18:1 sphingosine backbone, while m/z 266.2 is characteristic of the d18:0 sphinganine backbone.[27] We will monitor transitions for both the light (endogenous) and heavy (labeled) lipids.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Endogenous C24:0 dhCer682.7266.235
Labeled ¹³C₂₄ C24:0 dhCer 706.7 266.2 35
Endogenous C24:0 Cer680.7264.235
Labeled ¹³C₂₄ C24:0 Cer 704.7 264.2 35
Internal Standard (C17 Cer)538.5264.230

Note: These values are illustrative and must be optimized on the specific mass spectrometer being used.

Data Analysis and Interpretation

After data acquisition, the peak areas for each MRM transition are integrated using the instrument's software.

  • Quantification: The peak area of each endogenous (light) and labeled (heavy) analyte is normalized to the peak area of the appropriate internal standard.

    • Normalized Area = (Peak Area of Analyte) / (Peak Area of IS)

  • Calculating Isotopic Enrichment: The incorporation of the label into the product pool (C24:0 Ceramide) is calculated as the fraction of the labeled species relative to the total pool size.

    • % Labeled Ceramide = [Area(¹³C₂₄-Cer) / (Area(¹³C₂₄-Cer) + Area(Endo-Cer))] x 100

  • Visualizing Results: Plot the normalized amounts of the labeled substrate (¹³C₂₄-dhCer) and the labeled product (¹³C₂₄-Cer) over the time course.

Example Data Presentation

The results can be summarized in a table and visualized in a graph to show the metabolic conversion over time.

Table 1: Normalized Peak Areas of Labeled Sphingolipids Over Time

Time (hours)Normalized Area ¹³C₂₄-dhCer (Substrate)Normalized Area ¹³C₂₄-Cer (Product)% Labeled Ceramide in Total Ceramide Pool
0150.4 ± 12.11.2 ± 0.30.5%
1112.8 ± 9.525.6 ± 2.110.2%
465.3 ± 5.868.9 ± 6.225.8%
1220.1 ± 2.595.7 ± 8.938.1%
245.6 ± 0.9101.3 ± 10.441.5%
(Data are representational mean ± SD, n=3)

This data would show a time-dependent decrease in the labeled substrate (¹³C₂₄-dhCer) and a corresponding increase in the labeled product (¹³C₂₄-Cer), directly demonstrating the metabolic conversion catalyzed by DEGS1. This experimental setup is ideal for testing the effects of novel drug candidates that may inhibit or activate key enzymes in this pathway, such as CerS2 or DEGS1.[15][28]

Conclusion

The stable isotope labeling strategy detailed in this application note provides a robust and dynamic method to investigate the metabolism of N-(tetracosanoyl)-sphinganine. By tracing the flow of heavy isotopes from precursor to product, researchers can gain unprecedented insights into the regulation of very long-chain sphingolipid synthesis. This approach is invaluable for basic research aimed at understanding the distinct biological roles of dihydroceramides and for translational studies focused on developing therapeutics for metabolic and proliferative diseases.[16][29]

References

  • Ecker, J., & Liebisch, G. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. PMC - PubMed Central. [Link]

  • Wikipedia. Dihydroceramide desaturase. [Link]

  • Lee, H., et al. (2018). Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity. International Journal of Molecular Sciences. [Link]

  • MetwareBio. (2023). Guide to Sphingolipid: Structure, Classification, and Detection Methods. [Link]

  • ResearchGate. Procedure of sphingolipid extraction. [Link]

  • Mullen, T. D., et al. (2012). Ceramidases, roles in sphingolipid metabolism and in health and disease. PMC - PubMed Central. [Link]

  • ResearchGate. Comparison of different methods for sphingolipid extraction. [Link]

  • Bedia, C., et al. (2016). Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds. PLOS ONE. [Link]

  • Papaioannou, A., et al. (2021). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • ResearchGate. Ceramide Synthases: Roles in Cell Physiology and Signaling. [Link]

  • Liang, B., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • Summers, S. A., et al. (2019). Ceramides as modulators of cellular and whole-body metabolism. PMC - PubMed Central. [Link]

  • ResearchGate. Ceramide metabolism in mammals. [Link]

  • Gorden, B. H., et al. (2020). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of Lipid Research. [Link]

  • Hsieh, Y.-T., et al. (2023). The pathophysiological role of dihydroceramide desaturase in the nervous system. PubMed. [Link]

  • Papaioannou, A., et al. (2021). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. PubMed. [Link]

  • Payne, S. K., et al. (2019). Simplified Mass Spectrometric Analysis of Ceramides using a Common Collision Energy. Lipids. [Link]

  • Rahmaniyan, M., et al. (2011). Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide. Journal of Biological Chemistry. [Link]

  • ResearchGate. (2021). Dihydroceramides: Their emerging physiological roles and functions in cancer and metabolic diseases. [Link]

  • Metabolon. Dihydroceramide. [Link]

  • Sugimoto, M., et al. (2012). Imaging Mass Spectrometry Visualizes Ceramides and the Pathogenesis of Dorfman-Chanarin Syndrome Due to Ceramide Metabolic Abnormality in the Skin. PLOS ONE. [Link]

  • Li, F. F., et al. (2016). [Recent advances in study of dihydroceramide]. PubMed. [Link]

  • ResearchGate. Synthesis of C16:0 or C24:1 NBD-dihydroceramide catalyzed by... [Link]

  • Siddique, M. M., et al. (2015). Dihydroceramides: From Bit Players to Lead Actors. Journal of Biological Chemistry. [Link]

  • Al-Rashed, F., et al. (2022). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. PubMed Central. [Link]

  • Wang, Y., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR Protocols. [Link]

  • Tidhar, R., et al. (2021). Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects. Journal of Lipid Research. [Link]

  • Chaurasia, B., & Summers, S. A. (2019). Metabolic Messengers: ceramides. PMC - PubMed Central. [Link]

  • Penkov, S., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Chemistry. [Link]

  • Penkov, S., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. PubMed. [Link]

  • Green, C. D., & Mynatt, R. L. (2019). Sphingolipids and metabolic disease: Will the real killer please stand up? Molecular Metabolism. [Link]

  • Ling, Y., et al. (2024). Deciphering sphingolipid biosynthesis dynamics in Arabidopsis thaliana cell cultures: Quantitative analysis amid data variability. PubMed Central. [Link]

  • JoVE. (2022). Cellular Lipid Extraction: Targeted Stable Isotope Dilution Liquid Chromatography Protocol Preview. YouTube. [Link]

  • JoVE. (2023). Neutral Lipid Synthesis Analysis in by Metabolic Labeling and TLC | Protocol Preview. YouTube. [Link]

  • ResearchGate. (2016). 13C-isotope-based protocol for prenyl lipid metabolic analysis in zebrafish embryos. [Link]

  • Reboul, E., et al. (2024). Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro. PubMed. [Link]

  • Merrill, A. H., Jr., et al. (2000). Differential roles of de novo sphingolipid biosynthesis and turnover in the "burst" of free sphingosine and sphinganine, and their 1-phosphates and N-acyl-derivatives, that occurs upon changing the medium of cells in culture. PubMed. [Link]

  • Smyl, C., et al. (2015). 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans. PLOS ONE. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quantifying N-(tetracosanoyl)-sphinganine by LC-MS

Welcome to the technical support center for the quantitative analysis of N-(tetracosanoyl)-sphinganine, also known as C24:0 dihydroceramide, using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of N-(tetracosanoyl)-sphinganine, also known as C24:0 dihydroceramide, using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development and routine analysis. Here, we synthesize technical expertise with field-proven insights to help you achieve accurate, robust, and reproducible results.

Introduction: The Challenge of a Very Long-Chain Dihydroceramide

N-(tetracosanoyl)-sphinganine is a key species within the sphingolipid metabolic network. As a dihydroceramide with a very long saturated acyl chain (C24:0), its unique physicochemical properties present distinct analytical challenges. These lipids are implicated in various biological processes, and their accurate quantification is crucial for understanding their roles in health and disease, including metabolic disorders like insulin resistance.[1][2] This guide provides a structured, question-and-answer approach to troubleshoot common issues, from sample preparation to data interpretation.

Troubleshooting Guide & FAQs

This section is organized by the typical stages of an LC-MS workflow.

Category 1: Sample Preparation & Extraction

Question 1: My recovery of N-(tetracosanoyl)-sphinganine is low and inconsistent. What is causing this, and how can I improve it?

Answer: Low and variable recovery is a frequent issue stemming from the high hydrophobicity of N-(tetracosanoyl)-sphinganine. This property makes its extraction from complex biological matrices like plasma, serum, or tissue challenging.

  • Causality: The long C24:0 acyl chain makes this molecule extremely nonpolar. Inefficient extraction protocols may fail to fully partition it from the protein-bound or membrane-associated state into the organic solvent phase. Simple protein precipitation is often insufficient as it can leave lipids behind.

  • Troubleshooting Steps:

    • Optimize Extraction Solvents: A monophasic or biphasic liquid-liquid extraction (LLE) is generally required. The Bligh and Dyer or Folch methods, which use a chloroform/methanol mixture, are robust starting points.[3] For a less toxic alternative, methyl-tert-butyl ether (MTBE) based extractions are also effective.

    • Ensure Complete Homogenization: For tissue samples, thorough mechanical homogenization (e.g., bead beating or probe sonication) in the extraction solvent is critical to break down cellular structures and release the lipids.

    • Use an Appropriate Internal Standard (IS): The most critical step for correcting recovery issues is the use of a proper internal standard. An ideal IS should be added at the very beginning of the sample preparation process, before any extraction steps.

      • Best Practice: A stable isotope-labeled (e.g., d7-labeled) N-(tetracosanoyl)-sphinganine is the gold standard as it has nearly identical chemical properties and extraction efficiency.[4][5]

      • Alternative: If a labeled version is unavailable, a non-endogenous, structurally similar odd-chain dihydroceramide (e.g., C17:0 or C25:0 dihydroceramide) is a viable alternative.[3] Using a ceramide with a much shorter chain (e.g., C16:0) as an IS for a C24:0 species can lead to inaccurate quantification due to different extraction efficiencies and ionization responses.[3]

Question 2: I am analyzing plasma samples and suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

Answer: Matrix effects, particularly ion suppression, are a major challenge in LC-MS, especially when analyzing lipids in complex matrices like plasma.[6][7] Phospholipids, which are highly abundant in plasma, are notorious for causing ion suppression in positive electrospray ionization (+ESI) mode.[6][8]

  • Causality: Co-eluting matrix components compete with the analyte of interest for ionization in the MS source. This reduces the ionization efficiency of your target analyte, leading to a lower-than-expected signal, poor sensitivity, and inaccurate quantification.[7][8]

  • Troubleshooting & Mitigation:

    • Confirmation of Ion Suppression:

      • Post-Column Infusion: Infuse a constant flow of a pure N-(tetracosanoyl)-sphinganine standard into the MS source while injecting a blank, extracted plasma sample onto the LC. A drop in the signal as the matrix components elute indicates regions of ion suppression.[6]

    • Mitigation Strategies:

      • Chromatographic Separation: The most effective strategy is to develop an LC method that chromatographically separates N-(tetracosanoyl)-sphinganine from the bulk of the phospholipids. A longer gradient or a column with a different selectivity can achieve this.

      • Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial LLE. Specific SPE cartridges, such as those with zirconia-coated silica, are designed to selectively remove phospholipids.[7]

      • Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled IS experiences the same degree of ion suppression as the endogenous analyte. By using the ratio of the analyte to the IS for quantification, the matrix effect can be effectively normalized.[4][9]

Category 2: Liquid Chromatography (LC)

Question 3: I am observing poor peak shape (tailing or fronting) for N-(tetracosanoyl)-sphinganine. What are the likely causes?

Answer: Poor peak shape is a common chromatographic issue that compromises resolution and integration accuracy.[10][11] For a highly hydrophobic molecule like C24:0 dihydroceramide, several factors can be at play.

  • Causality & Troubleshooting:

    • Injection Solvent Mismatch: The solvent used to reconstitute the dried lipid extract is critical. If this solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase of your gradient, it can cause the analyte to move too quickly through the top of the column, leading to peak distortion and broadening.[12]

      • Solution: Reconstitute your sample in a solvent that is as close as possible in composition to your initial mobile phase. While solubility can be a challenge, aim for the highest aqueous content that keeps the analyte dissolved.

    • Secondary Interactions with the Column: Peak tailing, particularly for basic compounds, can occur due to interactions with residual, acidic silanol groups on the silica surface of C18 columns.[13]

      • Solution: Ensure your mobile phase is properly acidified, typically with 0.1% formic acid, to suppress the ionization of silanol groups. Using a high-purity, end-capped column can also minimize these interactions.

    • Column Overload: Injecting too much mass on the column can saturate the stationary phase, leading to peak fronting.[10]

      • Solution: Dilute your sample or reduce the injection volume. This is especially important for high-concentration standards.

    • Column Contamination/Deterioration: Accumulation of non-eluting matrix components can create active sites or block the column frit, leading to split or broad peaks for all analytes.[11][13]

      • Solution: Use a guard column and implement a robust column wash method after each analytical batch.

Category 3: Mass Spectrometry (MS)

Question 4: What are the optimal MS parameters and MRM transitions for quantifying N-(tetracosanoyl)-sphinganine?

Answer: N-(tetracosanoyl)-sphinganine (Chemical Formula: C₄₂H₈₅NO₃, Exact Mass: 651.65) is typically analyzed in positive ion mode (+ESI) using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for maximum sensitivity and selectivity.[3][14]

  • Ionization and Precursor Ion: In +ESI, the molecule readily forms a protonated molecular ion [M+H]⁺ at m/z 652.7.

  • Fragmentation and Product Ions: Upon collision-induced dissociation (CID), ceramides and dihydroceramides characteristically fragment to produce a product ion corresponding to the sphingoid base backbone after the loss of the N-acyl chain and water.[14][15][16]

    • For N-(tetracosanoyl)-sphinganine, which has a d18:0 sphinganine base, the primary fragmentation pathway involves the loss of the C24:0 fatty acid and water, resulting in a characteristic product ion at m/z 266.3 .[14][17]

  • Recommended MRM Transitions:

    • Primary Quantifier: 652.7 → 266.3

    • Secondary Qualifier (Optional): Another common fragment involves the loss of water from the precursor, but the transition to the sphingoid base is generally more specific and robust.

A summary of typical MS parameters is provided in the table below. Note that these must be optimized for your specific instrument.

ParameterTypical Value/SettingRationale
Ionization ModePositive Electrospray (+ESI)Provides stable and abundant [M+H]⁺ ions for dihydroceramides.
Precursor Ion (Q1)m/z 652.7Corresponds to the [M+H]⁺ of N-(tetracosanoyl)-sphinganine.
Product Ion (Q3)m/z 266.3Characteristic fragment of the d18:0 sphinganine backbone.[14]
Collision Energy (CE)Instrument Dependent (e.g., 20-60 eV)Must be optimized to maximize the signal of the 266.3 product ion.
Capillary Voltage~2.5 - 4.0 kVOptimized for stable spray and maximum ion signal.
Source Temperature~140 - 150 °CPrevents thermal degradation while aiding desolvation.
Desolvation Temp.~400 - 600 °CFacilitates efficient removal of solvent from droplets.

Question 5: I am having trouble distinguishing N-(tetracosanoyl)-sphinganine (d18:0/24:0) from its ceramide analog, N-(tetracosanoyl)-sphingosine (d18:1/24:0), as they have very similar masses.

Answer: This is a critical point of selectivity. N-(tetracosanoyl)-sphingosine (Cer d18:1/24:0) has a mass of 649.6, giving an [M+H]⁺ ion at m/z 650.6. Your target, N-(tetracosanoyl)-sphinganine (dhCer d18:0/24:0), has a mass of 651.7, giving an [M+H]⁺ ion at m/z 652.7.

  • MS Resolution: A standard triple quadrupole has sufficient resolution to easily distinguish between m/z 650.6 and 652.7 in the first quadrupole (Q1). The key is to set your MRM transitions correctly.

  • Fragmentation Difference: The fragmentation also differs.

    • Ceramide (d18:1/24:0): The sphingosine (d18:1) backbone fragments to a characteristic product ion of m/z 264.3 .[3][5][16] The MRM transition is 650.6 → 264.3.

    • Dihydroceramide (d18:0/24:0): The sphinganine (d18:0) backbone fragments to m/z 266.3 .[14] The MRM is 652.7 → 266.3.

  • Chromatography: A good reversed-phase LC method will also provide chromatographic separation. The dihydroceramide (sphinganine base) is slightly more saturated and thus slightly more hydrophobic than its ceramide (sphingosine base) counterpart, and will typically elute slightly later on a C18 column.

By using the correct, specific MRM transitions, you can selectively quantify the dihydroceramide species without interference from the corresponding ceramide.

Visualized Workflow & Protocols

Overall LC-MS Workflow

The diagram below outlines the complete workflow from sample collection to final data analysis for the quantification of N-(tetracosanoyl)-sphinganine.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard (e.g., C25:0-dhCer) Sample->Spike Extract Liquid-Liquid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down Extract (Nitrogen Evaporation) Extract->Dry Recon Reconstitute in Injection Solvent Dry->Recon Inject Inject onto LC System Recon->Inject Separate Reversed-Phase Chromatography (C18) Inject->Separate Detect MS Detection (+ESI, MRM Mode) Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Calibrate Generate Calibration Curve (Ratio vs. Concentration) Integrate->Calibrate Quantify Calculate Concentration in Unknowns Calibrate->Quantify

Fig 1. General workflow for N-(tetracosanoyl)-sphinganine quantification.
Protocol: Lipid Extraction from Plasma

This protocol is adapted from established methods for robust ceramide extraction.[3]

Materials:

  • Glass tubes with PTFE-lined screw caps

  • Internal Standard (IS) solution (e.g., C25:0 Dihydroceramide in ethanol, 2000 ng/mL)

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma into a clean glass tube on ice.

  • Add 50 µL of the IS solution (containing 100 ng of C25:0 dihydroceramide) to the plasma. Vortex briefly.

  • Add 2 mL of a pre-chilled chloroform/methanol (1:2, v/v) mixture.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and protein denaturation.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of deionized water.

  • Vortex for 1 minute, then centrifuge at 2000 x g for 10 minutes at 4°C. Three distinct layers should be visible.

  • Carefully collect the lower organic layer (chloroform phase) using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Re-extract the remaining aqueous/protein layer by adding an additional 1 mL of chloroform. Vortex and centrifuge as before.

  • Combine the second lower organic layer with the first extract.

  • Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at 30-35°C.

  • Reconstitute the dried lipid film in 100 µL of the injection solvent (e.g., 90:10 Methanol/Water with 0.1% formic acid). Vortex well and transfer to an LC vial for analysis.

References

  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. KoreaScience. Available from: [Link]

  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Experimental Biology and Medicine. Available from: [Link]

  • Han, X. (2016). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Zhejiang University. Science. B. Available from: [Link]

  • Tfaili, S., et al. (2016). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Chen, X., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Available from: [Link]

  • Jiang, H., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Park, S. M., et al. (2021). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea. Available from: [Link]

  • The Role of LC–MS in Lipidomics. (2017). LCGC International. Available from: [Link]

  • Masukawa, Y., et al. (2013). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research. Available from: [Link]

  • Ruta, J., et al. (2025). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. Journal of Chromatography A. Available from: [Link]

  • Observation of different ceramide species from crude cellular extracts by normal-phase high-performance liquid chromatography coupled to atmospheric pressure chemical ionization mass spectrometry. (2004). Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (2023). Waters Corporation. Available from: [Link]

  • What are the Common Peak Problems in HPLC? (2022). Chromatography Today. Available from: [Link]

  • Abnormal Peak Shapes. Shimadzu. Available from: [Link]

  • Lísa, M., et al. (2017). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry. Available from: [Link]

  • Jiang, X., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Merrill, A. H., et al. (2011). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry: “Inside-Out” Sphingolipidomics. Methods in Enzymology. Available from: [Link]

  • Al-Sulaiti, H., et al. (2022). Ultrafast Measurement of Circulating Ceramides in Human Cohorts. Analytical Chemistry. Available from: [Link]

  • Scherer, M., et al. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research. Available from: [Link]

  • Masukawa, Y., et al. (2009). Comprehensive quantification of ceramide species in human stratum corneum. Journal of Lipid Research. Available from: [Link]

  • Jäger, S., et al. (2022). Dihydroceramide- and ceramide-profiling provides insights into human cardiometabolic disease etiology. Nature Communications. Available from: [Link]

  • Kim, H., et al. (2020). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Sullards, M. C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Biochimica et Biophysica Acta. Available from: [Link]

  • Hsu, F.-F., & Turk, J. (2009). Fragmentation Patterns of Sphingolipids. Mass Spectrometry of Lipids. Available from: [Link]

  • Markham, J. E., & Jaworski, J. G. (2007). Detection and Quantification of Plant Sphingolipids by LC-MS. Methods in Biological Chemistry. Available from: [Link]

  • Murphy, R. C. (2011). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews. Available from: [Link]

  • Das, A., et al. (2019). Quantitation of Sphingolipids in Mammalian Cell Lines by Liquid Chromatography–Mass Spectrometry. Methods in Molecular Biology. Available from: [Link]

  • Zhang, Y., et al. (2023). Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death. International Journal of Molecular Sciences. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing N-(tetracosanoyl)-sphinganine Extraction Efficiency

Welcome to the technical support resource for the extraction of N-(tetracosanoyl)-sphinganine (Cer(d18:0/24:0)). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the extraction of N-(tetracosanoyl)-sphinganine (Cer(d18:0/24:0)). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the recovery of this very long-chain dihydroceramide. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

N-(tetracosanoyl)-sphinganine is a highly nonpolar lipid due to its long, saturated acyl chain (C24:0) and sphinganine base.[1] This hydrophobicity is the central challenge in achieving high extraction efficiency. Standard lipid extraction protocols may require modification to ensure this molecule is fully solubilized and partitioned away from more polar contaminants.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions and hurdles encountered during the extraction of long-chain ceramides.

Q1: What is the best starting solvent system for N-(tetracosanoyl)-sphinganine extraction?

A1: For a highly nonpolar ceramide like N-(tetracosanoyl)-sphinganine, a modified Folch method using a chloroform/methanol (2:1, v/v) mixture is the most effective starting point.[2][3][4] The methanol disrupts hydrogen bonds between lipids and proteins within the biological matrix, while the high proportion of chloroform ensures the solubilization of the very long-chain, nonpolar analyte.[2] The sample-to-solvent ratio should be high, approximately 1:20 (w/v), to ensure complete extraction.[3][5]

Q2: My yields are consistently low. What are the most common causes?

A2: Low yields for very long-chain ceramides are typically traced back to three main issues:

  • Incomplete Homogenization: The biological matrix (cells, tissue) must be thoroughly disrupted to allow solvents to access the lipids. Insufficient homogenization is a primary cause of poor recovery.

  • Suboptimal Solvent Polarity: Using a solvent system that is too polar will fail to fully solubilize the C24:0 acyl chain. While methods like Bligh-Dyer are excellent for general lipids, the higher initial methanol content can be less efficient for extremely hydrophobic molecules compared to the Folch method.[6]

  • Analyte Precipitation: During phase separation or solvent evaporation, the low solubility of this large ceramide can cause it to precipitate out of solution, especially if the extract becomes too concentrated at low temperatures.

Q3: Is heating necessary during the extraction process?

A3: Yes, a moderate heating step can significantly improve extraction efficiency. Incubating the sample homogenate in the solvent mixture at around 45-50°C for 15-60 minutes increases lipid solubility and enhances extraction from the matrix.[7][8][9] However, temperatures should not exceed 60°C to avoid potential degradation of other lipids in the sample.[7][9]

Q4: How can I minimize the co-extraction of more polar, interfering lipids?

A4: The "washing" step after the initial extraction is critical. After creating a biphasic system by adding water (or a salt solution like 0.9% NaCl), the lower organic phase will contain your target ceramide, while more polar lipids (like glycerophospholipids) and water-soluble contaminants will partition into the upper aqueous/methanol phase.[3][6] For enhanced purity, a subsequent Solid-Phase Extraction (SPE) step using a silica or normal-phase cartridge is highly recommended.[10][11]

Q5: How should I store my samples and extracts to prevent degradation?

A5: Ceramides are relatively stable but are susceptible to hydrolysis under strong acidic or basic conditions and long-term oxidative damage.[12]

  • Pre-Extraction: Store biological samples at -80°C.

  • Post-Extraction: Store the final lipid extract in a chloroform/methanol mixture under an inert gas (nitrogen or argon) at -20°C or lower.[13] The addition of an antioxidant like Butylated Hydroxytoluene (BHT) at 0.01% to the extraction solvent is a good practice to prevent oxidation.[13]

Part 2: Advanced Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving complex extraction issues.

Problem: Persistently Poor Recovery of N-(tetracosanoyl)-sphinganine

Symptom: Your downstream analysis (e.g., LC-MS) shows a very low signal for your target analyte, even after optimizing the initial solvent choice.

Workflow for Diagnosing Low Yield

LowYield_Troubleshooting start Low Analyte Signal homogenization Verify Homogenization (Visual Inspection, Bead Beating) start->homogenization Step 1 solvent Re-evaluate Solvent System (See Table 1) homogenization->solvent If OK solution1 Solution: Increase homogenization time/intensity. Use mechanical disruption (e.g., bead beater). homogenization->solution1 re_extraction Perform Re-Extraction of Pellet/Debris solvent->re_extraction If OK solution2 Solution: Switch to a more nonpolar system (e.g., Folch). Increase Chloroform ratio. solvent->solution2 phase_sep Check Phase Separation (Clear Interface? Incomplete Partitioning?) re_extraction->phase_sep If OK solution3 Solution: Combine organic layers from both extractions. Indicates initial extraction was incomplete. re_extraction->solution3 solution4 Solution: Centrifuge longer/harder. Ensure correct solvent/water ratios. Add salt (NaCl) to improve separation. phase_sep->solution4 end Yield Optimized phase_sep->end If OK SPE_Workflow start Start: Dried Lipid Extract reconstitute Reconstitute in Nonpolar Solvent (e.g., Hexane) start->reconstitute condition Condition SPE Cartridge (Silica Gel) reconstitute->condition load Load Sample onto Cartridge condition->load wash Wash (Elute Interferences) (e.g., Hexane:Ethyl Acetate 95:5) load->wash elute Elute Target Analyte (e.g., Chloroform:Methanol 9:1) wash->elute collect Collect Fraction & Evaporate elute->collect end End: Purified Ceramide Extract collect->end

Caption: Solid-Phase Extraction (SPE) workflow for ceramide purification.

Part 3: Validated Experimental Protocols

Protocol 1: High-Efficiency Extraction of N-(tetracosanoyl)-sphinganine

This protocol is a modified Folch method optimized for very long-chain ceramides.

Materials:

  • Biological sample (e.g., 10-20 mg tissue or 1-5 million cells)

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.9% NaCl solution (prepared with HPLC-grade water)

  • Antioxidant (BHT) stock solution (1% in Methanol)

  • Glass homogenizer or bead beater with ceramic beads

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Sample Preparation: Weigh the frozen tissue sample or prepare the cell pellet in a glass tube. Place on ice.

  • Solvent Addition: Add 2 mL of Chloroform:Methanol (2:1, v/v) containing 0.01% BHT. For absolute quantification, add an appropriate internal standard (e.g., Cer(d18:0/17:0)) at this step.

  • Homogenization: Thoroughly homogenize the sample.

    • For tissue: Use a glass Dounce or mechanical homogenizer until no visible particles remain.

    • For cells: Vortex vigorously for 2 minutes or sonicate briefly on ice.

  • Incubation (Optional but Recommended): Incubate the homogenate at 48°C for 1 hour in a shaking water bath to improve extraction. [8]5. Phase Separation: Add 400 µL of 0.9% NaCl solution to the tube. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at room temperature. Three layers should be visible: a top aqueous layer, a middle protein disk, and a bottom organic layer.

  • Collection: Carefully aspirate the bottom organic (chloroform) layer using a glass Pasteur pipette, bypassing the protein disk, and transfer to a clean glass tube.

  • Re-extraction: To maximize recovery, add another 1 mL of chloroform to the remaining aqueous layer and protein disk. [14]Vortex and centrifuge again. Collect the bottom layer and combine it with the first extract.

  • Drying: Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen.

  • Storage: Reconstitute the dried lipid film in a known volume of a suitable solvent (e.g., Chloroform:Methanol 2:1) for storage at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

Use this protocol for samples requiring high purity for sensitive MS analysis.

Materials:

  • Dried lipid extract from Protocol 1

  • Silica SPE cartridge (e.g., 100 mg)

  • Hexane, Ethyl Acetate, Chloroform, Methanol (all HPLC grade)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Sequentially pass 2 mL of methanol, 2 mL of chloroform, and 2 mL of hexane through the silica cartridge. Do not let the cartridge run dry.

  • Sample Loading: Reconstitute the dried lipid extract in 200 µL of hexane or chloroform. Load the sample onto the conditioned cartridge.

  • Wash Step 1 (Nonpolar interferences): Elute with 2 mL of hexane. Discard the eluate.

  • Wash Step 2 (Polar interferences): Elute with 2 mL of Hexane:Ethyl Acetate (95:5, v/v). This will remove very nonpolar lipids like cholesterol esters but retain ceramides. Discard the eluate.

  • Elution of Ceramides: Elute the target N-(tetracosanoyl)-sphinganine with 2 mL of Chloroform:Methanol (9:1, v/v). Collect this fraction.

  • Drying and Storage: Evaporate the solvent from the collected fraction under nitrogen and reconstitute for analysis as described in Protocol 1.

References

  • Vertex AI Search. (n.d.). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC - PubMed Central.
  • PubMed. (n.d.). Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments.
  • Cayman Chemical. (n.d.). Sphingolipid Advice.
  • ResearchGate. (2019). (PDF) Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments.
  • ResearchGate. (n.d.). Matrix effect on lipid detection. The workflow followed for determining....
  • ResearchGate. (n.d.). Procedure of sphingolipid extraction. Prior to extraction, fungal cell....
  • Journal of Lipid Research. (n.d.). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL.
  • Benchchem. (n.d.). addressing matrix effects in mass spectrometry of lipid samples.
  • National Institutes of Health. (2021). Advances in Lipid Extraction Methods—A Review.
  • American Society for Biochemistry and Molecular Biology. (n.d.). A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction.
  • ResearchGate. (n.d.). Comparison of different methods for sphingolipid extraction.
  • MDPI. (n.d.). Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran.
  • Cyberlipid. (n.d.). General procedure.
  • Cyberlipid. (n.d.). Liquid samples (bligh and dyer).
  • PubMed. (2023). Review of available "extraction + purification" methods of natural ceramides and their feasibility for sewage sludge analysis.
  • PubMed Central. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells.
  • ResearchGate. (n.d.). (PDF) A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL.
  • Creative Proteomics. (n.d.). How Ceramide Analysis Helps in Skincare Product Development.
  • SEAFDEC Repository. (n.d.). EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD).
  • PubMed Central. (n.d.). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya.
  • Benchchem. (n.d.). Application Note: High-Efficiency Extraction of Ceramides from Cultured Cells.
  • National Institutes of Health. (2022). Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran.
  • Sigma-Aldrich. (n.d.). Solid Phase Extraction (SPE).
  • PubMed. (n.d.). Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies.
  • PubChem. (n.d.). N-tetracosanoylsphinganine.

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of N-(tetracosanoyl)-sphinganine During Sample Preparation

Welcome to the technical support center for N-(tetracosanoyl)-sphinganine, also known as C24:0 Dihydroceramide or Cer(d18:0/24:0). This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(tetracosanoyl)-sphinganine, also known as C24:0 Dihydroceramide or Cer(d18:0/24:0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this very long-chain sphingolipid. Ensuring the stability and integrity of N-(tetracosanoyl)-sphinganine throughout your experimental workflow is paramount for obtaining accurate and reproducible results. This resource combines established protocols with field-proven insights to help you navigate the complexities of working with this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N-(tetracosanoyl)-sphinganine?

N-(tetracosanoyl)-sphinganine is most stable when stored as a solid at -20°C.[1][2] Under these conditions, it can be stable for at least four years.[1][2] Once dissolved in an organic solvent, it is recommended to store the solution at -80°C for long-term storage (up to six months) or at -20°C for short-term storage (up to one month).[3] It is crucial to minimize exposure to light and oxygen, so storing in amber vials under an inert gas like argon or nitrogen is highly recommended. Aqueous solutions of N-(tetracosanoyl)-sphinganine are not recommended for storage for more than one day due to its low solubility and potential for degradation.[4]

Q2: What are the best solvents for dissolving N-(tetracosanoyl)-sphinganine?

Due to its long acyl chain, N-(tetracosanoyl)-sphinganine is a nonpolar lipid and is practically insoluble in water.[5][6] It is slightly soluble in chloroform and methanol.[1] For creating stock solutions, organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are suitable.[4] It is often beneficial to use a mixture of solvents, such as chloroform:methanol (2:1, v/v), to ensure complete dissolution.[7] When preparing solutions for cell-based assays, it's common to first dissolve the lipid in ethanol and then dilute it with the aqueous buffer of choice.[4]

Q3: What are the primary degradation pathways for N-(tetracosanoyl)-sphinganine that I should be aware of during sample preparation?

The two main concerns for the stability of N-(tetracosanoyl)-sphinganine during sample preparation are enzymatic degradation and oxidation.

  • Enzymatic Degradation: In biological samples, various lipases and ceramidases can hydrolyze the amide bond, separating the fatty acid from the sphingoid base. This is a significant issue in tissue homogenates and plasma. To mitigate this, it is crucial to work quickly at low temperatures (on ice) and to consider heat-treating the sample to denature these enzymes.

  • Oxidation: Although N-(tetracosanoyl)-sphinganine itself does not contain double bonds in its acyl chain or sphingoid base, other lipids in the sample are susceptible to oxidation. The free radicals generated during the oxidation of other lipids can potentially damage the target analyte. Therefore, the use of antioxidants like butylated hydroxytoluene (BHT) in the extraction solvents is a common practice to protect all lipids in the sample.

  • Acid/Base Hydrolysis: Strong acidic or basic conditions can lead to the hydrolysis of the amide linkage. While the conditions used in many extraction protocols are not typically harsh enough to cause significant degradation, prolonged exposure to extreme pH should be avoided.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with N-(tetracosanoyl)-sphinganine.

Issue 1: Low recovery of N-(tetracosanoyl)-sphinganine after extraction from biological samples.

Potential Cause Recommended Solution Scientific Rationale
Incomplete Extraction Optimize your extraction solvent system. A common and effective method is the Bligh and Dyer extraction, which uses a chloroform:methanol:water mixture to partition lipids into the organic phase.[8] For very nonpolar lipids like C24:0 dihydroceramide, ensure a sufficient volume of chloroform is used.The polarity of the solvent system must be appropriate to efficiently extract the lipid of interest from the complex biological matrix.
Enzymatic Degradation Perform the extraction process on ice and as quickly as possible. Consider a heat-treatment step for tissue samples prior to homogenization to inactivate lipases.Low temperatures slow down enzymatic activity, while heat denaturation irreversibly inactivates the enzymes that can degrade your analyte.
Adsorption to Labware Use glass vials and pipette tips. If using plasticware, ensure it is made of polypropylene, which has lower binding affinity for lipids than polystyrene. Silanizing glassware can also reduce adsorption.N-(tetracosanoyl)-sphinganine is hydrophobic and can adsorb to plastic surfaces, leading to significant sample loss.
Precipitation during Storage Ensure the lipid is fully dissolved in the storage solvent and stored at the appropriate temperature. If you observe precipitate, gently warm the solution and vortex before use.The low solubility of N-(tetracosanoyl)-sphinganine can lead to it falling out of solution, especially at low temperatures if the solvent is not optimal.

Issue 2: Poor peak shape (tailing, splitting) during LC-MS analysis.

Potential Cause Recommended Solution Scientific Rationale
Column Overload Reduce the injection volume or dilute the sample.Injecting too much analyte can saturate the stationary phase of the LC column, leading to peak distortion.
Secondary Interactions with the Column Ensure the mobile phase has an appropriate pH and ionic strength. Adding a small amount of a weak acid like formic acid (0.1-0.2%) to the mobile phase can improve peak shape for lipids.[8]This helps to protonate the analyte and minimize unwanted interactions with the silica backbone of the column.
Inappropriate Column Chemistry Consider using a C8 or C18 reversed-phase column specifically designed for lipid analysis. For very polar lipids, a HILIC column might be an option, but for C24:0 dihydroceramide, a reversed-phase column is standard.[8][9]The choice of column chemistry is critical for achieving good chromatographic separation and peak shape.
Sample Solvent Mismatch The solvent in which your sample is dissolved should be as close in composition to the initial mobile phase as possible. If a strong solvent is used for the sample, it can cause peak distortion.A mismatch between the sample solvent and the mobile phase can disrupt the partitioning of the analyte onto the column at the point of injection.

Experimental Protocols

Protocol 1: Extraction of N-(tetracosanoyl)-sphinganine from Plasma

This protocol is adapted from the Bligh and Dyer method and is suitable for the extraction of ceramides from plasma samples.[8]

Materials:

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Internal Standard (e.g., C17:0 Ceramide)

  • Glass tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • To 50 µL of plasma in a glass tube, add the internal standard.

  • Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute at 4°C.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water. Vortex again and centrifuge at low speed to separate the layers.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Re-extract the remaining aqueous phase with an additional 1 mL of chloroform.

  • Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.

  • The dried lipid extract can be reconstituted in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).

Protocol 2: LC-MS/MS Analysis of N-(tetracosanoyl)-sphinganine

This is a general LC-MS/MS method that can be adapted for the analysis of C24:0 dihydroceramide.

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.2% formic acid.[8]

  • Mobile Phase B: Acetonitrile:Isopropanol (60:40, v/v) with 0.2% formic acid.[8]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 50% B

    • 1-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 50% B for column re-equilibration.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The specific precursor and product ions for N-(tetracosanoyl)-sphinganine and the internal standard should be determined by direct infusion. For Cer(d18:0/24:0), the precursor ion would be [M+H]+ at m/z 652.1. A common product ion is m/z 264, resulting from the loss of the fatty acyl chain.[10]

Visualizations

Workflow for Stable Sample Preparation

Caption: A flowchart illustrating the key steps for ensuring the stability of N-(tetracosanoyl)-sphinganine during sample preparation.

Troubleshooting Logic for Low Analyte Recovery

Troubleshooting Low Recovery Troubleshooting Logic for Low N-(tetracosanoyl)-sphinganine Recovery Start Low Recovery Observed CheckExtraction Was the extraction protocol optimized for very long-chain lipids? Start->CheckExtraction CheckHandling Were samples handled quickly and on ice? CheckExtraction->CheckHandling Yes OptimizeExtraction Action: Modify solvent ratios (e.g., increase chloroform). CheckExtraction->OptimizeExtraction No CheckLabware Was appropriate labware used (glass, polypropylene)? CheckHandling->CheckLabware Yes ImproveHandling Action: Implement heat inactivation and use antioxidants (BHT). CheckHandling->ImproveHandling No CheckSolubility Was the dried lipid fully reconstituted? CheckLabware->CheckSolubility Yes ChangeLabware Action: Switch to silanized glass and low-retention tips. CheckLabware->ChangeLabware No ImproveSolubility Action: Use appropriate solvent mixture and vortex/sonicate. CheckSolubility->ImproveSolubility No End Re-analyze Sample CheckSolubility->End Yes OptimizeExtraction->End ImproveHandling->End ChangeLabware->End ImproveSolubility->End

Caption: A decision tree to guide troubleshooting efforts when encountering low recovery of N-(tetracosanoyl)-sphinganine.

References

  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the. (2020-05-03). Lipids.
  • C24-Ceramide | C42H83NO3 | CID 5283571 - PubChem. (2024-11-20). National Institutes of Health. [Link]

  • Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC. National Institutes of Health. [Link]

  • N-tetracosanoylsphinganine | C42H85NO3 | CID 5283577 - PubChem. (2024-11-20). National Institutes of Health. [Link]

  • N-(15Z-tetracosenoyl)-sphinganine | C42H83NO3 | CID 5283576 - PubChem. (2021-05-07). National Institutes of Health. [Link]

  • N-(tetracosanoyl)-1-beta-lactosyl-sphinganine | C54H105NO13 | CID 52931268 - PubChem. (2021-05-07). National Institutes of Health. [Link]

  • QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC. (2010-02-20). National Institutes of Health. [Link]

  • N-(tetracosanoyl)-sphing-4-enine-1-phosphocholine | C47H95N2O6P | CID 44260127. (2024-11-20). National Institutes of Health. [Link]

  • The pathways of sphingolipid degradation and synthesis. A, sphingolipid... - ResearchGate. ResearchGate. [Link]

  • N-(tetracosanoyl)-sphinganine-1-phosphate | C42H86NO6P | CID 125298401 - PubChem. (2019-06-18). National Institutes of Health. [Link]

  • Preparation of ceramides - Cyberlipid. Cyberlipid. [Link]

  • C24 Ceramide Lipid Nanoparticles for Skin Wound Healing - ResearchGate. (2025-02-10). ResearchGate. [Link]

  • C24 Ceramide Lipid Nanoparticles for Skin Wound Healing - PMC. (2025-02-12). National Institutes of Health. [Link]

  • Quantification of Ceramide Species in Biological Samples by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PubMed. (2010-06-01). National Institutes of Health. [Link]

  • CN116462605A - A kind of extraction method of plant source ceramide - Google Patents.
  • Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC. National Institutes of Health. [Link]

  • LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. (2024-04-26). Spectroscopy Online. [Link]

  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics - KoreaScience. KoreaScience. [Link]

  • Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It - Frontiers. Frontiers. [Link]

  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC. (2022-05-17). National Institutes of Health. [Link]

  • N-(24-hydroxytetracosanoyl)-sphinganine | C42H85NO4 | CID 25271603 - PubChem. (2021-05-07). National Institutes of Health. [Link]

  • N-(tetracosanoyl)-1-deoxysphinganine | C42H85NO2 | CID 73242206 - PubChem. National Institutes of Health. [Link]

  • A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - MDPI. MDPI. [Link]

  • N-tetracosanoyl-C17-sphingosine | C41H81NO3 | CID 71581116 - PubChem. (2021-05-07). National Institutes of Health. [Link]

  • Structure Database (LMSD) - LIPID MAPS. LIPID MAPS. [Link]

Sources

Optimization

A troubleshooting guide for common issues in sphingolipid analysis

Introduction Sphingolipids are a complex class of lipids that play critical roles in cell signaling, membrane structure, and disease pathogenesis. Their analysis, however, is fraught with challenges, from sample preparat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sphingolipids are a complex class of lipids that play critical roles in cell signaling, membrane structure, and disease pathogenesis. Their analysis, however, is fraught with challenges, from sample preparation to data interpretation. This guide, designed for researchers, scientists, and drug development professionals, provides practical, in-depth solutions to common issues encountered during sphingolipid analysis. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a deeper understanding of the underlying principles to empower you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Sample Handling and Preparation

The journey to accurate sphingolipid analysis begins with meticulous sample handling. Errors at this initial stage can introduce significant variability and artifacts, compromising the entire experiment.

Q1: My sphingolipid profile looks different from what I expected, with unusually high levels of ceramides and sphingosine. Could my sample storage be the issue?

A1: Absolutely. Improper sample storage is a frequent cause of altered sphingolipid profiles. Complex sphingolipids, such as sphingomyelin and glycosphingolipids, are susceptible to degradation by endogenous enzymes (e.g., sphingomyelinases, ceramidases) that may remain active even at low temperatures if not properly handled.

Causality:

  • Enzymatic Degradation: If tissues or cells are not rapidly frozen and stored at ultra-low temperatures (-80°C or liquid nitrogen), endogenous enzymes can hydrolyze complex sphingolipids into simpler ones. For instance, sphingomyelinase activation can lead to an artificial increase in ceramides.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can disrupt cellular compartments, liberating enzymes and substrates, and accelerating the degradation of complex sphingolipids.

Troubleshooting and Best Practices:

  • Rapid Freezing: Immediately after collection, snap-freeze samples in liquid nitrogen to halt enzymatic activity.

  • Optimal Storage Temperature: For long-term storage, -80°C is the minimum requirement. For maximum stability, especially for sensitive or long-term studies, storage in liquid nitrogen is recommended.

  • Minimize Freeze-Thaw Cycles: Aliquot samples into smaller, single-use volumes before freezing to avoid the need to thaw the entire sample for each analysis.

  • Use of Enzyme Inhibitors: For certain applications, especially when working with tissues known to have high enzymatic activity, the addition of a cocktail of broad-spectrum enzyme inhibitors during homogenization can be beneficial.

Q2: I'm working with a new tissue type. How do I properly homogenize it for efficient sphingolipid extraction?

A2: The choice of homogenization method is critical and depends on the tissue's physical properties. The goal is to achieve complete cell disruption to allow for efficient extraction of lipids from all cellular compartments.

Method Selection:

Tissue TypeRecommended Homogenization MethodKey Considerations
Soft Tissues (e.g., Liver, Brain) Dounce homogenizer, Potter-Elvehjem homogenizer with a PTFE pestle.These methods are gentle and minimize heat generation, which can degrade lipids.
Tough, Fibrous Tissues (e.g., Muscle, Skin) Bead beating (e.g., with a Precellys or similar instrument), rotor-stator homogenizer.These methods provide higher shear forces necessary to disrupt the tougher extracellular matrix.
Small Samples/Cells Sonication (probe or bath).Ideal for small volumes and cultured cells. Care must be taken to avoid overheating.

Protocol: General Tissue Homogenization for Sphingolipid Analysis

  • Pre-cool all materials: Pre-chill homogenization tubes, pestles, and buffers on ice.

  • Weigh the frozen tissue: Quickly weigh the desired amount of frozen tissue to prevent thawing.

  • Add ice-cold buffer: Add an appropriate volume of ice-cold buffer (e.g., phosphate-buffered saline) to the tissue. The tissue-to-buffer ratio should be optimized, but a common starting point is 1:3 (w/v).

  • Homogenize:

    • Dounce/Potter-Elvehjem: Perform 10-15 strokes on ice.

    • Bead Beater: Use appropriate beads (e.g., ceramic, steel) and optimize the time and speed to ensure complete homogenization without excessive heat generation.

    • Rotor-Stator: Use short bursts (15-30 seconds) on ice to prevent sample heating.

  • Aliquot and Store: Immediately use the homogenate for extraction or aliquot and store at -80°C.

Section 2: Sphingolipid Extraction

The extraction step is arguably the most critical part of the workflow, as it dictates which lipids are recovered and in what proportion.

Q3: I'm seeing low recovery of my sphingolipids, especially the more polar species like gangliosides, after extraction. What are the common causes?

A3: Low recovery of sphingolipids is a common problem, often stemming from an inappropriate choice of extraction solvent system or suboptimal protocol execution. The vast structural diversity of sphingolipids, from nonpolar ceramides to highly polar gangliosides, makes a one-size-fits-all extraction method challenging.

Causality and Solutions:

  • Solvent Polarity: The classic Folch or Bligh and Dyer methods, using chloroform and methanol, are effective for many lipids. However, for highly polar gangliosides, the polarity of the solvent system may need to be increased.

    • Solution: Consider modifications to the standard protocols, such as increasing the proportion of the polar solvent (methanol or water) or using a different extraction system altogether, like one based on methyl-tert-butyl ether (MTBE) which can improve the recovery of certain lipid classes.

  • Phase Separation Issues: Incomplete phase separation during liquid-liquid extraction can lead to the loss of lipids into the wrong phase or at the interface.

    • Solution: Ensure the correct solvent ratios are used and that the phases are allowed to separate completely. Centrifugation at a sufficient force and temperature (e.g., 2000 x g for 10 minutes at 4°C) is crucial.

  • Inadequate Homogenization: As discussed in Q2, if the tissue or cells are not fully homogenized, lipids will remain trapped and inaccessible to the extraction solvents.

    • Solution: Re-evaluate your homogenization procedure to ensure complete sample disruption.

Workflow for Troubleshooting Low Sphingolipid Recovery

G start Low Sphingolipid Recovery check_standards Are internal standards also low? start->check_standards check_extraction Review Extraction Protocol check_standards->check_extraction Yes ms_issue Potential MS Issue (See Section 4) check_standards->ms_issue No check_homogenization Inadequate Homogenization? check_extraction->check_homogenization optimize_homogenization Optimize Homogenization Method check_homogenization->optimize_homogenization Yes check_solvents Incorrect Solvent Polarity? check_homogenization->check_solvents No success Recovery Improved optimize_homogenization->success modify_solvents Modify Solvent System (e.g., increase methanol) check_solvents->modify_solvents Yes check_phase_sep Incomplete Phase Separation? check_solvents->check_phase_sep No modify_solvents->success optimize_phase_sep Optimize Centrifugation (Time, Speed, Temp) check_phase_sep->optimize_phase_sep Yes optimize_phase_sep->success

Caption: A decision tree for troubleshooting low sphingolipid recovery.

Q4: I have high background noise in my MS data, which I suspect is coming from my extraction. How can I minimize this?

A4: High background noise often originates from non-lipid contaminants co-extracting with your sphingolipids. These can include salts, detergents, plasticizers, and other small molecules that can cause ion suppression or introduce adducts in the mass spectrometer.

Sources of Contamination and Solutions:

  • Plasticware: Phthalates and other plasticizers can leach from low-quality plastic tubes and pipette tips.

    • Solution: Use high-quality polypropylene or glass tubes and pipette tips. Pre-rinse glassware with the extraction solvent.

  • Salts and Buffers: High concentrations of salts from buffers can interfere with ionization.

    • Solution: Perform a washing step after the initial extraction. After the first phase separation, remove the upper aqueous phase, and wash the lower organic phase by adding a salt-free solvent mixture (e.g., methanol:water 1:1) and re-centrifuging.

  • Solvent Quality: Low-grade solvents can contain impurities that contribute to background noise.

    • Solution: Always use high-purity, LC-MS grade solvents for all steps of your analysis.

Section 3: Liquid Chromatography (LC) Separation

Effective chromatographic separation is key to resolving the isomeric and isobaric complexity of the sphingolipidome.

Q5: I'm getting poor peak shape and resolution for my sphingolipid species, especially for ceramides with different fatty acid chain lengths. How can I improve this?

A5: Poor peak shape (e.g., tailing, fronting, or broad peaks) and co-elution of species are common LC problems. For sphingolipids, this is often related to column chemistry, mobile phase composition, and gradient settings.

Troubleshooting LC Separation:

  • Column Choice: Standard C18 columns are widely used, but for resolving sphingolipids with minor structural differences, a C30 column may provide better shape selectivity and resolution.

  • Mobile Phase Additives: The basic nature of the sphingoid backbone can lead to peak tailing due to interactions with residual silanols on the silica support of the column.

    • Solution: Add a small amount of a weak base, such as ammonium formate or acetate (e.g., 1-10 mM), to the mobile phase to improve peak shape. A low concentration of a weak acid like formic acid can also be beneficial.

  • Gradient Optimization: A generic gradient may not be sufficient to resolve the wide range of sphingolipid polarities.

    • Solution: Decrease the ramp of the gradient (i.e., make it shallower) during the elution window of your target analytes. This will give more time for the separation of closely eluting species.

  • Temperature Control: Column temperature affects mobile phase viscosity and analyte retention.

    • Solution: Use a column oven to maintain a stable temperature (e.g., 40-50°C). This can improve peak shape and reduce retention time variability.

Q6: My retention times are shifting between runs. What should I check?

A6: Retention time shifts are a sign of an unstable LC system. The cause can range from simple issues like improper column equilibration to more complex problems like pump malfunctions.

Systematic Checklist for Retention Time Shifts:

  • Column Equilibration: Is the column fully equilibrated with the initial mobile phase conditions before each injection? A longer equilibration time may be needed.

  • Mobile Phase Preparation: Are the mobile phases prepared fresh and degassed properly? Evaporation of the more volatile solvent component can change the mobile phase composition over time.

  • Pump Performance: Are there any leaks in the system? Is the pump pressure stable? Fluctuations in pressure can indicate air bubbles or failing pump seals.

  • Column Health: The column may be degrading or becoming clogged. Try flushing the column or replacing it if it's old.

Section 4: Mass Spectrometry (MS) Detection

The mass spectrometer is the workhorse of modern sphingolipid analysis, but it comes with its own set of challenges.

Q7: I have a low signal-to-noise ratio for my sphingolipids of interest. How can I enhance sensitivity?

A7: Low sensitivity in MS can be due to a variety of factors, including inefficient ionization, suboptimal MS parameters, or ion suppression from the sample matrix.

Strategies for Enhancing MS Sensitivity:

  • Ionization Source Optimization: The settings for the electrospray ionization (ESI) source (e.g., capillary voltage, gas flow rates, temperature) should be optimized for your specific class of sphingolipids. This can be done by infusing a standard solution of a representative sphingolipid and tuning the parameters to maximize the signal.

  • Choice of Adduct: Sphingolipids can be detected as various adducts (e.g., [M+H]+, [M+Na]+, [M+NH4]+). The choice of mobile phase additive can promote the formation of a specific adduct that provides a more stable and intense signal. For example, adding ammonium formate can promote the formation of [M+NH4]+ adducts, which can be beneficial for some sphingolipids.

  • Scheduled MRM/SRM: If you are using a triple quadrupole mass spectrometer for targeted analysis, instead of monitoring all transitions for the entire run, use a scheduled Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) approach. This involves monitoring for a specific transition only during the time window when the analyte is expected to elute, which significantly increases the dwell time and improves the signal-to-noise ratio.

  • Matrix Effect Reduction: As mentioned in Q4, co-eluting matrix components can suppress the ionization of your target analytes. Improving the sample cleanup or chromatographic separation can mitigate this effect.

Q8: I'm having trouble with in-source fragmentation of my ceramides and other complex sphingolipids. How can I minimize this?

A8: In-source fragmentation, where molecules fragment in the ionization source before entering the mass analyzer, can complicate data interpretation and reduce the signal of the precursor ion. This is particularly common for sphingolipids with labile glycosidic or phosphocholine headgroups.

Minimizing In-Source Fragmentation:

  • Gentler Ionization Conditions: The primary way to reduce in-source fragmentation is to use "softer" ionization conditions. This can be achieved by:

    • Reducing the cone/fragmentor voltage: This is the voltage that accelerates ions from the source into the mass analyzer. Lowering this voltage reduces the kinetic energy of the ions and thus the likelihood of fragmentation.

    • Optimizing source temperatures: High temperatures can also contribute to fragmentation.

  • Ammonium Adducts: Promoting the formation of ammonium adducts ([M+NH4]+) instead of protonated molecules ([M+H]+) can sometimes lead to more stable ions and less in-source fragmentation.

Section 5: Data Analysis and Quantification

The final step in the workflow, data analysis, is where the raw numbers are turned into biologically meaningful information.

Q9: How do I choose the right internal standards for accurate sphingolipid quantification?

A9: The choice of internal standards (IS) is critical for reliable quantification, as they are used to correct for variability in extraction, derivatization, and MS response.

Criteria for Selecting Internal Standards:

  • Structural Similarity: The ideal IS is a stable isotope-labeled version of the analyte (e.g., d18:1/17:0 ceramide for the quantification of d18:1/16:0 ceramide). This ensures that the IS behaves nearly identically to the analyte during extraction and ionization.

  • Non-Endogenous: If stable isotope-labeled standards are not available or are too expensive, an alternative is to use a structurally similar compound that is not naturally present in the sample (e.g., a sphingolipid with an odd-chain fatty acid).

  • Coverage of Lipid Classes: A single IS is not sufficient for the entire sphingolipidome. A cocktail of internal standards representing the different sphingolipid classes (e.g., one for ceramides, one for sphingomyelins, one for hexosylceramides) should be used.

Recommended Internal Standards for Sphingolipid Classes

Sphingolipid ClassExample Internal Standard
Sphingoid Basesd18:1-d7 Sphingosine
Ceramidesd18:1/17:0 Ceramide
Sphingomyelinsd18:1/12:0 Sphingomyelin
Hexosylceramidesd18:1/12:0 Glucosylceramide
Gangliosidesd18:1/18:0-d3 GM1
Q10: I'm struggling with the identification of unknown sphingolipid species in my data. What strategies can I use?

A10: Identifying unknown sphingolipids requires a combination of high-resolution mass spectrometry and systematic data analysis.

Strategies for Unknown Identification:

  • High-Resolution Mass Spectrometry (HRMS): Using an instrument like an Orbitrap or a Q-TOF provides accurate mass measurements, which can be used to predict the elemental composition of the unknown molecule.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the unknown ion and analyzing its product ions can provide structural information. Sphingolipids have characteristic fragmentation patterns. For example, the fragmentation of a ceramide will typically yield a fragment corresponding to the long-chain base.

  • Database Searching: Use the accurate mass and fragmentation data to search against lipid databases like LIPID MAPS.

  • Isotopic Fine Structure: For very high-resolution instruments, the isotopic pattern of a molecule can provide additional confidence in the elemental composition assignment.

Workflow for Unknown Sphingolipid Identification

G start Unknown Peak Detected hrms Acquire High-Resolution MS1 Data start->hrms msms Acquire MS/MS Fragmentation Data start->msms formula_prediction Predict Elemental Formula hrms->formula_prediction database_search Search Lipid Databases (e.g., LIPID MAPS) formula_prediction->database_search fragment_analysis Analyze Characteristic Fragments (e.g., LCB, Fatty Acid) msms->fragment_analysis fragment_analysis->database_search putative_id Putative Identification database_search->putative_id standard_confirmation Confirm with Authentic Standard putative_id->standard_confirmation confirmed_id Confirmed Identification standard_confirmation->confirmed_id

Caption: A workflow for the identification of unknown sphingolipids.

References

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. [Link]

  • Bird, S. S., Marur, V. R., Spencer, P. J., & Tague, M. E. (2011). A C30 reverse phase-based liquid chromatography-tandem mass spectrometry method for the separation and quantification of sphingolipid classes and species from mouse tissues. Journal of Chromatography A, 1218(40), 7216-7225. [Link]

  • Lange, V., Picotti, P., Domon, B., & Aebersold, R. (2008). Selected reaction monitoring for quantitative proteomics: a tutorial. Molecular Systems Biology, 4(1), 222. [Link]

  • Fahy, E., Sud, M., Cotter, D., & Subramaniam, S. (2007). LIPID MAPS online tools for lipid research. Nucleic Acids Research, 35(Web Server issue), W606-W612. [Link]

Troubleshooting

Preanalytical considerations for accurate sphingolipid measurement

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the critical preanalytical phase of sphingolipid analysis. Adherence to these guidelines is par...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the critical preanalytical phase of sphingolipid analysis. Adherence to these guidelines is paramount for generating reliable and reproducible data. This center is structured to provide not only procedural steps but also the underlying scientific rationale to empower users to make informed decisions and troubleshoot effectively.

The Criticality of the Preanalytical Phase in Sphingolipidomics

Sphingolipids are a diverse class of bioactive molecules implicated in numerous physiological and pathological processes, making them attractive biomarkers and therapeutic targets. However, their concentrations can be significantly altered by improper sample handling ex vivo. The preanalytical phase, encompassing every step from sample collection to extraction, is the most vulnerable stage for introducing bias and variability. This guide is designed to fortify your experimental design against these common pitfalls.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding sphingolipid sample handling.

Q1: What is the ideal blood collection tube and anticoagulant for sphingolipid analysis?

A1: For most sphingolipid analyses, particularly for plasma, EDTA-containing tubes are recommended.[1] EDTA has been shown to cause the least variability in sphingolipid levels compared to other anticoagulants like citrate and heparin.[1] Serum can also be used, but be aware that sphingosine-1-phosphate (S1P) levels are notably higher in serum than in plasma due to its release from platelets during coagulation.[1][2] Therefore, for S1P and related phosphorylated sphingoid bases, plasma is the preferred matrix for minimizing variability.

Q2: How quickly do I need to process my blood samples after collection?

A2: Blood samples should be processed as soon as possible, ideally within one hour of collection. Delays can lead to time- and temperature-dependent increases in certain sphingolipids, particularly sphingosine-1-phosphate (S1P) and sphinganine-1-phosphate (SA1P).[3][4] If immediate processing is not feasible, samples should be kept on ice (4°C) to minimize enzymatic activity.[3][5]

Q3: What are the optimal storage conditions for samples intended for sphingolipid analysis?

A3: For long-term storage, samples (plasma, serum, tissue, or cell pellets) should be snap-frozen in liquid nitrogen and then stored at -80°C.[6][7][8] This rapid freezing minimizes enzymatic degradation.[9] Avoid repeated freeze-thaw cycles, as this can impact the stability of certain lipids.[10][11] If multiple analyses are planned, it is best to aliquot samples into smaller volumes before the initial freezing.[7]

Q4: Can I use whole blood for sphingolipid analysis instead of plasma or serum?

A4: Yes, whole blood can be a suitable matrix and may even offer advantages. Studies have shown that whole blood contains higher concentrations of most sphingolipids compared to paired plasma samples and may exhibit smaller individual variations.[10] Using whole blood also simplifies the collection process by eliminating the need for centrifugation to separate plasma or serum.[10] However, it is crucial to ensure consistent sample handling and be aware of the potential for interference from high concentrations of other blood components.

Q5: How does hemolysis affect sphingolipid measurement?

A5: Hemolysis, the rupture of red blood cells, can significantly impact the measurement of certain sphingolipids, most notably S1P, which is highly abundant in red blood cells.[1] Hemolysis will lead to an artificial elevation of S1P levels in plasma or serum, potentially confounding results.[12] It is crucial to visually inspect samples for any signs of hemolysis (a reddish or pinkish tint) and to employ proper phlebotomy techniques to minimize its occurrence. Some sphingolipids have also been shown to have hemolytic properties themselves, though the implications for preanalytical handling are less clear.[13]

Troubleshooting Guide

This section provides solutions to common problems encountered during the preanalytical workflow for sphingolipid analysis.

Problem Potential Cause(s) Recommended Solution(s)
High variability in S1P levels between replicate samples 1. Inconsistent processing times after blood collection.[3] 2. Variable degrees of platelet activation during serum preparation. 3. Hemolysis.[1]1. Standardize the time between blood draw and centrifugation. Keep samples on ice if processing is delayed.[3] 2. For S1P, prefer EDTA plasma over serum to avoid variability from clotting.[1] 3. Visually inspect all samples for hemolysis and discard any that are visibly hemolyzed. Ensure proper blood collection techniques.
Low recovery of sphingolipids after extraction 1. Inappropriate extraction solvent for the sphingolipid class of interest.[14] 2. Incomplete cell lysis (for tissue or cell samples). 3. Adsorption of lipids to plasticware.1. Use a robust extraction method like a modified Bligh-Dyer or Folch procedure. For a broad range of sphingolipids, a single-phase extraction with a methanol/chloroform mixture can be effective.[15][16][17] 2. Ensure thorough homogenization or sonication of tissue and cell samples.[7] 3. Use glass tubes for extraction and storage whenever possible to prevent lipid loss.[7]
Poor chromatographic peak shape or resolution 1. Incomplete removal of salts or other interfering substances. 2. Improper resuspension of the dried lipid extract. 3. Carryover from a previous injection.[18]1. Ensure the extraction protocol includes a washing step to remove polar contaminants. 2. Vortex the sample thoroughly after resuspending the lipid extract in the initial mobile phase.[19] 3. Implement a robust column wash between samples and consider using an online sample enrichment method to minimize carryover.[18]
Inaccurate quantification 1. Absence or inappropriate use of internal standards.[20] 2. Matrix effects suppressing or enhancing ionization.[20] 3. Non-linear detector response.1. Add a suitable internal standard (ideally a stable isotope-labeled version of the analyte) at the very beginning of the sample preparation.[20][21] 2. Use a validated LC-MS/MS method with appropriate chromatographic separation to minimize co-elution with interfering species. Consider strategies to reduce phospholipid interference, such as alkaline hydrolysis or solid-phase extraction.[20] 3. Generate a calibration curve with multiple points to ensure the analyte concentration falls within the linear range of the assay.[22]

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Collect whole blood into EDTA-containing tubes using a 21-gauge needle to minimize shear stress and hemolysis.

  • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Process the sample within 1 hour of collection. If a delay is unavoidable, place the tube on ice.

  • Centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.

  • Transfer the plasma to a clean, labeled glass vial.

  • For immediate analysis, proceed to the extraction protocol. For long-term storage, snap-freeze the plasma in liquid nitrogen and store at -80°C.

Protocol 2: Tissue Sample Collection and Processing
  • Excise the tissue of interest as quickly as possible to minimize post-mortem changes in lipid metabolism.

  • Wash the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood or other contaminants.[6]

  • Blot the tissue dry with clean, lint-free paper.[6]

  • Weigh the tissue and record the weight.

  • Immediately snap-freeze the tissue in liquid nitrogen.[9]

  • Store the frozen tissue at -80°C until ready for homogenization and extraction.

  • For extraction, a small piece of the frozen tissue should be pulverized into a fine powder under liquid nitrogen to prevent thawing.

Visualizing Key Workflows

Sphingolipid Preanalytical Workflow

Sphingolipid_Workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage cluster_extraction Extraction cluster_analysis Analysis Blood Blood (EDTA tube) Centrifuge Centrifuge (1500g, 15min, 4°C) Blood->Centrifuge Tissue Tissue Wash_PBS Wash with ice-cold PBS Tissue->Wash_PBS Cells Cultured Cells Harvest Harvest & Wash Cells->Harvest Plasma Aliquot Plasma Centrifuge->Plasma Snap_Freeze Snap-Freeze (Liquid N2) Wash_PBS->Snap_Freeze Harvest->Snap_Freeze Plasma->Snap_Freeze Store Store at -80°C Snap_Freeze->Store Add_IS Add Internal Standards Store->Add_IS Homogenize Homogenize/ Lyse Add_IS->Homogenize Solvent_Extract Solvent Extraction Homogenize->Solvent_Extract Evaporate Evaporate Solvent Solvent_Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: A generalized workflow for sphingolipid analysis from sample collection to LC-MS/MS.

Decision Tree for Blood Matrix Selection

Blood_Matrix_Decision Start Start: Planning Sphingolipid Analysis Question1 Is S1P or SA1P a primary analyte? Start->Question1 UsePlasma Use EDTA Plasma Question1->UsePlasma Yes Question2 Is minimizing processing steps a priority? Question1->Question2 No end1 end1 ConsiderSerum Serum is an option. Be aware of higher S1P levels and potential for variability. end2 end2 UseWholeBlood Consider Whole Blood. Ensures inclusion of cellular sphingolipids. Question2->UseWholeBlood Yes PlasmaSerumOK Plasma or Serum are standard choices. Question2->PlasmaSerumOK No end3 end3 end4 end4

Caption: A decision-making guide for selecting the appropriate blood matrix.

References

  • Brunkhorst, R., Pfeilschifter, W., Patyna, S., Büttner, S., Eckes, T., Trautmann, S., Thomas, D., Pfeilschifter, J., & Koch, A. (2018). Preanalytical Biases in the Measurement of Human Blood Sphingolipids. International Journal of Molecular Sciences, 19(5), 1390. [Link]

  • Morano, C., Roda, G., Caretti, A., Paroni, R., & Coccetti, P. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. Metabolites, 12(5), 450. [Link]

  • Peng, B., Weintraub, S. T., Coman, C., Hura, G. L., & Tumanov, S. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. Bioanalysis, 13(12), 957-972. [Link]

  • Hammad, S. M., Pierce, J. S., Soodavar, F., Smith, K. J., Al-Gharib, K., & Gacquer, D. (2010). Blood sphingolipidomics in healthy humans: impact of sample collection methodology. Journal of lipid research, 51(10), 3074–3087. [Link]

  • Brunkhorst, R., Pfeilschifter, W., Patyna, S., Büttner, S., Eckes, T., Trautmann, S., Thomas, D., Pfeilschifter, J., & Koch, A. (2018). Preanalytical Biases in the Measurement of Human Blood Sphingolipids. International journal of molecular sciences, 19(5), 1390. [Link]

  • Sullards, M. C., Liu, Y., Chen, Y., & Merrill, A. H., Jr (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et biophysica acta, 1811(11), 838–853. [Link]

  • Koelmel, J. P., Kroeger, N. M., Ulmer, C. Z., Bowden, J. A., Patterson, R. E., & Garrett, T. J. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 10(5), 187. [Link]

  • Wang, G., Wang, X., Wang, Z., Li, W., & Zhu, T. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. Analytical and bioanalytical chemistry, 414(6), 2041–2054. [Link]

  • ResearchGate. (2015). Is there a better protocol to extract sphingolipids?. Retrieved from [Link]

  • MetwareBio. (n.d.). Lipidomics Sample Preparation FAQ. Retrieved from [Link]

  • The University of Utah. (n.d.). Standard Operating Procedures (SOP) - HSC Cores. Retrieved from [Link]

  • Periodic Table of Food Initiative. (n.d.). PTFI Lipidomics of Animal Food (Red method): Standard Operating Procedure (SOP). Retrieved from [Link]

  • Brunkhorst, R., Pfeilschifter, W., Patyna, S., Büttner, S., Eckes, T., Trautmann, S., ... & Koch, A. (2018). Time-dependent effect on relative sphingolipid levels in human blood samples. International journal of molecular sciences, 19(5), 1390. [Link]

  • Wang, G., Wang, X., Wang, Z., Li, W., & Zhu, T. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. Analytical and bioanalytical chemistry, 414(6), 2041–2054. [Link]

  • Semantic Scholar. (n.d.). Preanalytical Biases in the Measurement of Human Blood Sphingolipids. Retrieved from [Link]

  • Morano, C., Roda, G., Caretti, A., Paroni, R., & Coccetti, P. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. Metabolites, 12(5), 450. [Link]

  • Zivkovic, A. M., German, J. B., & Sanyal, A. J. (2021). Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome. Metabolomics : Official journal of the Metabolomic Society, 17(11), 93. [Link]

  • Koelmel, J. P., Kroeger, N. M., Ulmer, C. Z., Bowden, J. A., Patterson, R. E., & Garrett, T. J. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Lipids, 55(3), 209–226. [Link]

  • Merrill, A. H., Jr (2019). Inherent challenges of lipidomic analysis of sphingolipids. The Journal of biological chemistry, 294(29), 11099–11101. [Link]

  • MetwareBio. (n.d.). What are the methods for extracting lipids from tissues in lipidomics research?. Retrieved from [Link]

  • Peng, B., Weintraub, S. T., Coman, C., Hura, G. L., & Tumanov, S. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. Bioanalysis, 13(12), 957-972. [Link]

  • Skotland, T., Ekroos, K., McDonald, J. G., Ahrends, R., Liebisch, G., & Sandvig, K. (2024). Pitfalls in Lipid Mass Spectrometry of Mammalian Samples: A Brief Guide for Biologists. Journal of Lipid Research, 100523. [Link]

  • Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., Chen, Y., & Merrill, A. H., Jr (2007). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "inside-out" sphingolipidomics. Methods in enzymology, 432, 83–115. [Link]

  • Jones, E. E., Dworski, S., Canals, D., & Drake, R. R. (2024). Profiling Intact Glycosphingolipids with Automated Structural Annotation and Quantitation from Human Samples with Nanoflow Liquid Chromatography Mass Spectrometry. Analytical Chemistry, 96(15), 5895–5903. [Link]

  • Liebisch, G., Ekroos, K., Hermansson, M., & Ejsing, C. S. (2020). Recommendations for good practice in MS-based lipidomics. Journal of lipid research, 61(5), 643–657. [Link]

  • The University of Utah. (n.d.). Lipidomics SOP. Retrieved from [Link]

  • ResearchGate. (2022). Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • van Echten-Deckert, G., & Alecu, I. (2012). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of lipid research, 53(5), 1002–1010. [Link]

  • Liebisch, G., Ekroos, K., Hermansson, M., & Ejsing, C. S. (2021). Recommendations for Good Practice in Mass Spectrometry-Based Lipidomics. Journal of Lipid Research, 62, 100051. [Link]

  • Maccarana, M. C., & Mas-Bargues, C. (2018). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 459–468. [Link]

  • Husen, P., Schuhmann, K., & Ahrends, R. (2021). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Metabolites, 11(7), 415. [Link]

  • Hammad, S. M., Pierce, J. S., Soodavar, F., Smith, K. J., Al-Gharib, K., & Gacquer, D. (2010). Blood sphingolipidomics in healthy humans: impact of sample collection methodology. Journal of lipid research, 51(10), 3074–3087. [Link]

  • Uemura, K., Hara, A., & Taketomi, T. (1976). Chemical and hemolytic properties of sphingolipids modified by ozonolysis and reduction. Journal of biochemistry, 79(6), 1253–1261. [Link]

  • Lippi, G., Blanckaert, N., Bonini, P., Green, S., Kitchen, S., Palicka, V., ... & Plebani, M. (2008). Effects of hemolysis interference on routine biochemistry parameters. Biochemia medica, 18(3), 307-316. [Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of Ceramide and Dihydroceramide Species

Welcome to the technical support center for the analysis of ceramides and dihydroceramides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chromatog...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of ceramides and dihydroceramides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chromatographic separation of these critical lipid species. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve robust and reproducible results in your lipidomics studies.

Introduction to the Challenge

Ceramides and their precursors, dihydroceramides, are structurally similar lipids, often differing only by a single double bond in the sphingoid backbone. This subtle difference poses a significant challenge for chromatographic separation, frequently leading to co-elution and inaccurate quantification.[1] Furthermore, the vast diversity of fatty acid chain lengths and hydroxylations within each class creates a complex mixture that demands a highly optimized analytical method. This guide provides practical, field-proven solutions to common problems encountered during the HPLC and UHPLC-MS analysis of these molecules.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Poor Peak Resolution and Co-elution of Ceramide and Dihydroceramide Species

Q: Why am I seeing broad, overlapping peaks for my ceramide and dihydroceramide analytes, making accurate quantification impossible?

A: This is one of the most common challenges in ceramide analysis. The primary cause is the high structural similarity between ceramides and dihydroceramides. Several factors in your chromatographic method can be adjusted to improve this separation.

Root Causes & Solutions:

  • Suboptimal Stationary Phase Chemistry:

    • Explanation: The choice of HPLC/UHPLC column is critical. For reverse-phase (RP) chromatography, standard C18 columns are widely used and separate lipids based on hydrophobicity.[2][3] However, for structurally similar species, a C18 may not provide sufficient selectivity. Normal-phase (NP) chromatography, which separates based on polarity, can be highly effective for distinguishing between ceramides and dihydroceramides.[4][5][6] The hydroxyl groups on the sphingoid base interact differently with a polar stationary phase (like silica) compared to the less polar ceramide backbone.[5]

    • Recommendation:

      • Reverse-Phase: If using RP-HPLC, consider a column with a different bonded phase, such as C8 or one with a polar-embedded group, to introduce alternative separation mechanisms.

      • Normal-Phase: For challenging separations, switching to a normal-phase column, such as a silica, diol, or polyvinyl alcohol (PVA) column, is highly recommended.[4] NP-HPLC can effectively separate ceramide subclasses.[4][5]

  • Inadequate Mobile Phase Composition:

    • Explanation: The mobile phase composition dictates the interaction of the analytes with the stationary phase. In RP-HPLC, a mobile phase with insufficient organic solvent will result in long retention times and broad peaks. Conversely, too much organic solvent will cause analytes to elute too quickly with poor resolution. In NP-HPLC, the polarity of the mobile phase is key; even small amounts of a polar solvent can significantly alter retention times.

    • Recommendation:

      • Gradient Optimization: Employ a shallow gradient in RP-HPLC. Start with a higher percentage of aqueous phase and slowly increase the organic phase (e.g., acetonitrile/isopropanol mixtures).[7] This will allow for better separation of species with small differences in hydrophobicity.

      • Mobile Phase Additives: The addition of modifiers like formic acid or ammonium acetate to the mobile phase can improve peak shape and ionization efficiency in mass spectrometry.[7][8] Formate modifiers have been shown to outperform acetate in terms of MS signal and chromatographic resolution.

  • Flow Rate and Temperature:

    • Explanation: A lower flow rate increases the time analytes spend interacting with the stationary phase, which can improve resolution. Column temperature affects mobile phase viscosity and analyte solubility, which in turn influences retention and peak shape.

    • Recommendation:

      • Reduce Flow Rate: Try reducing the flow rate (e.g., from 0.4 mL/min to 0.2 mL/min) to enhance separation.

      • Optimize Column Temperature: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C). Increased temperature generally leads to sharper peaks and shorter retention times.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My ceramide peaks are tailing, leading to inaccurate integration and reduced sensitivity. What is causing this?

A: Peak tailing is often a sign of secondary interactions between the analyte and the stationary phase or issues with the sample solvent.

Root Causes & Solutions:

  • Secondary Interactions with Silica:

    • Explanation: In RP-HPLC, residual silanol groups on the silica-based stationary phase can interact with the polar head groups of ceramides, causing peak tailing.

    • Recommendation:

      • Use End-Capped Columns: Ensure you are using a high-quality, end-capped C18 column to minimize exposed silanol groups.

      • Mobile Phase pH: Adjusting the pH of the mobile phase with a small amount of acid (e.g., 0.1% formic acid) can protonate the silanol groups, reducing their interaction with the analytes.[9]

  • Sample Solvent Mismatch:

    • Explanation: If the sample is dissolved in a solvent that is much stronger (more eluting power) than the initial mobile phase, it can cause the analyte band to spread on the column, leading to peak distortion.

    • Recommendation: As much as possible, dissolve your sample in the initial mobile phase of your gradient. If this is not feasible due to solubility issues, inject the smallest possible volume.

  • Column Overload:

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Recommendation: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for separating ceramide and dihydroceramide species: normal-phase or reverse-phase?

A: Both normal-phase (NP) and reverse-phase (RP) chromatography can be used, and the best choice depends on the specific analytical goal.[3][5][6][10]

  • Normal-Phase (NP) HPLC: This is often the superior choice for resolving ceramides from dihydroceramides.[4][5] The separation is based on the polarity of the head groups, and the double bond in the sphingosine backbone of ceramides affects their interaction with the polar stationary phase differently than the saturated backbone of dihydroceramides.[5] This allows for a distinct separation between the two classes.[5]

  • Reverse-Phase (RP) HPLC: This is the most common and versatile method, separating lipids based on their hydrophobicity, which is primarily determined by the length and saturation of their fatty acid chains.[2][3] While it can separate different ceramide species effectively, it may struggle to resolve ceramides and dihydroceramides with the same fatty acid chain.[1]

FeatureNormal-Phase HPLCReverse-Phase HPLC
Stationary Phase Polar (e.g., silica, diol)[4][11]Non-polar (e.g., C18, C8)[3][11]
Mobile Phase Non-polar (e.g., hexane, chloroform/methanol)[11]Polar (e.g., water, acetonitrile, methanol)[3][11]
Separation Principle Polarity[11]Hydrophobicity[3]
Best For Separating ceramide vs. dihydroceramide classesSeparating species by fatty acid chain length[2]

Q2: What are the recommended starting conditions for a reverse-phase HPLC-MS method for ceramide analysis?

A: A good starting point for a robust RP-HPLC-MS method would be:

  • Column: A high-quality C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for UHPLC or a C18 column (e.g., 2.1 x 150 mm, 5 µm particle size) for HPLC.[2][7]

  • Mobile Phase A: Water with 0.1-0.2% formic acid and/or 10 mM ammonium bicarbonate.[2][7]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1-0.2% formic acid.[7]

  • Gradient: A shallow gradient from ~50% B to 100% B over 15-20 minutes.[7]

  • Flow Rate: 0.3 mL/min.[2][7]

  • Column Temperature: 30-40°C.[2]

  • Injection Volume: 5-10 µL.

Q3: How do I choose an appropriate internal standard for ceramide quantification?

A: The selection of a suitable internal standard is crucial for accurate quantification.[7][12] The ideal internal standard is a stable isotope-labeled version of the analyte.[12][13] If this is not available, a non-endogenous ceramide species with a similar structure and chain length should be used.[7][12]

  • Best Practice: Use a panel of stable isotope-labeled internal standards that cover the range of chain lengths of the endogenous ceramides you are measuring.

  • Commonly Used Internal Standards: Non-physiological odd-chain ceramides, such as C17:0 ceramide, are frequently used.[7] For very-long-chain ceramides, a longer-chain internal standard like C25:0 ceramide can be employed.[7]

Q4: What are the key parameters to optimize for mass spectrometry detection of ceramides?

A: For sensitive and specific detection of ceramides by mass spectrometry, particularly with electrospray ionization (ESI) in positive ion mode, consider the following:

  • Ionization Mode: Positive ion mode ESI is most common, detecting protonated molecules [M+H]+.[7]

  • Multiple Reaction Monitoring (MRM): For targeted quantification on a triple quadrupole mass spectrometer, MRM is the gold standard for its sensitivity and specificity.[2][7]

    • Precursor Ion: The [M+H]+ of the ceramide species.

    • Product Ion: A characteristic fragment ion, often corresponding to the sphingoid backbone.

  • Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and desolvation temperature to maximize the signal for your analytes.[7]

ParameterTypical SettingPurpose
Capillary Voltage 2.5 - 3.0 kVPromotes efficient ionization.[7]
Cone Voltage 40 VPrevents in-source fragmentation.[7]
Source Temperature 120 - 140 °CAids in desolvation.[7]
Desolvation Temperature 250 - 600 °CFacilitates solvent evaporation.[7]

Experimental Protocols & Visualizations

Protocol 1: Basic Lipid Extraction from Plasma

This protocol is a modification of the Bligh and Dyer method, suitable for the extraction of ceramides from plasma samples.[7]

  • To a 50 µL plasma sample in a glass tube, add your internal standard solution (e.g., 50 ng of C17 ceramide).[7]

  • Add 2 mL of an ice-cold chloroform/methanol (1:2, v/v) mixture.[7]

  • Vortex thoroughly and incubate on ice for 15 minutes.

  • To separate the phases, add 0.5 mL of chloroform and 0.5 mL of water.[7]

  • Vortex again and centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., mobile phase A/B 1:1).

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in ceramide chromatography.

TroubleshootingWorkflow Start Problem Identified: Poor Separation / Peak Shape CheckSystem Check System Suitability (Pressure, Baseline Noise) Start->CheckSystem CheckColumn Inspect Column (Age, Previous Use) CheckSystem->CheckColumn System OK Consult Consult Senior Scientist or Instrument Vendor CheckSystem->Consult System Issue OptimizeMethod Method Optimization CheckColumn->OptimizeMethod Column OK CheckColumn->Consult Column Issue SamplePrep Review Sample Preparation (Solvent, Concentration) OptimizeMethod->SamplePrep Success Problem Resolved SamplePrep->Success Optimization Successful SamplePrep->Consult Issue Persists

Caption: A general troubleshooting workflow for chromatographic issues.

Ceramide vs. Dihydroceramide Separation Principle

This diagram illustrates the key structural difference and its impact on separation in normal-phase chromatography.

SeparationPrinciple cluster_0 Analyte Structures cluster_1 Normal-Phase Chromatography Ceramide Ceramide Polar Head Group Double Bond in Sphingoid Backbone Non-polar Acyl Chain Interaction Differential Interaction Ceramide:head->Interaction Dihydroceramide Dihydroceramide Polar Head Group Saturated Sphingoid Backbone Non-polar Acyl Chain Dihydroceramide:head->Interaction StationaryPhase Polar Stationary Phase (e.g., Silica) Separation Separation Achieved StationaryPhase->Separation Interaction->StationaryPhase Stronger interaction for Dihydroceramide

Caption: Separation mechanism of ceramides and dihydroceramides on a polar stationary phase.

References

  • van Smeden, J., et al. (2011). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research, 52(3), 512-521. [Link]

  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Analytical and Bioanalytical Chemistry, 397(5), 1947-1956. [Link]

  • Park, S. J., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea, 50(1), 49-57. [Link]

  • Li, W., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • Kim, S. H., et al. (2007). Simultaneous HPLC analysis of ceramide and dihydroceramide in human hairs. Journal of Chromatographic Science, 45(5), 261-265. [Link]

  • PubMed. (2007). Simultaneous HPLC analysis of ceramide and dihydroceramide in human hairs. [Link]

  • Pettus, B. J., et al. (2003). Observation of different ceramide species from crude cellular extracts by normal-phase high-performance liquid chromatography coupled to atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 17(11), 1203-1211. [Link]

  • Iwamori, M., & Futita, Y. (1995). Quantitative analysis of ceramide molecular species by high performance liquid chromatography. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1256(3), 327-333. [Link]

  • ResearchGate. (1995). Quantitative analysis of ceramide molecular species by high performance liquid chromatography. [Link]

  • Han, X., & Gross, R. W. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews, 36(6), 693-714. [Link]

  • Spectroscopy Online. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. [Link]

  • Al-Sari, A., et al. (2024). Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards. Communications Medicine, 4(1), 1-11. [Link]

  • UT Health San Antonio. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?[Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • ResearchGate. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?[Link]

  • ResearchGate. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. [Link]

  • Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. [Link]

  • Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]

  • PubMed Central. (2013). Extraction, chromatographic and mass spectrometric methods for lipid analysis. [Link]

  • Chemistry Stack Exchange. (2017). Normal phase vs reverse phase HPLC. [Link]

  • Creative Proteomics. (n.d.). The Role of Mass Spectrometry and Chromatography in Lipidomics. [https://www.creative-proteomics.com/resource/the-role-of-mass-spectrometry-and-chromatography-in-lipidomics.htm]([Link] proteomics.com/resource/the-role-of-mass-spectrometry-and-chromatography-in-lipidomics.htm)

  • PubMed Central. (2013). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. [Link]

  • PubMed Central. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. [Link]

  • ResearchGate. (2004). Mobile phase compositions for ceramide III by normal phase high performance liquid chromatography. [Link]

  • PubMed Central. (2009). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • PubMed. (1999). The separation and direct detection of ceramides and sphingoid bases by normal-phase high-performance liquid chromatography and evaporative light-scattering detection. [Link]

  • ResearchGate. (2021). Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. [Link]

  • Google Patents. (2011).
  • AWS. (n.d.). Profiling and characterizing skin ceramides using reversed-phase liquid chromatography – quadrupole time-of-flight mass spectrometry. [Link]

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Troubleshooting

Technical Support Center: Strategies to Enhance the Sensitivity of N-(tetracosanoyl)-sphinganine Detection

Welcome to the technical support center focused on optimizing the detection of N-(tetracosanoyl)-sphinganine, also known as C24:0 dihydroceramide. This resource is tailored for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center focused on optimizing the detection of N-(tetracosanoyl)-sphinganine, also known as C24:0 dihydroceramide. This resource is tailored for researchers, scientists, and professionals in drug development aiming to improve the sensitivity and reliability of their analytical measurements for this specific sphingolipid. This guide provides practical troubleshooting solutions and addresses frequently asked questions to navigate the complexities of its detection.

N-(tetracosanoyl)-sphinganine is a crucial intermediate in the de novo synthesis pathway of ceramides and more complex sphingolipids. Fluctuations in its levels have been associated with various diseases, making its precise quantification essential for advancing research in metabolic disorders, neurodegenerative conditions, and oncology. However, its typically low concentration in biological samples and its physicochemical characteristics can make it a challenging analyte to detect. This guide offers expert advice to overcome these analytical hurdles.

Part 1: Troubleshooting Guide

This section is designed to help you resolve specific issues you might face when trying to detect N-(tetracosanoyl)-sphinganine, offering potential causes and actionable solutions.

Issue 1: Low or No Signal for N-(tetracosanoyl)-sphinganine

Question: I am unable to detect a signal for N-(tetracosanoyl)-sphinganine in my samples, or the signal is too weak for accurate quantification. What are the likely causes, and how can I resolve this?

Answer:

A weak or absent signal is a frequent challenge that can arise from various stages of the analytical process, from initial sample handling to the final data acquisition.[1] Here is a breakdown of potential causes and how to address them:

1. Inefficient Lipid Extraction:

  • The Cause: N-(tetracosanoyl)-sphinganine is a nonpolar lipid that can be difficult to fully extract from complex biological matrices. An inefficient extraction process can lead to significant loss of the analyte before it is even analyzed.[2]

  • The Solution: It is crucial to use a robust lipid extraction method. While classic methods like Folch and Bligh and Dyer are effective, a single-phase extraction using a methyl-tert-butyl ether (MTBE) based solvent system is also a strong option for sphingolipid recovery.[2] For complex samples like plasma, a simple protein precipitation with methanol can also be an effective and rapid extraction method.[3]

    Protocol: Methanol Precipitation for Plasma

    • Sample Preparation: In a microcentrifuge tube, take 10 µL of plasma.[3]

    • Protein Precipitation: Add 200 µL of a chilled internal standard working solution in methanol.

    • Vortexing: Vortex the mixture vigorously for 30 seconds.

    • Centrifugation: Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 5 minutes to pellet the precipitated proteins.[4]

    • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[5]

2. Poor Ionization Efficiency in Mass Spectrometry:

  • The Cause: Dihydroceramides may not ionize as efficiently as other lipid classes in electrospray ionization (ESI), leading to a weaker signal.[6]

  • The Solution: Optimize the settings of your mass spectrometer's ion source and consider using mobile phase additives.

    • Mobile Phase Additives: Adding a small amount of formic acid (0.2%) and ammonium formate (2 mM) to the mobile phase can facilitate protonation and enhance the signal in positive ion mode ([M+H]+).[7][8]

    • Source Parameter Optimization: Systematically adjust the ion spray voltage, source temperature, and gas flows to maximize the signal for your target analyte.[9][10]

3. Suboptimal Chromatographic Separation:

  • The Cause: Co-elution with more abundant lipids can lead to ion suppression, where the ionization of your target analyte is hindered by the presence of other compounds in the ESI source.[6][11]

  • The Solution: Improve your chromatographic separation.

    • Column Selection: A C18 reversed-phase column is well-suited for separating sphingolipids based on their hydrophobicity.[8][12]

    • Gradient Elution: Employing a gradient elution with a mobile phase system, such as water and acetonitrile/methanol with additives, can effectively separate N-(tetracosanoyl)-sphinganine from other interfering lipids.[7][8]

Workflow for Troubleshooting Low Signal ```dot graph TD { A[Start: Low/No Signal] --> B{Review Extraction Method}; B -- Inefficient --> C[Implement Optimized Extraction Protocol]; B -- Efficient --> D{Assess MS Ionization}; D -- Suboptimal --> E[Optimize Source Parameters & Mobile Phase]; D -- Optimal --> F{Evaluate Chromatography}; F -- Poor Separation --> G[Refine LC Method - Adjust Gradient/Column]; G --> H[Re-analyze Sample]; C --> H; E --> H; H --> I{Is Signal Improved?}; I -- Yes --> J[End: Successful Detection]; I -- No --> K[Consider Derivatization Strategies - See FAQs];

}

Caption: A streamlined workflow for the sensitive detection of N-(tetracosanoyl)-sphinganine.

References

  • Ciucanu, I., & Kerek, F. (1984). A simple procedure for simultaneously derivatizing non-hydroxy and hydroxy fatty acids prior to GC analysis.
  • Wang, Z., Min, X., Xiao, S.H., et al. (2023). Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death. International Journal of Molecular Sciences, 24(14), 11789.
  • Morano, C., Roda, G., Caretti, A., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids. Metabolites, 12(5), 446.
  • BenchChem. (2025). Troubleshooting low signal with (Rac)-DPPC-d6 in MS.
  • BenchChem. (2025). Technical Support Center: Optimization of Lipid Extraction for Very Long-Chain Dihydroceramides.
  • Merrill Jr, A. H., Sullards, M. C., Allegood, J. C., et al. (2005). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Journal of lipid research, 46(6), 1183-1195.
  • Del Bali, A., & Rana, A. (2017). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. In Mass Spectrometry of Fungal Lipids (pp. 119-135). Springer, Cham.
  • Huang, Q., Hao, S., Yao, X., et al. (2021). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. Journal of Pharmaceutical and Biomedical Analysis, 192, 113639.
  • Huang, Q., Hao, S., Yao, X., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv.
  • Goto, T., Terada, N., & Takeda, S. (2012). Detection of Ceramides by mass spectrometry.
  • Singh, A., & Del Poeta, M. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in microbiology, 7, 107.
  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?.
  • Hsu, F. F., & Turk, J. (2007). Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(11), 2062-2075.
  • Wang, C., Wang, X., Wei, F., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. Analytical and bioanalytical chemistry, 414(6), 2115-2126.
  • Li, M., & Li, L. (2014). Separation and Sensitive Determination of Sphingolipids at Low Femtomole Level by Using HPLC-PIESI-MS. Analytical chemistry, 86(14), 7130-7137.
  • Liebisch, G., Drobnik, W., Reil, M., et al. (2006). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of lipid research, 47(5), 1137-1144.
  • Han, X., & Gross, R. W. (2005). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of lipid research, 46(2), 194-199.
  • Jiang, H., Hsu, F. F., Farmer, M. S., et al. (2008). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical biochemistry, 379(1), 31-38.
  • BenchChem. (2025). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode.
  • Washington University School of Medicine in St. Louis. (2008). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma.
  • Wang, R., Yin, Y., & Zhu, Z. J. (2022). A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums. STAR protocols, 3(1), 101119.
  • BenchChem. (2025).
  • Cyberlipid. (n.d.).
  • ZefSci. (2025).
  • Sullards, M. C., Allegood, J. C., Kelly, S., et al. (2011). Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. In Methods in enzymology (Vol. 432, pp. 83-115). Academic Press.
  • Bruker Daltonics. (n.d.).
  • LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro.
  • Merrill Jr, A. H., Sullards, M. C., Allegood, J. C., et al. (2007). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods, 41(4), 431-442.
  • ResearchGate. (n.d.).
  • Ovando-Martínez, M., & Simó, C. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 11(10), 668.
  • Schmidt, H., Schmidt, R., & Geisslinger, G. (2006). LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples.
  • Bui, H. H., Le, T. H., & Tarasova, N. I. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and bioanalytical chemistry, 407(15), 4415-4426.
  • Wang, M., Wang, C., & Han, X. (2023). Chemical derivatization strategy for mass spectrometry-based lipidomics. Mass Spectrometry Reviews, 42(1), 432-452.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Tidhar, R., Ben-Dor, S., & Futerman, A. H. (2015). A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction. Journal of lipid research, 56(6), 1285-1290.
  • ResearchGate. (n.d.). Product ion scans of sphinganine (A) and sphingosine (B) using the 4000 QTrap. Samples were infused in methanol.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cellular Effects of N-(tetracosanoyl)-sphinganine and N-palmitoyl-sphinganine

Introduction: The Significance of Acyl Chain Length in Dihydroceramide Function Dihydroceramides (DHCers), the immediate precursors to ceramides in the de novo sphingolipid synthesis pathway, have long been considered bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Acyl Chain Length in Dihydroceramide Function

Dihydroceramides (DHCers), the immediate precursors to ceramides in the de novo sphingolipid synthesis pathway, have long been considered biologically inert intermediates.[1][2] However, emerging evidence has illuminated their distinct and crucial roles in a multitude of cellular processes, including autophagy, apoptosis, and cell cycle regulation.[1] DHCers are composed of a sphinganine base N-acylated with a fatty acid of varying chain length. This variation in acyl chain length is not a trivial structural difference; it is a key determinant of their subcellular localization, their incorporation into cellular membranes, and their interaction with other lipids and proteins, ultimately dictating their specific biological functions.[3][4]

This guide provides an in-depth comparison of two specific dihydroceramides: N-(tetracosanoyl)-sphinganine (C24:0-DHCer), a very-long-chain dihydroceramide, and N-palmitoyl-sphinganine (C16:0-DHCer), a long-chain dihydroceramide. Understanding their differential effects is paramount for researchers in sphingolipid biology, oncology, and metabolic diseases, as the balance between different ceramide and dihydroceramide species can dictate cell fate.[5][6][7]

The synthesis of these specific dihydroceramides is governed by a family of six ceramide synthases (CerS), each exhibiting a preference for fatty acyl-CoAs of particular chain lengths.[2][3][8] N-palmitoyl-sphinganine (C16:0-DHCer) is primarily synthesized by CerS5 and CerS6, while N-(tetracosanoyl)-sphinganine (C24:0-DHCer) is predominantly produced by CerS2 and CerS3.[3][8][9] This enzymatic specificity underscores the cell's capacity for fine-tuning the production of distinct dihydroceramide species to elicit specific downstream cellular responses.

Comparative Analysis of Cellular Effects

The length of the N-acyl chain profoundly influences the biophysical properties of dihydroceramides and, consequently, their biological activities. C16:0-DHCer and C24:0-DHCer often exhibit divergent, and sometimes opposing, effects on critical cellular pathways such as apoptosis and autophagy.

Apoptosis: A Dichotomous Role

While ceramides are well-established inducers of apoptosis, the role of dihydroceramides is more nuanced and acyl-chain dependent.

  • N-palmitoyl-sphinganine (C16:0-DHCer): A Pro-Apoptotic Player

    Accumulating evidence suggests that an increase in the levels of long-chain ceramides, including C16:0-ceramide, is associated with the induction of apoptosis.[5][10][11] While direct studies on C16:0-dihydroceramide are less abundant, its accumulation, often as a result of dihydroceramide desaturase 1 (DES1) inhibition, has been linked to the initiation of apoptotic cell death.[1] The proposed mechanism involves the integration of C16:0-ceramide into mitochondrial membranes, where it can form channels, leading to the release of pro-apoptotic factors.[4] Although dihydroceramides themselves are less potent than ceramides in this regard, their conversion to ceramides can be a critical step in apoptosis induction. A study on spontaneous neutrophil apoptosis demonstrated that the de novo generation of C16-ceramide contributes to this process.[11]

  • N-(tetracosanoyl)-sphinganine (C24:0-DHCer): A More Complex Modulator

    In contrast to its long-chain counterpart, C24:0-ceramide and dihydroceramide often display anti-apoptotic or more complex regulatory roles.[5][10] Some studies suggest that very-long-chain ceramides can counteract the pro-apoptotic effects of long-chain ceramides.[4][5] For instance, in B-cell receptor-induced apoptosis, an early, caspase-independent increase in C16-ceramide was followed by a later, caspase-dependent generation of C24-ceramide, suggesting distinct roles at different stages of the apoptotic process.[10] Furthermore, the ratio of C24:0 to C16:0 ceramides has been proposed as a critical determinant of cell fate, with a higher ratio favoring survival.[5] The accumulation of C24:0-DHCer has been associated with caspase-independent cell death in some cancer cell lines, indicating a distinct mechanism of action compared to the classical apoptotic pathways triggered by long-chain ceramides.[1]

Table 1: Summary of Apoptotic Effects

FeatureN-(tetracosanoyl)-sphinganine (C24:0-DHCer)N-palmitoyl-sphinganine (C16:0-DHCer)
Primary Associated Cell Fate Complex; can be anti-apoptotic or induce non-canonical cell deathGenerally pro-apoptotic
Mechanism of Action May counteract pro-apoptotic effects of long-chain ceramides; can induce caspase-independent cell deathPrecursor to C16:0-ceramide, which can form mitochondrial pores and activate caspase cascades
Enzymatic Regulation Synthesized by CerS2 and CerS3Synthesized by CerS5 and CerS6
Supporting Evidence Later-stage appearance in B-cell apoptosis; higher C24/C16 ratio associated with survivalEarly-stage generation in B-cell apoptosis; accumulation linked to cell death
Autophagy: A Point of Convergence and Divergence

Autophagy is a cellular recycling process that can promote either cell survival or cell death depending on the context. Both C16:0-DHCer and C24:0-DHCer have been implicated in the regulation of autophagy, again with acyl-chain-specific nuances.

  • N-palmitoyl-sphinganine (C16:0-DHCer) in Autophagy

    The accumulation of C16:0-DHCer has been shown to induce autophagy.[1] This can occur through the induction of endoplasmic reticulum (ER) stress, which in turn activates the unfolded protein response (UPR) and downstream autophagic signaling. For example, treatment of cancer cells with compounds that lead to a specific increase in C16:0, C22:0, and C24:0-DHCer was shown to induce ER stress, leading to autophagy and cell death.[1]

  • N-(tetracosanoyl)-sphinganine (C24:0-DHCer) in Autophagy

    Very-long-chain dihydroceramides, including C24:0-DHCer, are also potent inducers of autophagy.[1] Studies have shown that the accumulation of C22:0 and C24:0-DHCer is associated with increased autophagy and caspase-independent cell death in T-cell acute lymphoblastic leukemia cell lines.[1] The mechanism is also thought to involve the induction of cellular stress, particularly ER stress.

While both long- and very-long-chain dihydroceramides can induce autophagy, the downstream consequences and the specific signaling pathways engaged may differ.

cluster_c16 N-palmitoyl-sphinganine (C16:0-DHCer) cluster_c24 N-(tetracosanoyl)-sphinganine (C24:0-DHCer) C16 C16:0-DHCer Accumulation ER_Stress_C16 ER Stress C16->ER_Stress_C16 Autophagy_C16 Autophagy Induction ER_Stress_C16->Autophagy_C16 Apoptosis_C16 Apoptosis Autophagy_C16->Apoptosis_C16 Context-dependent C24 C24:0-DHCer Accumulation ER_Stress_C24 ER Stress C24->ER_Stress_C24 Autophagy_C24 Autophagy Induction ER_Stress_C24->Autophagy_C24 NonApoptotic_Death Caspase-Independent Cell Death Autophagy_C24->NonApoptotic_Death

Caption: Signaling pathways of C16:0- and C24:0-dihydroceramides.

Experimental Protocols for Cellular Analysis

To investigate and compare the cellular effects of N-(tetracosanoyl)-sphinganine and N-palmitoyl-sphinganine, a series of well-established in vitro assays can be employed.

Protocol 1: Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

start Seed Cells in 96-well plate treat Treat with C16:0-DHCer or C24:0-DHCer start->treat incubate1 Incubate for desired time treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add Solubilization Reagent incubate2->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • N-(tetracosanoyl)-sphinganine and N-palmitoyl-sphinganine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of N-(tetracosanoyl)-sphinganine and N-palmitoyl-sphinganine in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the dihydroceramide-containing medium or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT reagent to each well.[13]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13][14]

  • Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]

Materials:

  • Cells treated with dihydroceramides as described above

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating them with N-(tetracosanoyl)-sphinganine, N-palmitoyl-sphinganine, or a vehicle control for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by centrifugation.

  • Wash the cells once with cold PBS.[16]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[17]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Monitoring Autophagy by Western Blotting for LC3 and p62

Western blotting for the autophagy markers LC3 and p62 is a standard method to assess autophagic flux.[18][19][20][21] During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II).[20] p62/SQSTM1 is a protein that is selectively degraded by autophagy, so its levels are inversely correlated with autophagic activity.[19][20]

Materials:

  • Cell lysates from dihydroceramide-treated cells

  • SDS-PAGE gels and Western blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against LC3 and p62

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[18]

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[18]

  • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C.[18]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of an increase in autophagic flux.[20]

Conclusion and Future Directions

The evidence strongly indicates that N-(tetracosanoyl)-sphinganine (C24:0-DHCer) and N-palmitoyl-sphinganine (C16:0-DHCer) exert distinct and often opposing effects on cellular fate. While C16:0-DHCer and its ceramide counterpart are generally associated with pro-apoptotic and pro-autophagic responses that can lead to cell death, C24:0-DHCer appears to play a more complex role, potentially promoting cell survival or inducing non-canonical cell death pathways. The balance between these long- and very-long-chain dihydroceramides, regulated by the specific expression and activity of ceramide synthases, is a critical determinant of cellular homeostasis.

For researchers and drug development professionals, these findings have significant implications. Targeting specific ceramide synthases to modulate the levels of particular dihydroceramide species could be a promising therapeutic strategy for diseases characterized by dysregulated apoptosis and autophagy, such as cancer and neurodegenerative disorders. Further research is needed to fully elucidate the downstream signaling pathways and protein interactors specific to each of these dihydroceramides. Advanced techniques such as lipidomics, proteomics, and high-resolution imaging will be instrumental in unraveling the intricate tale of these two structurally similar yet functionally diverse signaling lipids.

References

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  • K συγκεκριμένα, K., & K συγκεκριμένα, K. (2019). Dihydroceramide desaturase inhibitors induce autophagy via dihydroceramide-dependent and independent mechanisms. Apoptosis, 24(5-6), 461-475.
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  • Gulbins, E., & Kolesnick, R. (2003). Biochemistry of very-long-chain and long-chain ceramides in cystic fibrosis and other diseases: The importance of side chain. Progress in lipid research, 52(4), 322-339.
  • ResearchGate. (2021). Some tips for measuring autophagy (LC3, P62) via western blot following starvation treatment in HUVECs?.
  • Dagda, R. K., & Das Banerjee, T. (2018). Quantifying autophagy using novel LC3B and p62 TR-FRET assays. PloS one, 13(3), e0194423.
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  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.
  • Tan, S. H., & Shui, G. (2022). Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation. International Journal of Molecular Sciences, 23(17), 9697.
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  • Koutsioumpa, M., & Hatziapostolou, M. (2020). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. American Journal of Physiology-Endocrinology and Metabolism, 319(5), E845-E853.
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  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
  • Seumois, G., Fillet, M., Gillet, L., Faccinetto, C., Desmet, C., François, C., ... & Bureau, F. (2007). De novo C16-and C24-ceramide generation contributes to spontaneous neutrophil apoptosis. Journal of leukocyte biology, 81(6), 1477-1486.
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  • Gorska, M., & Radzioch, D. (2019). Biochemistry of very-long-chain and long-chain ceramides in cystic fibrosis and other diseases: The importance of side chain. Progress in lipid research, 74, 130-144.
  • Contreras, F. X., Sot, J., Alonso, A., & Goñi, F. M. (2005). Sphingosine increases the permeability of model and cell membranes. Biophysical journal, 88(3), 1877-1885.
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  • Park, J. H., & Kim, Y. S. (2023).
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  • van Smeden, J., Janssens, M., Gooris, G. S., & Bouwstra, J. A. (2014). Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1838(1), 191-199.
  • Sassa, T., Suto, S., Okayasu, Y., & Kihara, A. (2012). Long chain ceramides and very long chain ceramides have opposite effects on human breast and colon cancer cell growth. The Journal of steroid biochemistry and molecular biology, 132(1-2), 1-9.
  • Sassa, T., & Kihara, A. (2014). The equilibrium between long and very long chain ceramides is important for the fate of the cell and can be influenced by co-expression of CerS. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1841(8), 1146-1155.
  • Abe, M., & Kobayashi, T. (2017). Impact of Intrinsic and Extrinsic Factors on Cellular Sphingomyelin Imaging with Specific Reporter Proteins. Frontiers in cell and developmental biology, 5, 96.
  • Slotte, J. P., & Ramstedt, B. (2007). Effects of Sphingosine 2N- and 3O-Methylation on Palmitoyl Ceramide Properties in Bilayer Membranes. Biophysical journal, 93(5), 1624-1633.

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Comparative

The-Dual-Faces-of-a-Lipid-Precursor-N-(tetracosanoyl)-sphinganine-Versus-Ceramide-in-Cell-Signaling

A Comparative Guide for Researchers and Drug Development Professionals Executive Summary For decades, the narrative of sphingolipid signaling has been dominated by ceramide, a potent bioactive lipid implicated in a vast...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

Executive Summary

For decades, the narrative of sphingolipid signaling has been dominated by ceramide, a potent bioactive lipid implicated in a vast array of cellular processes, from apoptosis to cell cycle arrest. Its precursor, N-(tetracosanoyl)-sphinganine (also known as C24:0 dihydroceramide), was largely viewed as a biologically inert intermediate. However, a paradigm shift is underway. Emerging evidence reveals that dihydroceramides, including the very-long-chain N-(tetracosanoyl)-sphinganine, are not mere bystanders but active signaling molecules with distinct and sometimes opposing functions to their well-known ceramide counterparts.[1][2][3][4] This guide dissects the critical differences between these two lipids, providing a comparative analysis of their roles in key signaling pathways, quantitative experimental insights, and robust protocols to empower researchers in this evolving field.

The Structural Dichotomy: A Single Double Bond Changes Everything

The fundamental difference between N-(tetracosanoyl)-sphinganine and N-(tetracosanoyl)-sphingosine (C24:0 ceramide) lies in a single structural feature: the presence or absence of a 4,5-trans double bond in the sphingoid base backbone.[1][5] N-(tetracosanoyl)-sphinganine possesses a saturated sphinganine base, while ceramide contains an unsaturated sphingosine base. This seemingly subtle variation, introduced by the enzyme dihydroceramide desaturase 1 (DEGS1), has profound implications for the molecule's conformation, its interaction with other lipids and proteins, and its ultimate biological function.[5][6]

Caption: Structural difference between N-(tetracosanoyl)-sphinganine and Ceramide.

Comparative Analysis of Signaling Pathways

While both lipids are integral to the sphingolipid metabolic network, their accumulation triggers distinct downstream signaling cascades. The traditional view holds ceramide as a pro-death, anti-proliferative molecule, while its precursor was considered inactive.[7][8][9] The reality is more nuanced, with N-(tetracosanoyl)-sphinganine emerging as a potent modulator of autophagy and other stress responses.[2][3][4]

Apoptosis vs. Autophagy: A Divergence in Cell Fate Decisions

A primary distinction lies in their influence on programmed cell death.

  • Ceramide: Is a well-established inducer of apoptosis.[9][10][11] Its accumulation, often triggered by cellular stressors like chemotherapy or radiation, activates both intrinsic and extrinsic apoptotic pathways.[12] Mechanistically, ceramide can form pores in the mitochondrial outer membrane, leading to cytochrome c release, and can activate protein phosphatases (like PP1 and PP2a) that dephosphorylate and inactivate pro-survival proteins like Akt and Bcl-2.[8][11]

  • N-(tetracosanoyl)-sphinganine: In contrast, the accumulation of very-long-chain dihydroceramides, including C24:0, is strongly linked to the induction of autophagy.[3][4] Studies have shown that inhibiting the DEGS1 enzyme, which leads to a buildup of dihydroceramides, triggers the formation of autophagosomes.[3] This process can serve as a pro-survival mechanism under certain stress conditions, but can also lead to a caspase-independent form of cell death.[6][13]

Experimental_Workflow A 1. Cell Culture & Treatment - Seed cells - Prepare lipid solutions - Treat with dhCer vs Cer vs Vehicle B 2. Sample Harvesting - Harvest cells for Protein Analysis - Harvest cells for Lipid Analysis A->B C 3a. Protein Analysis (Western Blot) B->C D 3b. Lipidomic Analysis (LC-MS/MS) B->D E Analyze Apoptosis Markers (Cleaved Caspase-3, Cleaved PARP) C->E F Analyze Autophagy Markers (LC3B-II) C->F G Quantify Sphingolipid Species (dhCer, Cer, etc.) D->G H 4. Data Integration & Interpretation E->H F->H G->H

Caption: Workflow for comparing dhCer and Cer signaling effects.

Protocol 1: Exogenous Lipid Delivery to Cultured Cells

Rationale: Because lipids are hydrophobic, they require a carrier for effective delivery into aqueous cell culture media and subsequent uptake by cells. [14][15]Ethanol is a common solvent for creating stock solutions, which are then diluted into media containing a carrier protein like fatty acid-free Bovine Serum Albumin (BSA). [16]BSA binds to the lipids, preventing their precipitation and facilitating their presentation to the cell membrane. [15] Materials:

  • N-(tetracosanoyl)-sphinganine (C24:0 dhCer)

  • N-(tetracosanoyl)-sphingosine (C24:0 Cer)

  • 200-proof Ethanol (EtOH)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium (e.g., RPMI 1640 or DMEM) with low serum (e.g., 2% FBS)

Step-by-Step Method:

  • Prepare Lipid Stock Solutions: a. Dissolve C24:0 dhCer and C24:0 Cer in 100% EtOH to create a high-concentration stock (e.g., 10-20 mM). [16] b. Sonicate briefly if necessary to ensure complete dissolution. Store at -80°C in glass vials.

  • Prepare BSA-Complexed Lipid Solutions: a. Prepare a 0.4% BSA solution in PBS. [16] b. For treatment, warm an aliquot of the lipid stock solution to room temperature. c. Slowly add the lipid stock to the BSA/PBS solution while vortexing to achieve the desired final concentration (e.g., 10-20 µM). The final ethanol concentration in the culture should be kept low (<0.5%) to avoid solvent toxicity. d. Prepare a vehicle control using an equivalent volume of EtOH mixed with the BSA/PBS solution.

  • Cell Treatment: a. Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-70%). b. Replace the existing medium with low-serum medium. Using low serum reduces interference from lipids present in fetal bovine serum. [16] c. Add the BSA-complexed lipid solutions (dhCer, Cer, or vehicle control) to the cells and incubate for the desired time course (e.g., 6, 12, 24 hours).

Protocol 2: Analysis of Apoptosis Markers by Western Blot

Rationale: Western blotting is a cornerstone technique to detect the activation of apoptotic signaling cascades. [17]Apoptosis is executed by proteases called caspases, which are synthesized as inactive pro-caspases. [18]Upon activation, they are cleaved into smaller, active subunits. Detecting these cleaved fragments, such as cleaved Caspase-3, is a definitive marker of apoptosis. [19][20]Another key marker is the cleavage of PARP-1 by active caspases. [17] Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Step-by-Step Method:

  • Protein Extraction: a. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. b. Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. c. Collect the supernatant containing the protein extract.

  • Protein Quantification: a. Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Use antibodies specific for the cleaved (active) forms of apoptotic proteins. [17] c. Wash the membrane extensively with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection: a. Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Normalize the signal of target proteins to a loading control like β-actin to ensure accuracy.

Protocol 3: Quantitative Sphingolipid Analysis by LC-MS/MS

Rationale: To confirm that exogenous treatments effectively alter the intracellular lipid pools and to quantify endogenous changes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. [21][22]This technique offers high sensitivity and specificity, allowing for the simultaneous quantification of dozens of sphingolipid species from a single sample. [23][24]A simple liquid-liquid extraction is used to isolate lipids from the cell homogenate before analysis. [21] Materials:

  • Internal Standard (IS) mixture (containing deuterated or odd-chain lipid standards, e.g., C17-sphinganine, C12-ceramide) [22]* 1-Butanol

  • Methanol

  • Vortex mixer and centrifuge

  • LC-MS/MS system (e.g., triple quadrupole) with a HILIC or C18 column

Step-by-Step Method:

  • Lipid Extraction: a. After treatment, wash and harvest a known number of cells. b. Add the internal standard mixture to the cell pellet. The IS is crucial for correcting variations in extraction efficiency and instrument response. [23] c. Perform a one-phase or two-phase liquid-liquid extraction. A common method involves adding a mixture of solvents like methanol and 1-butanol. [22] d. Vortex vigorously and centrifuge to separate the phases. e. Collect the organic (lipid-containing) phase.

  • Sample Preparation: a. Evaporate the solvent from the lipid extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried lipid film in an appropriate solvent for LC-MS/MS analysis (e.g., methanol). [22]3. LC-MS/MS Analysis: a. Inject the sample onto the LC system. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating different sphingolipid classes. [21][22] b. Operate the mass spectrometer in a Multiple Reaction Monitoring (MRM) mode. [24]This involves programming the instrument to detect specific precursor-to-product ion transitions for each target lipid and internal standard, ensuring high selectivity.

  • Data Analysis: a. Integrate the peak areas for each lipid species and its corresponding internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Quantify the amount of each lipid by comparing this ratio to a standard curve generated with known amounts of each lipid. [24]

Conclusion & Future Directions

The evidence is clear: N-(tetracosanoyl)-sphinganine is far more than an inert precursor. It is a bioactive lipid with distinct signaling capabilities, particularly in the realm of autophagy and cellular stress responses, that set it apart from its unsaturated counterpart, ceramide. Understanding this functional dichotomy is critical for researchers in cancer biology, metabolic diseases, and neurodegeneration, where sphingolipid metabolism is frequently dysregulated. [2] Future research should focus on identifying the direct protein binders of N-(tetracosanoyl)-sphinganine to elucidate its downstream signaling mechanisms. Furthermore, dissecting the interplay and potential for conversion between the dihydroceramide and ceramide pools under different physiological and pathological stimuli will be key to fully understanding the sphingolipid rheostat that governs cell fate. The development of more specific pharmacological tools to modulate the activity of enzymes like DEGS1 will be invaluable in these efforts and may pave the way for novel therapeutic strategies targeting specific branches of sphingolipid metabolism. [25]

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Validation

Validating N-(tetracosanoyl)-sphinganine as a Biomarker for X-Linked Adrenoleukodystrophy: A Comparative Guide

Introduction: The Critical Need for Early and Accurate Diagnosis of X-Linked Adrenoleukodystrophy X-linked adrenoleukodystrophy (X-ALD) is a progressive, inherited neurodegenerative disorder caused by mutations in the AB...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Early and Accurate Diagnosis of X-Linked Adrenoleukodystrophy

X-linked adrenoleukodystrophy (X-ALD) is a progressive, inherited neurodegenerative disorder caused by mutations in the ABCD1 gene.[1][2] This genetic defect impairs the function of the ALDP protein, which is responsible for transporting very long-chain fatty acids (VLCFAs) into peroxisomes for degradation.[1][3][4][5] The resulting accumulation of VLCFAs, particularly hexacosanoic acid (C26:0), in tissues and plasma is the hallmark of the disease.[3][6] X-ALD presents with a wide range of clinical severities, from the devastating childhood cerebral form to the more slowly progressing adrenomyeloneuropathy in adults.[3][7] This clinical variability, even within the same family, makes early and precise diagnosis paramount for effective disease management and therapeutic intervention.[2][8]

For decades, the gold standard for biochemical diagnosis of X-ALD has been the measurement of elevated levels of C26:0 and the ratio of C26:0 to behenic acid (C22:0) in plasma.[3][9][10] While effective, this method is not without its limitations, including a notable rate of false negatives in female carriers.[3][11] In the relentless pursuit of more sensitive and specific diagnostic tools, N-(tetracosanoyl)-sphinganine (C24:0-dhCer), a species of dihydroceramide, has emerged as a promising candidate biomarker. This guide provides an in-depth comparison of C24:0-dhCer and VLCFAs, grounded in biochemical principles and supported by experimental data, to validate its utility for researchers, scientists, and drug development professionals.

Comparative Analysis: VLCFAs vs. N-(tetracosanoyl)-sphinganine

Biochemical Rationale: A Tale of Two Pathways

The accumulation of VLCFAs in X-ALD is a direct consequence of impaired peroxisomal β-oxidation. The ABCD1 gene defect leads to a bottleneck in the degradation pathway, causing a buildup of VLCFA-CoA esters in the cytosol.[3] These excess VLCFAs are then shunted into other metabolic pathways, including the synthesis of complex lipids.[4] One such pathway is the de novo synthesis of ceramides, where the enzyme ceramide synthase incorporates VLCFAs into a sphinganine backbone. This results in the formation of VLCFA-containing ceramides and their precursors, such as N-(tetracosanoyl)-sphinganine (C24:0-dhCer).

The rationale for C24:0-dhCer as a biomarker lies in its more direct connection to the pathogenic cascade. While elevated plasma VLCFAs reflect the systemic accumulation, C24:0-dhCer represents the incorporation of these toxic fatty acids into critical cellular components like sphingolipids, which are integral to myelin sheath and neuronal membrane integrity.[7][12]

X-ALD Biochemical Pathway Biochemical Rationale for Biomarker Elevation in X-ALD cluster_Peroxisome Peroxisome cluster_Cytosol Cytosol beta_ox β-oxidation vlcfa_coa VLCFA-CoA (e.g., C26:0-CoA) abcd1 ABCD1 Transporter (Defective in X-ALD) vlcfa_coa->abcd1 Transport cer_synth Ceramide Synthase vlcfa_coa->cer_synth Shunting plasma_vlcfa Plasma VLCFA (e.g., C26:0) [BIOMARKER 1] vlcfa_coa->plasma_vlcfa Accumulation abcd1->beta_ox elongation Fatty Acid Elongation (ELOVL1) elongation->vlcfa_coa lcfa Long-Chain Fatty Acids lcfa->elongation Endogenous Synthesis c24_dhcer N-(tetracosanoyl)-sphinganine (C24:0-dhCer) [BIOMARKER 2] cer_synth->c24_dhcer sphinganine Sphinganine sphinganine->cer_synth

Caption: Pathophysiological basis of biomarker elevation in X-ALD.

Diagnostic Performance: A Quantitative Comparison

The ultimate validation of a biomarker lies in its clinical performance. Studies have shown that while VLCFA analysis is a robust diagnostic tool, there is an overlap in the ranges for healthy controls and X-ALD patients, which can lead to false-positive findings.[9] Newer markers derived from VLCFA accumulation, such as C26:0-lysophosphatidylcholine (C26:0-LPC), have demonstrated high sensitivity and specificity in newborn screening programs.[13][14] N-(tetracosanoyl)-sphinganine is part of a growing panel of complex lipids being investigated to further improve diagnostic accuracy.

BiomarkerSensitivitySpecificityPositive Predictive Value (PPV)Key AdvantagesKey Disadvantages
C26:0/C22:0 Ratio (Plasma) 90.9%[9]95.0%[9]80.6%[9]Established, widely available.~15-20% false-negative rate in female heterozygotes.[3][11]
C24:0/C22:0 Ratio (Plasma) 97%[9]94.1%[9]83.8%[9]Higher sensitivity than C26:0/C22:0 ratio.[9]Overlap with healthy controls still exists.[9]
C26:0-LPC (Dried Blood Spots) >98%[13]>99%[13]96%[13]Excellent for newborn screening, high throughput.Can be elevated in other peroxisomal disorders.[11]
N-(tetracosanoyl)-sphinganine Data EmergingData EmergingData EmergingDirectly reflects pathogenic incorporation of VLCFAs into sphingolipids.Requires more specialized LC-MS/MS methods; clinical validation ongoing.

Experimental Protocols: A Validated LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, a detailed, self-validating experimental protocol is essential. The following workflow outlines the analysis of both VLCFAs and N-(tetracosanoyl)-sphinganine from dried blood spots (DBS), a common sample type for newborn screening, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS_MS_Workflow Validated LC-MS/MS Workflow for X-ALD Biomarker Analysis cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical sample 1. Dried Blood Spot (DBS) Punch is_spike 2. Internal Standard Spiking sample->is_spike extraction 3. Lipid Extraction (Bligh-Dyer Method) is_spike->extraction derivatization 4. Derivatization (for VLCFA analysis) extraction->derivatization VLCFA Panel lc 5. UPLC Separation (Reversed-Phase C18) extraction->lc Sphingolipid Panel derivatization->lc ms 6. Tandem MS Detection (MRM Mode) lc->ms quant 7. Data Processing & Quantification ms->quant report 8. Result Reporting quant->report

Caption: Standardized workflow for biomarker quantification from DBS.

Step-by-Step Methodology
  • Sample Preparation:

    • A 3.2 mm disc is punched from the center of the dried blood spot.[15]

    • The disc is placed into a 96-well plate for high-throughput processing.

  • Internal Standard Spiking:

    • A solution containing stable isotope-labeled internal standards (e.g., d4-C26:0-LPC for C26:0-LPC, and a C17-sphinganine based ceramide for N-(tetracosanoyl)-sphinganine) is added to each well.

    • Causality: The use of internal standards is critical for accurate quantification. They co-extract with the analyte of interest and experience similar matrix effects and ionization suppression, allowing for reliable normalization of the signal.

  • Lipid Extraction:

    • A modified Bligh-Dyer liquid-liquid extraction is performed using a chloroform/methanol mixture.[16]

    • The mixture is vortexed and centrifuged to separate the organic (lipid-containing) and aqueous layers.

    • The lower organic layer is carefully transferred to a new plate and dried under a stream of nitrogen.

    • Causality: This extraction method is highly effective for a broad range of lipids, from polar sphingoid bases to nonpolar ceramides.[16]

  • Derivatization (for VLCFA analysis):

    • For the analysis of total fatty acids (C22:0, C24:0, C26:0), the sample undergoes acid hydrolysis to release the fatty acids from their esterified forms.

    • The free fatty acids are then derivatized to enhance their ionization efficiency and chromatographic properties for LC-MS/MS analysis.[11]

  • LC-MS/MS Analysis:

    • The dried lipid extract is reconstituted in an appropriate solvent.

    • The sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

    • Chromatography: A reversed-phase C18 column is used to separate the lipids based on their hydrophobicity.[16]

    • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[17]

      • Example Transition for C26:0-LPC: m/z 620.5 → 395.4[15]

      • Example Transition for N-(tetracosanoyl)-sphinganine (d18:0/24:0): The specific transition would be determined by direct infusion of a standard, but would involve the precursor ion corresponding to the protonated molecule and a product ion corresponding to the sphinganine backbone.

  • Data Analysis and Quantification:

    • The peak areas of the analyte and its corresponding internal standard are integrated.

    • A ratio of the analyte peak area to the internal standard peak area is calculated.

    • The concentration of the analyte is determined by comparing this ratio to a standard curve generated from samples with known concentrations of the analyte.

Conclusion and Future Perspectives

The established biomarkers, particularly the C26:0/C22:0 ratio and more recently C26:0-LPC, have proven invaluable for the diagnosis and newborn screening of X-linked adrenoleukodystrophy.[9][13] They are reliable indicators of the underlying genetic defect in the ABCD1 gene. However, the field of biomarker discovery is continuously evolving, driven by the need for markers that not only diagnose but also predict disease phenotype and monitor therapeutic response—a significant unmet need in X-ALD management.[2]

N-(tetracosanoyl)-sphinganine represents a mechanistically significant step forward. Its elevation is not just a sign of VLCFA accumulation but a direct readout of the pathogenic incorporation of these fatty acids into complex sphingolipids. This makes it a compelling candidate for a more nuanced understanding of disease progression. While further large-scale clinical validation is required to establish definitive sensitivity and specificity, the analytical framework for its robust and reproducible measurement is well-established within the field of lipidomics.

Future research should focus on:

  • Validating N-(tetracosanoyl)-sphinganine in large, longitudinal patient cohorts to correlate its levels with disease severity and progression.

  • Investigating its utility in monitoring the biochemical response to emerging therapies for X-ALD.

  • Exploring a panel of VLCFA-containing sphingolipids and other complex lipids to create a more comprehensive biomarker signature for X-ALD.

The integration of advanced biomarkers like N-(tetracosanoyl)-sphinganine into the clinical and research landscape holds the promise of refining our diagnostic capabilities and ultimately improving outcomes for individuals affected by this devastating disease.

References

  • Engelen, M., et al. (2020). Defining diagnostic cutoffs in neurological patients for serum very long chain fatty acids (VLCFA) in genetically confirmed X-Adrenoleukodystrophy. Scientific Reports. Available from: [Link]

  • Kemp, S., & Wanders, R. J. (2010). Biochemical aspects of X-linked adrenoleukodystrophy. Brain Pathology. Available from: [Link]

  • Wiesinger, C., et al. (2020). Defining diagnostic cutoffs in neurological patients for serum very long chain fatty acids (VLCFA) in genetically confirmed X-Adrenoleukodystrophy. ResearchGate. Available from: [Link]

  • Fujiwara, H., et al. (2021). Glycosphingolipids with Very Long-Chain Fatty Acids Accumulate in Fibroblasts from Adrenoleukodystrophy Patients. MDPI. Available from: [Link]

  • van de Beek, M.-C., et al. (2021). Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need. International Journal of Molecular Sciences. Available from: [Link]

  • Wiesinger, C., et al. (2021). X-linked adrenoleukodystrophy: Pathology, pathophysiology, diagnostic testing, newborn screening and therapies. Journal of Inherited Metabolic Disease. Available from: [Link]

  • Taylor, J. L., et al. (2020). Evaluation of X-Linked Adrenoleukodystrophy Newborn Screening in North Carolina. JAMA Network Open. Available from: [Link]

  • van de Beek, M.-C., et al. (2021). Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need. PubMed. Available from: [Link]

  • Janssen, B., et al. (2023). Four-dimensional lipidomics profiling in X-linked adrenoleukodystrophy using trapped ion mobility mass spectrometry. Journal of Lipid Research. Available from: [Link]

  • Fujiwara, H., et al. (2021). Structures of glycosphingolipids and sphingomyelin analyzed in this study. ResearchGate. Available from: [Link]

  • Litz, S. H., et al. (2022). Newborn Screening for X-Linked Adrenoleukodystrophy: Review of Data and Outcomes in Pennsylvania. International Journal of Neonatal Screening. Available from: [Link]

  • Sullards, M. C., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). LIPID MAPS. Available from: [Link]

  • Ray, M. S., & Catalin, B. (2016). Supporting Bioanalysis with Dried Blood Spots. LCGC International. Available from: [Link]

  • Hubbard, W. C., et al. (2009). Newborn screening for X-linked adrenoleukodystrophy (X-ALD): Validation of a combined liquid chromatography-tandem mass spectrometric (LC-MS/MS) method. Johns Hopkins University. Available from: [Link]

  • Chen, L., et al. (2025). Optimization of the Performance of Newborn Screening for X-Linked Adrenoleukodystrophy by Flow Injection Analysis Tandem Mass Spectrometry. PubMed. Available from: [Link]

  • Merrill, A. H., et al. (2007). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research. Available from: [Link]

  • Sullards, M. C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Biochimica et Biophysica Acta. Available from: [Link]

  • van de Beek, M.-C., et al. (2018). Metabolic rerouting via SCD1 induction impacts X-linked adrenoleukodystrophy. JCI Insight. Available from: [Link]

  • Gorden, D. L., et al. (2014). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Kemp, S., & Wanders, R. J. A. (2010). Biochemical Aspects of X-Linked Adrenoleukodystrophy. ResearchGate. Available from: [Link]

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Comparative

A Researcher's Guide to the Dichotomy of Acyl Chain Length: Differential Effects of Very-Long-Chain Ceramides in Cellular Models

In the intricate world of lipid signaling, ceramides stand out as central players in the regulation of cellular fate, governing processes from proliferation to apoptosis.[1][2] However, the term 'ceramide' encompasses a...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of lipid signaling, ceramides stand out as central players in the regulation of cellular fate, governing processes from proliferation to apoptosis.[1][2] However, the term 'ceramide' encompasses a diverse family of molecules whose functions are critically dictated by the length of their N-acyl chain. Emerging evidence compellingly demonstrates that very-long-chain ceramides (VLC-Cer), typically containing C22–C26 fatty acids, exert biological effects that are often distinct from, and sometimes opposing to, their long-chain (LC-Cer; C16–C18) counterparts.[2][3] This guide provides an in-depth comparison of VLC-Cer and LC-Cer, offering experimental frameworks and field-proven insights for researchers navigating this nuanced area of cell biology.

The Gatekeepers of Chain Length: Ceramide Synthases (CerS)

The specific acyl chain length of a ceramide is determined by a family of six mammalian ceramide synthases (CerS1-6), each located in the endoplasmic reticulum and displaying distinct substrate specificity for fatty acyl-CoAs.[4][5] Understanding which CerS is active in a given cellular model is the first step in dissecting ceramide function.

  • CerS2 is the primary synthase for VLC-Cer (C22-C24).[4][6][7] It is ubiquitously expressed and often considered a 'housekeeping' enzyme.[6][8]

  • CerS5 and CerS6 are the main producers of C16-ceramide (LC-Cer).[3][8]

  • CerS1 is neuron-specific and synthesizes C18-ceramide.[8]

  • CerS3 is crucial for the synthesis of ultra-long-chain ceramides in the skin and testes.[9]

  • CerS4 synthesizes C18-C20 ceramides.[8]

The differential expression and regulation of these enzymes provide a fundamental mechanism for cell- and stimulus-specific generation of distinct ceramide species.

cluster_0 Fatty Acyl-CoA Substrates cluster_1 Ceramide Synthases (CerS) cluster_2 Ceramide Products C16:0-CoA C16:0-CoA CerS5_6 CerS5 / CerS6 C16:0-CoA->CerS5_6 C18:0-CoA C18:0-CoA CerS1 CerS1 C18:0-CoA->CerS1 C22:0-C24:0-CoA C22:0-C24:0-CoA CerS2 CerS2 C22:0-C24:0-CoA->CerS2 C16-Ceramide (LC-Cer) C16-Ceramide (LC-Cer) CerS5_6->C16-Ceramide (LC-Cer) C18-Ceramide (LC-Cer) C18-Ceramide (LC-Cer) CerS1->C18-Ceramide (LC-Cer) C22-C24-Ceramide (VLC-Cer) C22-C24-Ceramide (VLC-Cer) CerS2->C22-C24-Ceramide (VLC-Cer)

Figure 1. Specificity of Ceramide Synthases (CerS) for different fatty acyl-CoA substrates, leading to the production of distinct ceramide species.

Comparative Analysis: VLC-Cer vs. LC-Cer in Cellular Processes

The functional dichotomy between VLC-Cer and LC-Cer is most evident in their opposing roles in cell survival and death pathways.

Apoptosis: A Tale of Two Ceramides

A large body of evidence positions C16-ceramide as a canonical pro-apoptotic lipid.[10][11] In contrast, VLC-ceramides often play a more complex, sometimes anti-apoptotic or pro-survival, role.

  • Pro-Apoptotic LC-Cer (C16): Generated by CerS5/6, C16-ceramide is known to form large, permeable channels in the outer mitochondrial membrane.[12] This facilitates the release of cytochrome c and initiates the intrinsic apoptotic cascade.[12] Studies have shown that delivery of saturated C16:0 ceramide significantly reduces cell viability, an effect linked to the translocation of the pro-apoptotic protein Bax to the mitochondria.[10]

  • Anti-Apoptotic/Modulatory VLC-Cer (C24): In stark contrast, VLC-ceramides can interfere with and destabilize C16-ceramide-induced channels, thereby inhibiting apoptosis.[5][12] Overexpression of CerS2, which elevates VLC-Cer levels, has been shown to protect cells from certain apoptotic stimuli like ionizing radiation.[13] However, in other contexts, such as in cardiomyocytes, high levels of VLC-ceramides can induce mitochondrial dysfunction and apoptosis, indicating their effects are highly cell-type and context-dependent.[14]

cluster_LC Long-Chain Ceramide (C16) cluster_VLC Very-Long-Chain Ceramide (C24) C16 C16-Ceramide MOMP_LC Mitochondrial Outer Membrane Permeabilization C16->MOMP_LC Forms channels Apoptosis_LC Apoptosis MOMP_LC->Apoptosis_LC Cytochrome C release Survival Cell Survival C24 C24-Ceramide C24->MOMP_LC Inhibits channels

Figure 2. Opposing roles of C16- and C24-ceramides in regulating intrinsic apoptosis at the mitochondrial level.

Autophagy and Senescence

The influence of ceramide chain length extends to other critical cellular processes:

  • Autophagy: Down-regulation of CerS2, leading to a decrease in VLC-ceramides and a surprising compensatory increase in LC-ceramids, has been shown to induce autophagy and the unfolded protein response (UPR).[15] This suggests a delicate balance between ceramide species is required to maintain cellular homeostasis.

  • Senescence: C24:1 ceramide, a VLC-Cer, has been found to increase in extracellular vesicles with aging.[7][16][17] Critically, these C24:1-loaded vesicles can induce senescence in mesenchymal stem cells, suggesting a role for VLC-Cer in cell non-autonomous aging.[7]

Comparative Effects Data Summary
Cellular ProcessLong-Chain Ceramide (e.g., C16)Very-Long-Chain Ceramide (e.g., C24)Key References
Apoptosis Generally Pro-Apoptotic (Induces mitochondrial channel formation)Modulatory/Anti-Apoptotic (Inhibits C16-induced channels) or Pro-Apoptotic (Context-dependent)[2][5][10][11][13]
Cell Proliferation Inhibitory (via CerS4/6 overexpression)Promotive (via CerS2 overexpression in cancer cells)[2]
Autophagy Inductive (Increased upon CerS2 knockdown)Inhibitory (Depletion induces autophagy)[15]
Senescence Role less definedInductive (C24:1 species increases with age and can induce senescence)[7][16]
Mitochondrial Function Limited direct impact reportedCan cause dysfunction and oxidative stress (in cardiomyocytes)[14]

Methodological Guide: A Framework for Studying VLC-Cer

To accurately dissect the differential effects of VLC-Cer, a multi-pronged experimental approach is essential. Here, we compare key methodologies and provide trusted protocols.

Strategy 1: Genetic Manipulation (The Specific Approach)

Targeting the specific CerS enzymes with siRNA is the most precise method to alter the balance of ceramide species. Knockdown of CerS2 will specifically deplete VLC-Cer.

Objective: To specifically decrease the endogenous levels of VLC-ceramides by silencing the CerS2 gene.

Materials:

  • Cells of interest (e.g., HeLa, MCF-7)

  • CerS2-specific siRNA duplexes and a non-targeting control siRNA

  • siRNA Transfection Reagent (e.g., Lipofectamine RNAiMAX, Oligofectamine)[18]

  • Antibiotic-free growth medium (e.g., Opti-MEM)

  • Standard cell culture reagents and plates

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate using 2 ml of antibiotic-free normal growth medium. Incubate until cells are 60-80% confluent.[19]

  • Prepare siRNA-Lipid Complex (per well):

    • Solution A: Dilute 20-80 pmol of CerS2 siRNA (or control siRNA) into 100 µl of Opti-MEM medium.[19]

    • Solution B: Dilute 2-8 µl of transfection reagent into 100 µl of Opti-MEM medium.[19]

    • Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow complex formation.[19][20]

  • Transfection:

    • Wash cells once with 2 ml of siRNA Transfection Medium or serum-free medium.[19]

    • Add 0.8 ml of fresh antibiotic-free medium to the tube containing the siRNA-lipid complex.

    • Aspirate the wash medium from the cells and add the 1 ml final siRNA mixture to the well.

  • Incubation: Incubate cells at 37°C for 24-72 hours. The optimal time for knockdown should be determined empirically, as mRNA and protein turnover rates vary.[20]

  • Validation: Harvest cells for analysis.

    • mRNA Level: Confirm CerS2 knockdown using RT-qPCR.

    • Protein Level: Confirm CerS2 protein reduction via Western Blot.[15][21]

    • Lipid Level: The most critical validation. Perform lipid extraction followed by LC-MS/MS to confirm a specific reduction in C22-C24 ceramides and sphingomyelins.[22]

Strategy 2: Pharmacological Inhibition (The Broad Approach)

Fumonisin B1 (FB1) is a mycotoxin that acts as a potent, competitive inhibitor of most CerS isoforms.[23][24][25] While less specific than siRNA, it is a useful tool for studying the general effects of inhibiting de novo ceramide synthesis.

Objective: To broadly inhibit de novo ceramide synthesis and observe the downstream consequences.

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a stock solution of Fumonisin B1 (e.g., 10 mM in sterile water or PBS).

  • Treat cells with a final concentration of 10-50 µM FB1. The optimal concentration and duration must be determined via a dose-response and time-course experiment for your specific cell line.

  • Incubate for the desired time (typically 24-48 hours).

  • Causality Check: The primary consequence of FB1 treatment is the accumulation of the ceramide precursors sphinganine and sphingosine.[23][24][26] This accumulation is itself a bioactive signal. Therefore, it is crucial to measure these sphingoid bases by LC-MS/MS alongside ceramides to properly interpret the phenotype.

Strategy 3: Exogenous Delivery (The Rescue/Induction Approach)

Directly supplying cells with specific ceramide species can be used to induce effects or to "rescue" a phenotype caused by CerS knockdown. However, due to their hydrophobicity, delivering long-chain ceramides is challenging.

Objective: To compare the direct cellular effects of exogenously supplied LC-Cer and VLC-Cer.

Causality Behind the Method: Free ceramides are poorly soluble and can form cytotoxic micelles.[1] To enhance bioavailability and reduce non-specific toxicity, ceramides should be complexed with a carrier, such as fatty acid-free Bovine Serum Albumin (BSA).

Procedure:

  • Prepare Ceramide-BSA Complex:

    • Dissolve C16- or C24-ceramide in ethanol to make a concentrated stock (e.g., 10 mM).

    • In a sterile tube, add the required volume of ceramide stock.

    • Under gentle vortexing, slowly add a 5% fatty acid-free BSA solution in serum-free medium to achieve a final 5:1 molar ratio of BSA to ceramide.

    • Incubate at 37°C for 30 minutes to allow complexation.

  • Cell Treatment:

    • Wash cells with serum-free medium.

    • Add the ceramide-BSA complex to the cells at a final concentration of 10-50 µM. Include a BSA-only vehicle control.

    • Incubate for the desired time (e.g., 6-24 hours) before analysis.

cluster_Genetic Genetic Approach cluster_Pharm Pharmacological Approach cluster_Exo Exogenous Delivery siRNA CerS2 siRNA CerS2_mRNA CerS2 mRNA siRNA->CerS2_mRNA Degradation CerS2_Protein CerS2 Protein CerS2_mRNA->CerS2_Protein Translation Block VLC_Cer VLC-Ceramides CerS2_Protein->VLC_Cer Synthesis Block Cell Cell VLC_Cer->Cell Observe Phenotype (Specific) FB1 Fumonisin B1 CerS_All All CerS FB1->CerS_All Inhibition All_Cer All Ceramides CerS_All->All_Cer Synthesis Block All_Cer->Cell Observe Phenotype (Broad) Exo_Cer Exogenous C16/C24 + BSA Carrier Exo_Cer->Cell Direct Treatment

Figure 3. Comparison of experimental workflows to investigate the function of very-long-chain ceramides.

Conclusion and Future Directions

The evidence is clear: the N-acyl chain length of ceramides is a critical determinant of their biological function. The simplistic view of "ceramide" as a single entity is obsolete. VLC-ceramides, primarily synthesized by CerS2, and LC-ceramides, produced by CerS5/6, often have opposing effects on fundamental cellular processes like apoptosis and proliferation. This dichotomy is crucial for both basic researchers seeking to understand cellular signaling and for drug development professionals exploring the therapeutic potential of targeting specific CerS enzymes in diseases ranging from cancer to metabolic disorders.[9]

Future research must continue to delineate the specific protein interactors and biophysical membrane effects of different ceramide species. By combining precise genetic and pharmacological tools with advanced lipidomic analysis, the scientific community can unravel the full complexity of the ceramide network and its role in health and disease.

References

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  • Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response. (2009). Portland Press.
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  • A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. (2022).
  • Very Long-Chain C24:1 Ceramide Is Increased in Serum Extracellular Vesicles with Aging and Can Induce Senescence in Bone-Derived Mesenchymal Stem Cells. (2019). PubMed.
  • Ceramide Synthase Inhibition by Fumonisin B1 Treatment Activates Sphingolipid-Metabolizing Systems in Mouse Liver. (n.d.). Oxford Academic.
  • VERY LONG-CHAIN CERAMIDES ARE INCREASED IN SERUM EXOSOMES WITH AGING IN BOTH HUMAN SUBJECTS AND NON-HUMAN PRIMATES. (2018). Innovation in Aging | Oxford Academic.
  • Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease. (n.d.). NIH.
  • siRNA Mediated Inhibition of Gene Expression. (n.d.). Santa Cruz Biotechnology.
  • Ceramide Synthase Inhibition by Fumonisin B1 Treatment Activates Sphingolipid-Metabolizing Systems in Mouse Liver. (n.d.). Oxford Academic.
  • Mechanism of ceramide synthase inhibition by fumonisin B1. (2024). PubMed.
  • siRNA Knockdown: A Simple Protocol Guide. (2026). V.Nimc.
  • Knockdown of Target Genes by siRNA In Vitro. (n.d.). PMC - NIH.
  • Ceramide Synthase Inhibition by Fumonisin B1 Causes Accumulation of 1-Deoxysphinganine: A NOVEL CATEGORY OF BIOACTIVE 1-DEOXYSPHINGOID BASES AND 1-DEOXYDIHYDROCERAMIDES BIOSYNTHESIZED BY MAMMALIAN CELL LINES AND ANIMALS. (n.d.). NIH.
  • Protocol for Transfection of siRNA into Cells. (2025). Yeasen.
  • The long and the short of ceramides. (n.d.). ResearchGate.
  • CerS2 siRNA treatment effectively down-regulated CerS2 protein level... (n.d.). Download Scientific Diagram - ResearchGate.
  • Long-chain ceramides are cell non-autonomous signals linking lipotoxicity to endoplasmic reticulum stress in skeletal muscle. (2022). PMC - PubMed Central.
  • Very long-chain ceramides in muscle associate with insulin resistance independent of obesity. (2025). bioRxiv.

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Validation

A Comparative Analysis of Long-Chain Versus Very-Long-Chain Ceramide-Induced Apoptosis: A Guide for Researchers

In the intricate signaling network that governs cellular fate, the sphingolipid ceramide has emerged as a critical regulator of apoptosis. However, the biological activity of ceramide is not monolithic; it is profoundly...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate signaling network that governs cellular fate, the sphingolipid ceramide has emerged as a critical regulator of apoptosis. However, the biological activity of ceramide is not monolithic; it is profoundly influenced by the length of its N-acyl chain. This guide provides a comparative analysis of the apoptotic roles of two major classes of ceramides: long-chain (LC-Cers), typified by C16:0 ceramide, and very-long-chain (VLC-Cers), such as C24:0 ceramide. Often, these two families of lipids exert opposing effects, with LC-Cers generally being pro-apoptotic and VLC-Cers promoting survival or even inhibiting apoptosis.[1][2][3] Understanding these differences is paramount for researchers in oncology, neurobiology, and metabolic diseases, as targeting specific ceramide species offers a promising avenue for therapeutic intervention.[4][5]

This document will delve into the distinct signaling pathways activated by LC-Cers and VLC-Cers, provide a comprehensive comparison of their apoptotic mechanisms, and offer detailed, field-proven experimental protocols for their study.

Comparative Biological Effects: A Data-Driven Overview

Experimental evidence consistently underscores the divergent roles of LC-Cers and VLC-Cers in the regulation of apoptosis. This dichotomy is largely attributed to their distinct biophysical properties and their differential interactions with downstream effector molecules and cellular membranes.[6]

FeatureLong-Chain Ceramides (e.g., C16:0)Very-Long-Chain Ceramides (e.g., C24:0)
Primary Apoptotic Role Generally pro-apoptotic[1][2]Often anti-apoptotic or pro-survival[1][7]
Key Ceramide Synthase Ceramide Synthase 5 (CerS5) and CerS6[8]Ceramide Synthase 2 (CerS2)[8]
Mitochondrial Interaction Forms large, permeable channels in the outer mitochondrial membrane, leading to cytochrome c release.[8][9]Can interfere with and destabilize LC-Cer-induced channels, thereby inhibiting mitochondrial permeabilization.[8]
ER Stress Response Can induce ER stress, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis.[10][11]May have protective roles against ER stress-induced apoptosis.[10]
Caspase Activation Triggers the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -7).[12][13]Can inhibit the activation of effector caspases.[14]
Cellular Proliferation Inhibits cell proliferation.[1][2]Can promote cell proliferation.[1][2]
Induction in Response to Stimuli Increased levels are often observed in response to apoptotic stimuli like chemotherapy, radiation, and death receptor ligation.[14]Levels may be elevated in contexts of cell growth and homeostasis.[1][2]

Dissecting the Signaling Pathways: A Tale of Two Ceramides

The opposing effects of LC-Cers and VLC-Cers on apoptosis stem from their engagement in distinct signaling cascades. The following diagrams illustrate these divergent pathways.

cluster_LC_Cer Long-Chain Ceramide (C16:0) Pathway LC_Cer C16:0 Ceramide MOMP Mitochondrial Outer Membrane Permeabilization LC_Cer->MOMP Forms channels CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis_LC Apoptosis Casp37->Apoptosis_LC

Caption: Pro-apoptotic signaling pathway of long-chain ceramides.

cluster_VLC_Cer Very-Long-Chain Ceramide (C24:0) Pathway VLC_Cer C24:0 Ceramide LC_Cer_channel LC-Cer Channel Formation VLC_Cer->LC_Cer_channel Interferes with MOMP_inhibition Inhibition of MOMP LC_Cer_channel->MOMP_inhibition Survival Cell Survival MOMP_inhibition->Survival

Caption: Anti-apoptotic signaling pathway of very-long-chain ceramides.

Experimental Methodologies: A Practical Guide

To investigate the differential effects of LC-Cers and VLC-Cers on apoptosis, a series of well-controlled experiments are necessary. The following workflow outlines a typical experimental design.

cluster_workflow Experimental Workflow cluster_apoptosis Apoptosis Assessment start Cell Culture treatment Ceramide Treatment (LC-Cer vs. VLC-Cer) start->treatment apoptosis_assays Apoptosis Assays treatment->apoptosis_assays lipid_analysis Ceramide Quantification treatment->lipid_analysis annexin Annexin V / PI Staining caspase Caspase-3/7 Activity tunel TUNEL Assay data_analysis Data Analysis & Interpretation lipid_analysis->data_analysis annexin->data_analysis caspase->data_analysis tunel->data_analysis

Caption: A typical experimental workflow for studying ceramide-induced apoptosis.

Protocol 1: Cell Culture and Ceramide Treatment

Rationale: The choice of cell line is critical and should be based on the research question. For example, cancer cell lines such as HeLa or MCF-7 are often used to study apoptosis in the context of cancer therapy.[1] The delivery of highly lipophilic ceramides to cells in culture requires careful preparation to ensure bioavailability and minimize solvent toxicity.

Materials:

  • Cultured mammalian cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Long-chain ceramide (e.g., C16:0 ceramide) and very-long-chain ceramide (e.g., C24:0 ceramide)

  • Ethanol or a mixture of ethanol and dodecane (98:2, v/v) for dissolving ceramides[6]

  • Serum-free culture medium

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for apoptosis assays, 10 cm dishes for lipidomics) at a density that will result in 70-80% confluency at the time of treatment.

  • Ceramide Stock Solution Preparation: Dissolve the ceramide in the chosen solvent to create a concentrated stock solution (e.g., 10-20 mM).[15]

  • Working Solution Preparation: Immediately before use, dilute the stock solution in serum-free medium to the desired final concentration (e.g., 10-50 µM).[10] It is crucial to vortex the solution during dilution to ensure proper dispersion.

  • Cell Treatment: Remove the complete medium from the cells, wash once with PBS, and add the ceramide-containing serum-free medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours), depending on the cell type and the endpoint being measured.

  • Controls: Include a vehicle control (medium with the same concentration of solvent used to dissolve the ceramide) and an untreated control.

Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][16] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells).[16]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[5]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Quantification of Ceramide Species by LC-MS/MS

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of individual ceramide species due to its high sensitivity and specificity.[11] This allows for the precise measurement of changes in the levels of specific LC-Cers and VLC-Cers following treatment.

Materials:

  • Treated and control cell pellets

  • Internal standards (e.g., C17:0 ceramide)

  • Chloroform, Methanol, Water (HPLC grade)

  • LC-MS/MS system

Procedure:

  • Lipid Extraction (Modified Bligh and Dyer):

    • Resuspend the cell pellet in 100 µL of water.

    • Add a known amount of internal standard.

    • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex vigorously.[12]

    • Add 125 µL of chloroform and vortex.

    • Add 125 µL of water and vortex.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to separate the phases.[12]

  • Collection of Lipid Phase: Carefully collect the lower organic phase containing the lipids.[12]

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separation of different ceramide species is typically achieved using a C8 or C18 reverse-phase column with a gradient of mobile phases.[11] Detection and quantification are performed using multiple reaction monitoring (MRM) in positive ion mode.

Conclusion

The acyl chain length of ceramides is a critical determinant of their function in apoptosis. Long-chain ceramides, such as C16:0, are generally pro-apoptotic, acting through mechanisms that include the permeabilization of the mitochondrial outer membrane. In contrast, very-long-chain ceramides, like C24:0, often exhibit anti-apoptotic or pro-survival properties, in part by antagonizing the actions of their long-chain counterparts. A thorough understanding of these opposing roles and the underlying signaling pathways is essential for the development of novel therapeutic strategies that target specific ceramide species to modulate cell death. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate and chain-length-dependent roles of ceramides in apoptosis.

References

  • Alizadeh, J., et al. (2023). Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy. Preprints.org. Available at: [Link]

  • Grosch, S., et al. (2014). Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis. PubMed. Available at: [Link]

  • Alizadeh, J., et al. (2023). Ceramides and ceramide synthases in cancer: Focus on apoptosis and autophagy. PubMed. Available at: [Link]

  • Fadul, J., et al. (2010). Ceramide synthases 2, 5, and 6 confer distinct roles in radiation-induced apoptosis in HeLa cells. PubMed. Available at: [Link]

  • Kasumov, T., et al. (2011). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC. Available at: [Link]

  • Kroesen, B. J., et al. (2001). BcR-induced apoptosis involves differential regulation of C16 and C24-ceramide formation and sphingolipid-dependent activation of the proteasome. PubMed. Available at: [Link]

  • Grösch, S., Schiffmann, S., & Geisslinger, G. (2012). Chain length-specific properties of ceramides. PubMed. Available at: [Link]

  • Akgul, C., et al. (2007). De novo C16- and C24-ceramide generation contributes to spontaneous neutrophil apoptosis. PubMed. Available at: [Link]

  • Alizadeh, J., et al. (2023). Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy. ResearchGate. Available at: [Link]

  • Senkal, C. E., et al. (2011). Antiapoptotic roles of ceramide-synthase-6-generated C16-ceramide via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways. PMC. Available at: [Link]

  • Tan, S. M., et al. (2021). Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation. MDPI. Available at: [Link]

  • Petrache, I., et al. (2005). Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells. PMC. Available at: [Link]

  • Jiang, H., et al. (2014). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. WashU Medicine Research Profiles. Available at: [Link]

  • Stepien, A., et al. (2014). Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate. NIH. Available at: [Link]

  • Tan, S. M., et al. (2021). Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation. PMC. Available at: [Link]

  • Akgul, C., et al. (2007). De novo C16 - and C24 -ceramide generation contributes to spontaneous neutrophil apoptosis. The Journal of Leukocyte Biology. Available at: [Link]

  • Park, W. J., et al. (2019). Biochemistry of very-long-chain and long-chain ceramides in cystic fibrosis and other diseases: The importance of side chain. ResearchGate. Available at: [Link]

  • Sassa, T., et al. (2012). Long chain ceramides and very long chain ceramides have opposite effects on human breast and colon cancer cell growth. PubMed. Available at: [Link]

  • Sassa, T., et al. (2012). Long chain ceramides and very long chain ceramides have opposite effects on human breast and colon cancer cell growth. ResearchGate. Available at: [Link]

  • Elojeimy, S., et al. (2007). A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. PMC. Available at: [Link]

  • Cowart, L. A. (2018). The long and the short of ceramides. PMC. Available at: [Link]

  • Park, W. J., et al. (2019). Biochemistry of very-long-chain and long-chain ceramides in cystic fibrosis and other diseases: The importance of side chain. PubMed. Available at: [Link]

  • Jiang, H., et al. (2014). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. ResearchGate. Available at: [Link]

  • Cremesti, A. E., & Fischl, A. S. (2000). Current methods for the identification and quantitation of ceramides: an overview. PubMed. Available at: [Link]

  • Taha, T. A., et al. (2006). Cell death/survival signal by ceramide and sphingosine-1-phosphate. NCBI. Available at: [Link]

  • Grammel, M., et al. (2018). Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects. PNAS. Available at: [Link]

  • Novgorodov, S. A., et al. (2011). Ceramide Synthase-dependent Ceramide Generation and Programmed Cell Death: INVOLVEMENT OF SALVAGE PATHWAY IN REGULATING POSTMITOCHONDRIAL EVENTS. NIH. Available at: [Link]

  • Kim, J. M., et al. (1999). Biochemical and morphological identification of ceramide-induced cell cycle arrest and apoptosis in cultured granulosa cells. PubMed. Available at: [Link]

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Comparative

A Comparative Guide to Validating N-(tetracosanoyl)-sphinganine's Role in Inhibiting Cell Proliferation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of N-(tetracosanoyl)-sphinganine, a C24:0 dihydroceramide. We will...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of N-(tetracosanoyl)-sphinganine, a C24:0 dihydroceramide. We will objectively compare its performance with established alternatives, supported by detailed experimental protocols and data interpretation. This document is designed to be a practical resource, blending technical accuracy with field-proven insights to ensure robust and reproducible findings.

Introduction: The Emerging Role of Dihydroceramides in Cell Fate

Sphingolipids are a class of lipids that are not only structural components of cell membranes but also critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] For years, ceramides have been the central focus of sphingolipid research, often implicated in growth suppression and cell death pathways.[3][4][5] Their precursors, dihydroceramides (dhCer), were largely considered biologically inert intermediates in the de novo sphingolipid synthesis pathway.[1][2][3][6]

However, emerging evidence has challenged this dogma, revealing that dihydroceramides, including N-(tetracosanoyl)-sphinganine, possess distinct biological activities.[1][2][7] Recent studies suggest that the accumulation of specific dhCer species can induce cell cycle arrest, autophagy, and modulate cell survival pathways, distinguishing their roles from those of ceramides.[1][7][8] Specifically, very-long-chain dhCer like C24:0 have been associated with increased autophagy and antiproliferative signals.[1] This guide focuses on rigorously validating the hypothesis that N-(tetracosanoyl)-sphinganine is a potent inhibitor of cell proliferation.

Mechanistic Hypothesis: Dihydroceramide-Induced Cell Cycle Arrest

We hypothesize that N-(tetracosanoyl)-sphinganine inhibits cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 checkpoint. This arrest is likely mediated by the modulation of key regulatory proteins. Accumulation of dihydroceramides has been shown to inhibit cell growth with cell cycle arrest at G0/G1, accompanied by a decrease in phosphorylated retinoblastoma protein (pRb).[8][9] Furthermore, dihydroceramide accumulation can lead to the downregulation of pro-survival signaling pathways such as the Akt/mTOR pathway.[1]

To visualize this proposed mechanism, the following signaling pathway diagram illustrates the potential points of intervention for N-(tetracosanoyl)-sphinganine.

Signaling_Pathway C24_dhCer N-(tetracosanoyl)- sphinganine (C24:0 dhCer) PP1_PP2A Protein Phosphatase 1/2A (PP1/PP2A) C24_dhCer->PP1_PP2A Activates Akt_Pathway Akt/mTOR Pathway C24_dhCer->Akt_Pathway Inhibits pRb Phosphorylated Rb (Active) PP1_PP2A->pRb Dephosphorylates Rb Hypophosphorylated Rb (Inactive) E2F E2F Transcription Factors pRb->E2F Releases Proliferation Cell Proliferation pRb->Proliferation Promotes Rb->E2F Sequesters CellCycleArrest G0/G1 Cell Cycle Arrest Rb->CellCycleArrest Induces G1_S_Genes G1/S Transition Genes (e.g., Cyclin E) E2F->G1_S_Genes Activates Transcription Akt_Pathway->Proliferation Promotes

Caption: Hypothesized mechanism of C24:0 dihydroceramide-induced cell cycle arrest.

Experimental Validation Workflow

A multi-faceted approach is essential to robustly validate the anti-proliferative effects of N-(tetracosanoyl)-sphinganine. The following workflow outlines a logical sequence of experiments, from initial screening to mechanistic investigation.

Experimental_Workflow Start Start: Hypothesis Formulation Phase1 Phase 1: Assess Anti-Proliferative Activity Start->Phase1 MTT MTT Assay (Metabolic Activity) Phase1->MTT BrdU BrdU Assay (DNA Synthesis) Phase1->BrdU CFA Colony Formation Assay (Clonogenic Survival) Phase1->CFA Phase2 Phase 2: Elucidate Mechanism of Action MTT->Phase2 BrdU->Phase2 CFA->Phase2 FACS Flow Cytometry (Cell Cycle Analysis) Phase2->FACS WB Western Blot (Signaling Pathway Analysis) Phase2->WB Analysis Data Analysis & Comparison FACS->Analysis WB->Analysis Conclusion Conclusion & Publication Analysis->Conclusion

Caption: A structured workflow for validating anti-proliferative compounds.

Phase 1: Quantifying Anti-Proliferative Efficacy

The initial phase focuses on quantifying the direct impact of N-(tetracosanoyl)-sphinganine on cell proliferation and viability across multiple cancer cell lines. For comparison, we will use Paclitaxel, a well-characterized anti-proliferative agent that stabilizes microtubules and induces mitotic arrest.[10]

Comparative Data Summary

The following table summarizes hypothetical, yet realistic, IC50 (half-maximal inhibitory concentration) values obtained from the described assays after a 48-hour treatment period.

Compound Cell Line MTT Assay IC50 (µM) BrdU Assay IC50 (µM) Colony Formation Inhibition (% at 10 µM)
N-(tetracosanoyl)-sphinganine MCF-7 (Breast)12.5 ± 1.810.2 ± 1.585 ± 5
A549 (Lung)25.1 ± 3.222.8 ± 2.970 ± 8
HCT116 (Colon)18.9 ± 2.515.7 ± 2.180 ± 6
Paclitaxel (Control) MCF-7 (Breast)0.05 ± 0.010.04 ± 0.0198 ± 2
A549 (Lung)0.08 ± 0.020.06 ± 0.0195 ± 3
HCT116 (Colon)0.12 ± 0.030.10 ± 0.0292 ± 4
Vehicle (DMSO) All>100>1000
Detailed Experimental Protocols

1. MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[12][13][14]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11][13]

  • Treatment: Treat cells with a serial dilution of N-(tetracosanoyl)-sphinganine (e.g., 0.1 to 100 µM), Paclitaxel, and a vehicle control (DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13][14]

  • Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[12][14]

2. BrdU Assay for DNA Synthesis

The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis by detecting the incorporation of this thymidine analog into the DNA of proliferating cells during the S-phase of the cell cycle.[15][16][17][18]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • BrdU Labeling: Two hours before the end of the treatment period, add BrdU labeling solution to a final concentration of 10 µM.[15]

  • Fixation and Denaturation: After incubation, fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[17][18]

  • Detection: Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.[15]

  • Quantification: Measure the fluorescence intensity using a microplate reader or visualize by fluorescence microscopy.

3. Colony Formation (Clonogenic) Assay

This long-term assay assesses the ability of a single cell to undergo sustained proliferation and form a colony, providing a measure of reproductive viability.[19][20][21] A colony is typically defined as a cluster of at least 50 cells.[19]

  • Cell Seeding: Plate a low density of cells (e.g., 200-500 cells/well in a 6-well plate) to allow for the formation of distinct colonies.[21]

  • Treatment: After 24 hours, treat the cells with the compounds for the desired duration (this can be a short exposure or continuous).

  • Incubation: Remove the treatment medium, wash with PBS, and add fresh medium. Incubate for 10-14 days, allowing colonies to form.[22]

  • Fixing and Staining: Gently wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.5% crystal violet solution.[21]

  • Counting: Wash away excess stain, allow the plates to dry, and count the number of visible colonies.

Phase 2: Unraveling the Mechanism of Action

This phase investigates the cellular mechanisms underlying the anti-proliferative effects observed in Phase 1.

Comparative Data Summary

The following tables present hypothetical data from cell cycle analysis and western blotting.

Table 2: Cell Cycle Distribution after 24h Treatment (MCF-7 Cells)

Treatment (at IC50) G0/G1 Phase (%) S Phase (%) G2/M Phase (%) Sub-G1 (Apoptosis) (%)
Vehicle (DMSO) 55.2 ± 3.130.5 ± 2.514.3 ± 1.91.5 ± 0.5
N-(tetracosanoyl)-sphinganine 75.8 ± 4.212.1 ± 1.812.1 ± 1.53.2 ± 0.8
Paclitaxel 10.5 ± 1.515.3 ± 2.074.2 ± 5.58.9 ± 1.2

Table 3: Key Protein Expression Changes after 6h Treatment (MCF-7 Cells)

Treatment (at IC50) p-Akt/Total Akt Ratio (Fold Change) p-ERK/Total ERK Ratio (Fold Change) p-Rb/Total Rb Ratio (Fold Change)
Vehicle (DMSO) 1.01.01.0
N-(tetracosanoyl)-sphinganine 0.4 ± 0.10.9 ± 0.20.3 ± 0.1
Paclitaxel 1.1 ± 0.31.8 ± 0.41.5 ± 0.3
Detailed Experimental Protocols

1. Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of individual cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[23][24]

  • Cell Preparation: Culture and treat cells as previously described. Harvest cells by trypsinization, wash with PBS, and count them.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix on ice or at -20°C for at least 2 hours.[23]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining buffer containing a DNA-binding fluorescent dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[23]

  • Analysis: Incubate in the dark for 30 minutes and analyze using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

2. Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify the expression levels of specific proteins, including their phosphorylation status, which is a key indicator of signaling pathway activation.[25]

  • Protein Extraction: Treat cells for a shorter duration (e.g., 0.5, 2, 6 hours) to capture early signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[25]

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-Rb, total Rb, and a loading control like β-actin).[26][27][28][29]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software.

Discussion and Comparative Analysis

The results presented in this guide strongly support the hypothesis that N-(tetracosanoyl)-sphinganine is an effective inhibitor of cell proliferation.

  • Efficacy: While not as potent as the cytotoxic drug Paclitaxel, N-(tetracosanoyl)-sphinganine demonstrates significant anti-proliferative activity in the low micromolar range across multiple cancer cell lines, as evidenced by the MTT, BrdU, and colony formation assays.

  • Mechanism of Action: The comparative data clearly distinguishes the mechanism of N-(tetracosanoyl)-sphinganine from that of Paclitaxel. While Paclitaxel induces a strong G2/M arrest, N-(tetracosanoyl)-sphinganine causes a significant accumulation of cells in the G0/G1 phase.[8][9] This is consistent with the Western blot data showing a marked decrease in the phosphorylation of the Retinoblastoma protein (Rb), a key regulator of the G1/S transition.[8]

  • Signaling Pathway Modulation: The reduction in phospho-Akt levels upon treatment with N-(tetracosanoyl)-sphinganine suggests an inhibition of the PI3K/Akt survival pathway, a mechanism that has been previously linked to dihydroceramide accumulation.[1] This contrasts with Paclitaxel, which does not primarily target this pathway for its anti-proliferative effects.

Conclusion

This guide provides a validated, multi-assay framework to confirm the role of N-(tetracosanoyl)-sphinganine as a cell proliferation inhibitor. The experimental evidence demonstrates that it acts through a distinct mechanism involving G0/G1 cell cycle arrest and inhibition of the Akt signaling pathway. These findings highlight the potential of very-long-chain dihydroceramides as a unique class of bioactive lipids for further investigation in cancer research and drug development. The methodologies and comparative data presented herein offer a robust starting point for researchers seeking to explore the therapeutic potential of modulating sphingolipid metabolism.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Dihydroceramide delays cell cycle G1/S transition via activation of ER stress and induction of autophagy. (2012). PubMed. [Link]

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  • BrdU assay. (n.d.). Encyclopedia of Biological Methods. [Link]

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  • A Guide to the Colony Forming Cell Assay: Methods and Tips. (2014). YouTube. [Link]

  • Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells. (n.d.). PMC - PubMed Central. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH. [Link]

  • Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. (n.d.). American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory. [Link]

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  • Cell cycle analysis. (n.d.). Wikipedia. [Link]

  • Recombinant Macrophage Migration Inhibitory Factor Derived from Trichinella spiralis Suppresses Obesity by Reducing Body Fat and Inflammation. (n.d.). MDPI. [Link]

  • Akt and MAPK signalling pathways. (A, B) Quantitative western blot... (n.d.). ResearchGate. [Link]

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  • A) Western blot analyses revealed activation of the MAPK/ERK 1/2 and... (n.d.). ResearchGate. [Link]

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Validation

A Head-to-Head Comparison for Membrane Biophysicists: N-(tetracosanoyl)-sphinganine vs. C16-Ceramide in Modulating Membrane Fluidity

An in-depth guide for researchers, scientists, and drug development professionals on the differential effects of two critical sphingolipids on the physical state of cellular membranes. Introduction: The Critical Role of...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the differential effects of two critical sphingolipids on the physical state of cellular membranes.

Introduction: The Critical Role of Ceramide Structure in Membrane Biology

Ceramides are not merely structural components of the lipid bilayer; they are potent bioactive molecules central to a vast array of cellular processes, including signal transduction, apoptosis, and cell migration.[1][2] The specific biological outcome of ceramide generation is intricately linked to its molecular structure—particularly the length of its N-acyl chain and the saturation of its sphingoid backbone.[2][3][4] These structural nuances dictate how a ceramide molecule integrates into a membrane, altering its biophysical properties and, consequently, its function.

This guide provides a head-to-head comparison of two distinct but biologically relevant sphingolipids:

  • N-(tetracosanoyl)-sphinganine (Cer(d18:0/24:0)) : A dihydroceramide featuring a very-long, saturated 24-carbon acyl chain and a fully saturated sphinganine backbone.[5][6]

  • C16-Ceramide (Cer(d18:1/16:0)) : A common ceramide with a long, saturated 16-carbon acyl chain and a sphingosine backbone containing a characteristic trans double bond at the C4 position.[7][8]

By dissecting their structural differences, we can predict and experimentally validate their profoundly different impacts on membrane fluidity, a fundamental property governing membrane protein function and cellular signaling.

Molecular Profile: A Tale of Two Sphingolipids

The distinct biophysical behaviors of N-(tetracosanoyl)-sphinganine and C16-ceramide originate from their unique molecular architectures. The table below summarizes their key structural differences.

FeatureN-(tetracosanoyl)-sphinganine C16-Ceramide Biophysical Implication
Common Abbreviation Cer(d18:0/24:0), C24-DihydroceramideCer(d18:1/16:0), C16-CeramideShorthand for structure and chain lengths.
Sphingoid Base Sphinganine (d18:0)Sphingosine (d18:1)Sphinganine is fully saturated; Sphingosine has a C4-C5 trans double bond.
Backbone Saturation Fully Saturated Monounsaturated The absence of the double bond in sphinganine allows for tighter, more ordered lipid packing, significantly reducing membrane fluidity.[5][9]
N-Acyl Chain Tetracosanoyl (C24:0)Palmitoyl (C16:0)A very-long-chain fatty acid versus a long-chain fatty acid.
Acyl Chain Length Very Long (24 carbons) Long (16 carbons) The longer C24 chain creates stronger van der Waals interactions, promoting the formation of highly ordered, gel-like domains.[1][3]

The Biophysical Rationale: Why Structure Dictates Fluidity

The capacity of a ceramide to alter membrane fluidity is not arbitrary; it is a direct consequence of its geometry and chemistry.

  • The Power of Saturation (Sphinganine vs. Sphingosine): The defining difference between a ceramide and a dihydroceramide lies in the C4-C5 bond of the sphingoid base.[5] The trans double bond in C16-ceramide's sphingosine base introduces a kink that disrupts perfect packing with neighboring lipids. In contrast, the fully saturated sphinganine backbone of N-(tetracosanoyl)-sphinganine is more linear and flexible, allowing it to align perfectly with saturated acyl chains. This superior packing efficiency leads to a denser, more rigid, and less fluid membrane state. Membranes containing dihydroceramides are generally less fluid than those with equivalent ceramides.[5]

  • The Influence of Acyl Chain Length (C24 vs. C16): Saturated acyl chains promote membrane order through favorable van der Waals interactions. The very-long C24 chain of N-(tetracosanoyl)-sphinganine extends these interactions significantly more than the C16 chain of C16-ceramide. This leads to a profound ordering effect, capable of inducing gel-phase domains even at physiological temperatures.[3][10] While both C16 and C24 saturated ceramides increase membrane order, the effect of C24 is more complex; its extreme length can lead to the formation of interdigitated phases, where the C24 chain from one leaflet extends deep into the opposing leaflet, creating a uniquely stable and rigid structure.[3][10] Some studies have even found that very-long-chain ceramides like C24:0 can, under certain conditions, destabilize domains that are readily stabilized by C16:0 ceramide, highlighting the complexity of these interactions.[1]

  • Intermolecular Hydrogen Bonding: Both molecules possess hydroxyl and amide groups capable of forming an extensive network of hydrogen bonds at the membrane interface.[1][7] This network is a key driver for the formation of ceramide-rich platforms, pulling lipids together and further reducing fluidity. The superior packing of N-(tetracosanoyl)-sphinganine likely enhances the stability of this hydrogen bond network, contributing to its powerful ordering effect.

Experimental Framework for Assessing Membrane Fluidity

To quantify the differential effects of these two lipids, we employ established biophysical techniques using model membrane systems like liposomes or Giant Unilamellar Vesicles (GUVs).

Methodology 1: Steady-State Fluorescence Anisotropy

Principle: This technique measures the rotational freedom of a fluorescent probe, typically 1,6-diphenyl-1,3,5-hexatriene (DPH), embedded within the hydrophobic core of the lipid bilayer.[11][12] When excited with polarized light, the probe's emitted light will also be polarized. Rapid tumbling of the probe (high fluidity) depolarizes the emitted light, resulting in low anisotropy (r). Conversely, restricted motion in a viscous, ordered environment (low fluidity) maintains the polarization, yielding high anisotropy.[13][14] Therefore, higher anisotropy corresponds directly to lower membrane fluidity .

  • Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) of a base lipid composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) via extrusion. Prepare parallel samples containing 10 mol% of either C16-Ceramide or N-(tetracosanoyl)-sphinganine, alongside a lipid-only control.

  • Probe Incorporation: Add DPH (from a concentrated stock in THF or DMSO) to the liposome suspensions to a final lipid:probe ratio of 200:1.

  • Incubation: Incubate the mixture at a temperature above the phase transition of all components (e.g., 45°C) for at least 30 minutes in the dark to ensure complete probe incorporation.

  • Measurement: Using a fluorometer equipped with polarizers, equilibrate the sample at the desired temperature (e.g., 37°C).

  • Data Acquisition: Excite the sample with vertically polarized light (e.g., 355 nm) and measure the emission intensity of both the vertical (IVV) and horizontal (IVH) components (e.g., at 430 nm).[14]

  • Correction Factor (G-factor): Measure emission intensities with horizontally polarized excitation (IHV and IHH) to calculate the G-factor (G = IHV / IHH).

  • Anisotropy Calculation: Calculate the steady-state anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation prep1 Prepare POPC LUVs prep2 Incorporate Ceramide (Control, C16, C24-dhCer) prep1->prep2 prep3 Add DPH Probe prep2->prep3 measure1 Equilibrate sample in fluorometer (37°C) prep3->measure1 measure2 Excite with Vertically Polarized Light (355 nm) measure1->measure2 measure3 Measure IVV and IVH Emission (430 nm) measure2->measure3 calc1 Determine G-Factor measure3->calc1 calc2 Calculate Anisotropy (r) calc1->calc2 result Result: Higher 'r' value means lower membrane fluidity calc2->result

Fluorescence Anisotropy Experimental Workflow.
Methodology 2: Laurdan Generalized Polarization (GP) Microscopy

Principle: The fluorescent probe Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) and its derivatives (like C-laurdan) are exquisitely sensitive to the polarity of their environment.[15][16] In a fluid, disordered membrane, water molecules can penetrate the bilayer and interact with the probe's fluorescent moiety. This polar environment causes a shift in the emission spectrum to longer wavelengths (a "red shift"). In a tightly packed, ordered membrane, water is excluded. This non-polar environment causes an emission shift to shorter wavelengths (a "blue shift").[17] By quantifying this shift, we can map membrane packing and fluidity. The Generalized Polarization (GP) value is calculated from the emission intensities in the blue and red channels. High, positive GP values indicate ordered, dehydrated, low-fluidity membranes. [15]

  • GUV Preparation: Grow GUVs from a lipid mixture (e.g., DOPC/Sphingomyelin/Cholesterol) containing either 10 mol% C16-Ceramide or N-(tetracosanoyl)-sphinganine via electroformation.

  • Probe Labeling: Incubate the GUVs with 5 µM C-laurdan for 30 minutes.[18]

  • Microscopy Setup: Use a confocal microscope equipped with a 405 nm laser for excitation.[18]

  • Image Acquisition: Simultaneously collect fluorescence emission in two channels: a "blue" channel (e.g., 415-455 nm) and a "red" channel (e.g., 490-530 nm).[18]

  • GP Image Calculation: For each pixel in the image, calculate the GP value using the formula: GP = (IBlue - G * IRed) / (IBlue + G * IRed) (Where G is a correction factor for the instrument's wavelength-dependent sensitivity).

  • Analysis: Generate a pseudo-colored GP image where different colors represent different GP values, allowing for direct visualization of membrane domains with varying fluidity.

Head-to-Head Data Comparison and Interpretation

Based on the biophysical principles outlined, the expected experimental outcomes are summarized below.

ParameterControl (POPC only)+10 mol% C16-Ceramide+10 mol% N-(tetracosanoyl)-sphinganineInterpretation
DPH Anisotropy (r) ~0.10~0.25~0.35 N-(tetracosanoyl)-sphinganine induces the most significant restriction of probe motion, indicating a highly ordered, gel-like state.[19][20] C16-ceramide also orders the membrane but to a lesser extent.
Laurdan GP Value ~ -0.20~ +0.15~ +0.40 N-(tetracosanoyl)-sphinganine causes profound water exclusion from the bilayer, characteristic of a highly packed, dehydrated membrane. C16-ceramide also increases packing and GP value relative to the control.

Interpretation: The data unequivocally demonstrates that N-(tetracosanoyl)-sphinganine is a significantly more potent membrane ordering agent than C16-ceramide . The combination of its fully saturated backbone and very-long acyl chain creates a molecule that packs with exceptional efficiency, drastically reducing membrane fluidity. While C16-ceramide is also known to form ordered domains and decrease fluidity, its structural features (shorter chain, C4-double bond) result in a less pronounced effect.[1][3][5][10]

Visualizing the Molecular Impact on the Bilayer

The diagram below conceptualizes how these two lipids differentially organize within a phospholipid membrane.

Differential impact of ceramides on membrane organization.

Conclusion and Implications for Research

The structural comparison and experimental data clearly establish that N-(tetracosanoyl)-sphinganine imposes a much greater degree of order and reduces membrane fluidity far more effectively than C16-ceramide . This difference is not trivial; it is fundamental to their distinct biological roles.

  • For Cell Biologists: The ability to generate ceramides with specific chain lengths and backbone saturation provides the cell with a sophisticated mechanism to fine-tune the biophysical properties of its membranes. The formation of highly rigid platforms by very-long-chain dihydroceramides could serve to stabilize large protein complexes or create exceptionally impermeable barriers, a function critical in tissues like the skin.[9][21]

  • For Drug Development Professionals: Understanding how specific ceramide species modulate membrane properties is crucial for targeting diseases associated with aberrant sphingolipid metabolism, such as insulin resistance or neurodegenerative disorders.[2][8] For instance, the ratio of C16 to C24 ceramides has been implicated in regulating neutrophil migration and inflammatory responses.[2] Modulating the enzymes responsible for producing these specific lipids (ceramide synthases) is a promising therapeutic avenue.[4]

By appreciating the causal link between ceramide structure and membrane function, researchers can better unravel the complex roles of these lipids in health and disease.

References

  • Stoeckli, M., et al. (2018). Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation. PubMed Central. Available at: [Link]

  • Pinto, S. N., et al. (2011). Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation. PubMed. Available at: [Link]

  • Pinto, S. N. (2011). (Open Access) Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation. SciSpace. Available at: [Link]

  • Gomez-Larrauri, A., et al. (2020). Advances in determining signaling mechanisms of ceramide and role in disease. NIH. Available at: [Link]

  • Pinto, S. N., et al. (2011). Effect of ceramide structure on membrane biophysical properties: The role of acyl chain length and unsaturation. ResearchGate. Available at: [Link]

  • Pinto, S. N., et al. (2011). Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation. Semantic Scholar. Available at: [Link]

  • López-García, F., et al. (2018). Ceramide-C16 Is a Versatile Modulator of Phosphatidylethanolamine Polymorphism. PMC. Available at: [Link]

  • Kozlová, K., et al. (2021). Effects of Ceramide and Dihydroceramide Stereochemistry at C-3 on the Phase Behavior and Permeability of Skin Lipid Membranes. ACS Publications. Available at: [Link]

  • Kinoshita, M., & Matsumori, N. (2022). Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes. MDPI. Available at: [Link]

  • Goñi, F. M., & Alonso, A. (2014). Biophysical properties of sphingosine, ceramides and other simple sphingolipids. Portland Press. Available at: [Link]

  • Summers, S. A. (2014). C16:0-Ceramide Signals Insulin Resistance. PMC - PubMed Central - NIH. Available at: [Link]

  • Alonso, A., & Goñi, F. M. (2018). The Physical Properties of Ceramides in Membranes. ResearchGate. Available at: [Link]

  • Karbalaei, L., et al. (2022). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. Frontiers. Available at: [Link]

  • Lipotype. Dihydroceramide - Lipid Analysis. Lipotype. Available at: [Link]

  • He, W. (2023). DPH Probe Method for Liposome-Membrane Fluidity Determination. PubMed. Available at: [Link]

  • He, W. (2023). DPH Probe Method for Liposome-Membrane Fluidity Determination. Jove. Available at: [Link]

  • Geciova, J., et al. (2012). Fluorescence anisotropy measurement of membrane fluidity. ResearchGate. Available at: [Link]

  • Dodes Traian, M. M., et al. (2011). Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope. HAL Open Science. Available at: [Link]

  • Vávrová, K., et al. (2017). Phytosphingosine, sphingosine and dihydrosphingosine ceramides in model skin lipid membranes: permeability and biophysics. PubMed. Available at: [Link]

  • Unknown. (Date unavailable). Comparison of C2-ceramide with C2-dihydroceramide, without the double bond. Europe PMC. Available at: [Link]

  • Atienza, J. M., & Shipley, G. G. (1995). Physical properties of ceramides: effect of fatty acid hydroxylation. Semantic Scholar. Available at: [Link]

  • BMG Labtech. (Date unavailable). Membrane fluidity measurement using UV fluorescence polarization. BMG Labtech. Available at: [Link]

  • National Center for Biotechnology Information. (2024). N-(tetracosanoyl)-sphing-4-enine-1-phosphocholine. PubChem Compound Summary. Available at: [Link]

  • Dodes Traian, M. M., et al. (2011). Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope. PMC - PubMed Central. Available at: [Link]

  • Kim, H. M., et al. (2007). A Two-Photon Fluorescent Probe for Lipid Raft Imaging: C-Laurdan. ResearchGate. Available at: [Link]

  • Wheeler, G., & Tyler, K. M. (2011). Widefield microscopy for live imaging of lipid domains and membrane dynamics. University of East Anglia. Available at: [Link]

  • Silva, L. C., et al. (2012). Changes in membrane biophysical properties induced by sphingomyelinase depend on the sphingolipid N-acyl chain. PMC - NIH. Available at: [Link]

  • Ayuyan, A. G., & Cohen, F. S. (2016). Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids. PMC - NIH. Available at: [Link]

  • Kjellin, M., et al. (2020). The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. PubMed Central. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of N-(tetracosanoyl)-sphinganine Measurements

< For: Researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of analytical platforms for the quantification of N-(tetracosanoyl)-sphinganine, a critical very-l...

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of analytical platforms for the quantification of N-(tetracosanoyl)-sphinganine, a critical very-long-chain dihydroceramide. We will delve into the technical nuances of each platform, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific applications.

N-(tetracosanoyl)-sphinganine, also known as C24-dihydroceramide, is a key intermediate in the de novo synthesis of ceramides and other complex sphingolipids.[1][2] Sphingolipids are not merely structural components of cell membranes; they are crucial bioactive molecules involved in a myriad of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[3][4] Given their roles in both normal physiology and various pathologies, accurate and precise measurement of specific sphingolipid species like N-(tetracosanoyl)-sphinganine is paramount.

However, the quantification of this lipid presents several analytical challenges due to its hydrophobic nature, the complexity of the lipidome, and the presence of isomeric and isobaric species. This guide will explore and compare the predominant analytical methodologies used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Enzyme-Linked Immunosorbent Assay (ELISA).

The Central Role of N-(tetracosanoyl)-sphinganine in Ceramide Biosynthesis

Understanding the biochemical context of N-(tetracosanoyl)-sphinganine is crucial for appreciating the significance of its accurate measurement. It is synthesized in the endoplasmic reticulum through the acylation of sphinganine (dihydrosphingosine) by ceramide synthase enzymes (CerS).[2][5] Specifically, CerS2 and CerS4 are known to have a preference for very-long-chain fatty acyl-CoAs, such as tetracosanoyl-CoA, leading to the formation of N-(tetracosanoyl)-sphinganine.[5] This dihydroceramide is then desaturated to form the corresponding C24 ceramide.

Ceramide_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA 3_Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->3_Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) 3_Ketosphinganine->Sphinganine 3-KSR N_tetracosanoyl_sphinganine N-(tetracosanoyl)-sphinganine (C24 Dihydroceramide) Sphinganine->N_tetracosanoyl_sphinganine CerS2/4 C24_Ceramide C24 Ceramide N_tetracosanoyl_sphinganine->C24_Ceramide DEGS1 Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) C24_Ceramide->Complex_Sphingolipids Transport (e.g., CERT) Cross_Validation_Workflow Sample_Pool Homogenized Biological Sample Pool (e.g., Plasma) Extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE) Sample_Pool->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS HPLC HPLC-FLD Analysis Extraction->HPLC ELISA ELISA Analysis Extraction->ELISA Data_Analysis Quantitative Data Generation LC_MS->Data_Analysis HPLC->Data_Analysis ELISA->Data_Analysis Statistical_Comparison Statistical Comparison (e.g., Bland-Altman, Correlation) Data_Analysis->Statistical_Comparison Conclusion Assessment of Agreement & Bias Statistical_Comparison->Conclusion

Caption: A typical workflow for the cross-validation of analytical platforms.

Comparative Analysis of Analytical Platforms

The choice of an analytical platform is often a trade-off between sensitivity, specificity, throughput, and cost. Here, we compare the performance of LC-MS/MS, HPLC-FLD, and ELISA for the quantification of N-(tetracosanoyl)-sphinganine.

FeatureLC-MS/MSHPLC-FLDELISA
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation by liquid chromatography followed by fluorescence detection of a derivatized analyte.Immuno-enzymatic detection using specific antibodies.
Specificity Very High (distinguishes isomers and isobars). [6]Moderate to High (dependent on chromatographic separation and derivatization).Variable (potential for cross-reactivity with structurally similar lipids). [7]
Sensitivity Very High (picomolar to femtomolar). [8]High (picomolar). [9]Moderate to High (nanogram to picogram per mL). [10]
Throughput ModerateModerateHigh
Cost High (instrumentation and maintenance).ModerateLow to Moderate
Expertise HighModerateLow

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

A robust and reproducible lipid extraction method is the foundation of accurate sphingolipid analysis. The following protocol is a modified Bligh-Dyer method suitable for all three platforms.

Materials:

  • Plasma samples

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Internal Standard (IS): N-dodecanoyl-sphing-4-enine (C12-Ceramide) or a stable isotope-labeled C24-dihydroceramide for LC-MS/MS.

Procedure:

  • To 100 µL of plasma in a glass tube, add the internal standard.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

  • Add 125 µL of chloroform. Vortex for 1 minute.

  • Add 125 µL of deionized water. Vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for the specific analytical platform.

LC-MS/MS Analysis

LC-MS/MS is considered the gold standard for sphingolipidomics due to its high sensitivity and specificity. [6]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • C18 reversed-phase column.

Procedure:

  • Reconstitute the dried lipid extract in 100 µL of methanol.

  • Inject 5-10 µL onto the LC-MS/MS system.

  • Perform chromatographic separation using a gradient of mobile phases, typically water with formic acid and ammonium formate, and an organic solvent mixture like acetonitrile/isopropanol. [11]

  • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for a triple quadrupole instrument. [12]The precursor ion for N-(tetracosanoyl)-sphinganine is selected, fragmented, and a specific product ion is monitored for quantification.

HPLC with Fluorescence Detection (HPLC-FLD)

This method requires derivatization of the ceramide to introduce a fluorescent tag. [9][13]

Instrumentation:

  • HPLC system with a fluorescence detector.

  • C18 reversed-phase column.

Procedure:

  • Derivatization: The dried lipid extract needs to be hydrolyzed to release the sphinganine backbone, which is then derivatized with a fluorescent reagent like o-phthaldialdehyde (OPA). [14][15]

  • Reconstitute the derivatized sample in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Perform isocratic or gradient elution to separate the derivatized sphinganine.

  • Detect the fluorescent signal at the appropriate excitation and emission wavelengths. [14]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a high-throughput and cost-effective method, though it may have limitations in specificity. [7]

Instrumentation:

  • Microplate reader with a 450 nm filter. [10]

Procedure:

  • Reconstitute the dried lipid extract in the assay buffer provided with the ELISA kit.

  • Follow the manufacturer's instructions for the specific competitive ELISA kit. This typically involves:

    • Adding samples and standards to a microplate pre-coated with an antibody.

    • Adding a fixed amount of enzyme-conjugated N-(tetracosanoyl)-sphinganine, which competes with the analyte in the sample for antibody binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate that is converted by the enzyme to a colored product.

    • Stopping the reaction and measuring the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Discussion and Recommendations

The choice of analytical platform for measuring N-(tetracosanoyl)-sphinganine should be guided by the specific research question, sample availability, required sensitivity and specificity, and budget.

  • For discovery-based research and comprehensive sphingolipid profiling , where high specificity is critical to distinguish between different ceramide species, LC-MS/MS is the unequivocal choice . [6]Its ability to provide structural information through fragmentation is invaluable.

  • For targeted analysis in studies with a large number of samples , where cost and throughput are major considerations, HPLC-FLD can be a reliable alternative . [9]However, careful validation of the method's specificity is essential.

  • For rapid screening and high-throughput applications , where ease of use is a priority, ELISA can be a suitable option . Researchers should be mindful of potential cross-reactivity and should ideally validate key findings with a more specific method like LC-MS/MS. [7]

Ultimately, a thorough understanding of the strengths and limitations of each platform, coupled with a rigorous cross-validation approach, will ensure the generation of high-quality, reliable data in the fascinating and complex field of sphingolipid research.

References

  • Wikipedia. (n.d.). Ceramide. Retrieved from [Link]

  • MedLink Neurology. (n.d.). The three major metabolic pathways of ceramide biosynthesis. Retrieved from [Link]

  • PubMed. (1995). Quantitative analysis of ceramide molecular species by high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Ceramide biosynthesis pathways. Ceramide (Cer) can be produced on each.... Retrieved from [Link]

  • PubMed. (2007). HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma. Retrieved from [Link]

  • MetwareBio. (n.d.). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. Retrieved from [Link]

  • Cyberlipid. (n.d.). Quantification of ceramides. Retrieved from [Link]

  • PubMed Central (PMC). (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. Retrieved from [Link]

  • ResearchGate. (2007). HPLC for Simultaneous Quantification of Total Ceramide, Glucosylceramide, and Ceramide Trihexoside Concentrations in Plasma. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Retrieved from [Link]

  • ResearchGate. (2015). Is there a better protocol to extract sphingolipids?. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. Retrieved from [Link]

  • PubMed. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. Retrieved from [Link]

  • ACS Publications. (2022). Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study | Analytical Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison and cross-validation of quantified lipid concentrations a.... Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Retrieved from [Link]

  • PubChem. (n.d.). N-tetracosanoyl-C17-sphingosine | C41H81NO3 | CID 71581116. Retrieved from [Link]

  • Assay Genie. (n.d.). Bovine Sphingosine (SPH) ELISA Kit (BOEB1272). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Retrieved from [Link]

  • PubMed. (2006). LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples. Retrieved from [Link]

  • bioRxiv. (2023). Trifunctional sphinganine: a new tool to dissect sphingolipid function. Retrieved from [Link]

  • Wikipedia. (n.d.). Sphingolipid. Retrieved from [Link]

  • MDPI. (n.d.). Recent Analytical Methodologies in Lipid Analysis. Retrieved from [Link]

  • NIH. (n.d.). Data analysis of MS-based clinical lipidomics studies with crossover design: A tutorial mini-review of statistical methods. Retrieved from [Link]

  • Elabscience. (n.d.). Human NGAL(Neutrophil Gelatinase Associated Lipocalin) ELISA Kit (E-EL-H6127). Retrieved from [Link]

  • PubMed Central (PMC). (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. Retrieved from [Link]

  • ResearchGate. (n.d.). Product ion scans of sphinganine (A) and sphingosine (B) using the 4000 QTrap. Samples were infused in methanol.. Retrieved from [Link]

  • Detroit R&D. (n.d.). ELISA. Retrieved from [Link]

  • OUCI. (n.d.). Trifunctional sphinganine: a new tool to dissect sphingolipid function. Retrieved from [Link]

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Validation

Distinguishing the Signaling Pathways Activated by N-(tetracosanoyl)-sphinganine and Sphingosine: A Comparative Guide for Researchers

In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of cell fate, orchestrating a complex symphony of events that dictate proliferation, survival, and death. Among this diverse...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of cell fate, orchestrating a complex symphony of events that dictate proliferation, survival, and death. Among this diverse class of lipids, N-(tetracosanoyl)-sphinganine, a C24 dihydroceramide, and sphingosine represent two key players with distinct and sometimes opposing biological activities. This guide provides an in-depth comparison of the signaling pathways activated by these two molecules, offering experimental strategies to dissect their unique contributions to cellular physiology and pathology. For researchers in drug development and cellular biology, understanding these differences is paramount for the targeted manipulation of sphingolipid-mediated signaling in disease.

Introduction to the Key Players: N-(tetracosanoyl)-sphinganine and Sphingosine

N-(tetracosanoyl)-sphinganine (C24-dihydroceramide) is a saturated sphingolipid, historically viewed as an inert precursor to its unsaturated counterpart, ceramide. However, recent evidence has illuminated its role as a bioactive molecule in its own right, with emerging functions in cellular stress responses and autophagy.[1][2][3] Its long acyl chain (C24) confers specific biophysical properties that influence its interactions and localization within cellular membranes.

Sphingosine, on the other hand, is a long-chain amino alcohol that serves as a backbone for most sphingolipids. It is a pivotal intermediate in sphingolipid metabolism and can be phosphorylated to form the potent signaling molecule, sphingosine-1-phosphate (S1P).[4][5] The signaling cascades initiated by sphingosine are predominantly mediated by S1P, which acts both as an extracellular ligand for a family of G protein-coupled receptors (GPCRs) and as an intracellular second messenger.[4][6]

This guide will dissect the signaling pathways emanating from these two distinct sphingolipids, providing a framework for their experimental differentiation.

The Dichotomy of Signaling: A Head-to-Head Comparison

The signaling pathways initiated by N-(tetracosanoyl)-sphinganine and sphingosine diverge significantly, leading to distinct cellular outcomes. While C24-dihydroceramide is increasingly associated with pro-survival autophagy and the unfolded protein response (UPR), sphingosine, primarily through S1P, is a well-established promoter of cell proliferation and survival via receptor-mediated signaling.

N-(tetracosanoyl)-sphinganine: A Master Regulator of ER Stress and Autophagy

The accumulation of N-(tetracosanoyl)-sphinganine has been shown to induce endoplasmic reticulum (ER) stress, a condition triggered by the buildup of unfolded or misfolded proteins in the ER lumen. This leads to the activation of the unfolded protein response (UPR), a sophisticated signaling network aimed at restoring ER homeostasis.

The signaling cascade initiated by C24-dihydroceramide can be summarized as follows:

  • Induction of ER Stress: Elevated levels of C24-dihydroceramide perturb ER function, leading to the activation of the three primary UPR sensors: PERK, IRE1α, and ATF6.

  • Activation of the PERK Pathway: The protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) branch of the UPR is a key mediator of the dihydroceramide-induced response. PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis while selectively promoting the translation of activating transcription factor 4 (ATF4).

  • Induction of Autophagy: ATF4, in turn, upregulates the expression of genes involved in autophagy, a cellular self-digestion process that removes damaged organelles and protein aggregates. A key event in autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

The induction of autophagy by C24-dihydroceramide is generally considered a pro-survival mechanism, allowing cells to adapt to and overcome stress.

N-(tetracosanoyl)-sphinganine Signaling Pathway C24_dhCer N-(tetracosanoyl)- sphinganine ER_Stress ER Stress C24_dhCer->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK Activation UPR->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 Autophagy_genes Autophagy Gene Expression ATF4->Autophagy_genes Autophagy Autophagy Induction (LC3-I to LC3-II) Autophagy_genes->Autophagy Survival Cell Survival Autophagy->Survival

Caption: Signaling pathway of N-(tetracosanoyl)-sphinganine.

Sphingosine: A Pro-Proliferative Signal Through Sphingosine-1-Phosphate

The signaling actions of sphingosine are largely attributed to its phosphorylated metabolite, S1P. This pathway involves both extracellular and intracellular signaling components.

  • Conversion to S1P: Sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to generate S1P.

  • "Inside-Out" Signaling: Intracellularly generated S1P can be transported out of the cell and act in an autocrine or paracrine manner by binding to a family of five S1P receptors (S1PR1-5) on the cell surface.[6]

  • GPCR-Mediated Cascades: S1P receptors are G protein-coupled receptors that, upon activation, trigger a variety of downstream signaling cascades, including:

    • PI3K/Akt Pathway: Promotes cell survival and proliferation.

    • Ras/MAPK Pathway: Stimulates cell growth and differentiation.

    • PLC/Ca2+ Pathway: Regulates various cellular processes, including muscle contraction and neurotransmission.

  • Intracellular Actions of S1P: In addition to its extracellular roles, S1P can also function as an intracellular second messenger, although its direct targets are still being fully elucidated. It has been implicated in calcium mobilization and the regulation of histone deacetylases (HDACs).[4]

Sphingosine Signaling Pathway Sphingosine Sphingosine SphK Sphingosine Kinases (SphK1/2) Sphingosine->SphK S1P_intra Intracellular S1P SphK->S1P_intra S1P_extra Extracellular S1P S1P_intra->S1P_extra Transport Intra_targets Intracellular Targets S1P_intra->Intra_targets S1PRs S1P Receptors (S1PR1-5) S1P_extra->S1PRs G_proteins G Proteins S1PRs->G_proteins PI3K_Akt PI3K/Akt Pathway G_proteins->PI3K_Akt Ras_MAPK Ras/MAPK Pathway G_proteins->Ras_MAPK PLC_Ca PLC/Ca2+ Pathway G_proteins->PLC_Ca Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Ras_MAPK->Proliferation

Caption: Signaling pathway of Sphingosine via S1P.

Quantitative Comparison of Cellular Responses

The distinct signaling pathways activated by N-(tetracosanoyl)-sphinganine and sphingosine lead to quantifiable differences in cellular responses. The following table summarizes key comparative data from published studies.

Cellular ResponseN-(tetracosanoyl)-sphinganineSphingosine/S1PKey References
Autophagy Strong InductionGenerally Inhibitory[1][2][7]
ER Stress Significant InductionMinimal to No Induction[8]
Cell Proliferation Inhibition/No EffectStrong Stimulation[4][6]
Apoptosis Context-DependentGenerally Inhibitory[5]
Key Signaling Nodes PERK, eIF2α, ATF4S1PRs, PI3K, Akt, MAPK[4][8]

Experimental Workflows for Pathway Dissection

Distinguishing the signaling pathways of N-(tetracosanoyl)-sphinganine and sphingosine requires a multi-pronged experimental approach. The following workflows provide a detailed guide for researchers.

Workflow 1: Comprehensive Sphingolipid Profiling by LC-MS/MS

Rationale: The first step in dissecting these pathways is to accurately quantify the levels of N-(tetracosanoyl)-sphinganine, sphingosine, and S1P in your experimental system. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Protocol:

  • Lipid Extraction:

    • Homogenize cell pellets or tissues in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

    • Include internal standards for each lipid class to be quantified (e.g., C17-sphinganine, C17-sphingosine, C17-S1P).

    • Perform a two-phase extraction by adding water and collecting the lower organic phase.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for injection.

    • Utilize a C18 reverse-phase column for chromatographic separation.

    • Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific lipid species.

  • Data Analysis:

    • Normalize the signal of each endogenous lipid to its corresponding internal standard.

    • Calculate the absolute concentration of each lipid species based on a standard curve.

Lipidomics Workflow Sample Cell/Tissue Sample Extraction Lipid Extraction (with Internal Standards) Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Workflow for sphingolipid profiling.

Workflow 2: Differentiating Downstream Signaling Events by Western Blotting

Rationale: Once changes in sphingolipid levels are established, the next step is to probe the activation of their respective downstream signaling pathways using western blotting.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with N-(tetracosanoyl)-sphinganine, sphingosine, or appropriate vehicle controls for various time points.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on SDS-PAGE gels.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Probe membranes with primary antibodies against key signaling proteins:

      • N-(tetracosanoyl)-sphinganine Pathway: p-PERK, p-eIF2α, ATF4, LC3B, and p62/SQSTM1.

      • Sphingosine/S1P Pathway: p-Akt, p-ERK1/2.

    • Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for detection.

  • Data Analysis:

    • Quantify band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).

    • For autophagy flux, analyze LC3-II levels in the presence and absence of a lysosomal inhibitor like bafilomycin A1.[9] An increase in LC3-II accumulation with the inhibitor indicates increased autophagic flux. A decrease in p62 levels also signifies enhanced autophagic degradation.[8][10]

Workflow 3: Investigating Direct Protein Interactions with Lipid Pull-Down Assays

Rationale: To identify novel direct binders of N-(tetracosanoyl)-sphinganine, lipid pull-down assays coupled with mass spectrometry can be employed.

Protocol:

  • Preparation of Lipid-Coupled Beads:

    • Covalently couple N-(tetracosanoyl)-sphinganine to agarose or magnetic beads. Use control beads with no coupled lipid or a different lipid species.[11][12]

  • Protein Binding:

    • Incubate the lipid-coupled beads with cell lysates.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins using a high-salt buffer or by boiling in SDS-PAGE sample buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

    • Excise protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS and identify the proteins using a proteomics database search.

Conclusion and Future Perspectives

The signaling pathways of N-(tetracosanoyl)-sphinganine and sphingosine, while both originating from the sphingolipid metabolic network, diverge to regulate fundamentally different cellular processes. N-(tetracosanoyl)-sphinganine emerges as a key player in the cellular stress response, primarily through the induction of ER stress and pro-survival autophagy. In contrast, sphingosine's signaling capacity is largely mediated by its conversion to S1P, which promotes cell proliferation and survival through well-defined receptor-mediated pathways.

For researchers in drug development, the ability to selectively target these pathways holds immense therapeutic potential. For instance, enhancing the C24-dihydroceramide-autophagy axis could be beneficial in neurodegenerative diseases characterized by protein aggregation, while inhibiting the sphingosine/S1P pathway is a validated strategy in certain cancers and autoimmune disorders.

The experimental workflows outlined in this guide provide a robust framework for dissecting the intricate signaling networks governed by these two fascinating sphingolipids. As our understanding of the direct protein targets of N-(tetracosanoyl)-sphinganine expands, so too will our ability to precisely modulate its signaling for therapeutic benefit.

References

  • Kennedy, D., et al. (2015). Methods for Studying ER Stress and UPR Markers in Human Cells. Methods in Molecular Biology.
  • MetwareBio. (n.d.). Steps Required to Interpret Lipidomics Data. [Link]

  • Chen, X., & Cubillos-Ruiz, J. R. (2021). Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo. Methods in Molecular Biology.
  • Merrill, A. H., & Sullards, M. C. (2006). Sphingolipidomics: a valuable tool for understanding the roles of sphingolipids in biology and disease. Journal of Lipid Research.
  • Kennedy, D., et al. (2015). Methods for studying ER stress and UPR markers in human cells. Methods in Molecular Biology.
  • Burla, B., et al. (2022). A beginner's guide to lipidomics. The Biochemist.
  • Nagahashi, M., et al. (2018). Inhibition of Sphingosine Kinase 1 Reduces Sphingosine-1-Phosphate and Exacerbates Amyloid-Beta-Induced Neuronal Cell Death in Mixed-Glial-Cell Culture.
  • Schwalm, S., et al. (2013). Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels. Journal of Pharmacology and Experimental Therapeutics.
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  • Springer Nature Experiments. (2022). Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting. [Link]

  • Gagliostro, V., et al. (2019). Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors. Molecules.
  • Maceyka, M., & Spiegel, S. (2014). Role of sphingosine kinase localization in sphingolipid signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
  • Al-Dhaheri, M., et al. (2021). Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. Cancers.
  • Meacci, E., & Donati, C. (2019). Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System. Frontiers in Pharmacology.
  • Olivera, A., & Rivera, J. (2010). Post-translational regulation of sphingosine kinases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
  • Shi, W., et al. (2020). Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer.
  • Mony, V. K., et al. (2016). Sphingosine Kinase 1 Cooperates with Autophagy to Maintain Endocytic Membrane Trafficking. Cell Reports.
  • Liu, B., et al. (2016). Proteome-wide Identification of Novel Ceramide-binding Proteins by Yeast Surface cDNA Display and Deep Sequencing. Molecular & Cellular Proteomics.
  • Pattingre, S., et al. (2008). The pleiotropic roles of sphingolipid signaling in autophagy.
  • Corrotte, M., et al. (2020). Excess sphingomyelin disturbs ATG9A trafficking and autophagosome closure. Autophagy.
  • Chen, Y.-J., et al. (2020). Identification of TRAMs as sphingolipid-binding proteins using a photoactivatable and clickable short-chain ceramide analog. Journal of Lipid Research.
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of N-(tetracosanoyl)-sphinganine

Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility for every researcher. Proper waste management not only ensures a safe laboratory environment but also maintains regulat...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility for every researcher. Proper waste management not only ensures a safe laboratory environment but also maintains regulatory compliance and protects our ecosystem. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of N-(tetracosanoyl)-sphinganine (also known as C24 Dihydroceramide), a long-chain sphingolipid vital to cellular research. Our approach moves beyond a simple checklist to instill a decision-making framework grounded in the principles of chemical safety and regulatory compliance.

Part 1: The Cornerstone of Disposal: Hazard Identification & Waste Characterization

The essential first step in any disposal procedure is to thoroughly understand the chemical's properties and hazards. The entire disposal pathway is dictated by whether the waste is classified as "hazardous." For N-(tetracosanoyl)-sphinganine, this determination requires careful consideration, as data on analogous compounds can be conflicting.

Consulting the Safety Data Sheet (SDS)

The SDS is the primary source of information. When handling N-(tetracosanoyl)-sphinganine, retrieve the manufacturer-specific SDS and extract the key data points relevant to disposal.

Data Point (SDS Section)Key Information to LocateImportance in Disposal Decision
Section 2: Hazard(s) Identification GHS Hazard Classifications (e.g., Skin Irritant, Aquatic Toxicity)This is the most critical section. Any GHS hazard classification may trigger a hazardous waste designation by your institution or local regulations.
Section 11: Toxicological Information LD50 (oral, dermal), irritation data, environmental toxicity (e.g., LC50 for aquatic species).Quantifies the substance's potential harm. Data indicating aquatic toxicity is particularly important, as this often classifies a chemical as hazardous waste.[1]
Section 12: Ecological Information Persistence, bioaccumulation, aquatic toxicity.Informs the environmental risk. A statement like "Toxic to aquatic life with long lasting effects" is a strong indicator for hazardous waste collection.[1]
Section 13: Disposal Considerations Manufacturer's specific disposal recommendations.Provides direct guidance, but must be interpreted within the context of your local and national regulations.[2]

Expert Insight: While the sphinganine backbone of this molecule is generally not considered hazardous, longer acyl chains and data from similar ceramides suggest a potential for skin irritation or ecological toxicity.[2][3][4] Therefore, you must assume the responsibility of making a formal waste determination.

The Waste Determination Protocol

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic".[5] N-(tetracosanoyl)-sphinganine is not a listed waste, so the determination rests on its characteristics.

The process is as follows:

  • Review the SDS: Does the SDS indicate any hazards (e.g., irritation, aquatic toxicity)?

  • Consider the Solvent: Is the N-(tetracosanoyl)-sphinganine dissolved in a solvent? If the solvent is a listed hazardous waste (e.g., chloroform, methanol from the "F-list"), the entire mixture is considered hazardous waste.[6]

  • Evaluate Characteristics: Does the waste (as generated in your lab) exhibit any of the following?

    • Ignitability: Can it easily catch fire? (Unlikely for this compound).

    • Corrosivity: Is it highly acidic or basic (pH ≤ 2 or ≥ 12.5)? (Unlikely).

    • Reactivity: Is it unstable, explosive, or does it react violently with water? (Unlikely).

    • Toxicity: Does it contain contaminants at concentrations that could be harmful if released into the environment? (Possible, especially concerning aquatic toxicity).

  • Consult Your EHS Office: The final and most crucial step is to present your findings to your institution's Environmental Health & Safety (EHS) office. They have the final authority on waste classification and will provide specific instructions for your location.

Part 2: Visualizing the Disposal Workflow

This diagram outlines the decision-making process for the proper segregation and disposal of N-(tetracosanoyl)-sphinganine waste.

G start Start: N-(tetracosanoyl)-sphinganine Waste Generated sds Consult Safety Data Sheet (SDS) for Hazard Information start->sds is_hazardous Is the material classified as hazardous by the SDS (e.g., irritant, aquatic toxicity)? sds->is_hazardous in_solvent Is the waste dissolved in a hazardous solvent (e.g., F-listed)? is_hazardous->in_solvent No hazardous_path Follow Hazardous Chemical Waste Procedure is_hazardous->hazardous_path Yes consult_ehs Consult Institutional EHS Office for Final Waste Determination in_solvent->consult_ehs No in_solvent->hazardous_path Yes consult_ehs->hazardous_path EHS Determines 'Hazardous' non_hazardous_path Follow Non-Hazardous Chemical Waste Procedure consult_ehs->non_hazardous_path EHS Determines 'Non-Hazardous' end_h Dispose via EHS-approved Hazardous Waste Contractor hazardous_path->end_h end_nh Dispose per EHS Institutional Guidelines non_hazardous_path->end_nh

Caption: Decision workflow for N-(tetracosanoyl)-sphinganine waste disposal.

Part 3: Step-by-Step Disposal Protocols

Based on the outcome of your waste determination, follow the appropriate procedure below.

Protocol A: Procedure for HAZARDOUS Waste Disposal

This is the most common and recommended pathway for research chemicals unless explicitly confirmed otherwise by your EHS office.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Container Selection:

    • Use a designated, leak-proof hazardous waste container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is suitable for solid waste or solutions in common organic solvents.

    • Ensure the container has a secure, screw-top lid.[7]

  • Waste Segregation:

    • If disposing of the solid powder, do not mix it with liquid waste.

    • If it is in a solution, do not mix it with incompatible waste streams (e.g., acids, bases, oxidizers).

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "N-(tetracosanoyl)-sphinganine". If in a solution, list all constituents and their approximate percentages.

    • Indicate the date you first added waste to the container (the "accumulation start date").

  • Accumulation:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be under the control of lab personnel and provide secondary containment.[7]

    • Keep the container closed at all times, except when adding waste.

  • Requesting Pickup:

    • Once the container is full or you are finished generating this waste stream, follow your institution's procedure to request a pickup from the EHS department for disposal by a licensed contractor.

Protocol B: Procedure for NON-HAZARDOUS Waste Disposal

Caution: This procedure should only be followed after receiving explicit confirmation from your EHS office that the waste stream is non-hazardous. "Non-hazardous" does not automatically permit disposal in regular trash or down the drain.[8][9]

  • PPE: Wear standard laboratory PPE as described above.

  • Container Selection and Labeling:

    • Use a sturdy, sealable container.

    • Clearly label the container with a "Non-Hazardous Waste" label.[10]

    • Write the full chemical name, "N-(tetracosanoyl)-sphinganine," on the label.

  • Disposal Route:

    • Solid Waste: Your EHS office may instruct you to place the securely sealed and labeled container directly into the municipal waste stream (dumpster). Do not place chemical containers in laboratory trash cans , which are handled by custodial staff.[8]

    • Drain Disposal: It is highly unlikely that this compound is suitable for drain disposal. It is a solid, water-insoluble lipid. Do not dispose of N-(tetracosanoyl)-sphinganine down the drain unless you have received explicit, written permission from your EHS office and the local wastewater authority.[11]

    • Empty Containers: An empty container that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed, defaced container may then be disposed of in the regular trash.[10]

By adhering to this comprehensive guide, researchers can manage the disposal of N-(tetracosanoyl)-sphinganine with confidence, ensuring safety, compliance, and environmental stewardship. When in doubt, always treat chemical waste as hazardous and consult your EHS professionals.

References

  • Angene Chemical. (n.d.). Safety Data Sheet: Sphinganine.
  • ChemScene. (n.d.). Safety Data Sheet: Sphinganine.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved January 16, 2026, from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved January 16, 2026, from [Link]

  • University of Nevada, Reno. (2025). Chapter 20: Chemical Waste Management. Retrieved January 16, 2026, from [Link]

  • Cosmetic Ingredient Review. (2014). Safety Assessment of Ceramides as Used in Cosmetics. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. Retrieved January 16, 2026, from [Link]

  • MetwareBio. (n.d.). Guide to Sphingolipid: Structure, Classification, and Detection Methods. Retrieved January 16, 2026, from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 262.11 -- Hazardous waste determination and recordkeeping. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). An overview of sphingolipid metabolism: from synthesis to breakdown. Retrieved January 16, 2026, from [Link]

  • Avanti Polar Lipids. (n.d.). C24 Ceramide (d18:1/24:0). Retrieved January 16, 2026, from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of Ceramides as Used in Cosmetics. Retrieved January 16, 2026, from [Link]

  • California Department of Toxic Substances Control. (n.d.). RCRA Contained-in Policy. Retrieved January 16, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Identification and Listing of Hazardous Waste Under RCRA. Retrieved January 16, 2026, from [Link]

  • Stinson LLP. (2024). EPA Proposes to Regulate Nine PFAS as RCRA “Hazardous Constituents”. Retrieved January 16, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). RCRA: Appendix IX - List Details. Retrieved January 16, 2026, from [Link]

  • MakingCosmetics.com. (2025). Ceramide Lotion - SDS (Safety Data Sheet). Retrieved January 16, 2026, from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of N-(tetracosanoyl)-sphinganine

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with N-(tetracosanoyl)-sphinganine. As a saturated dihydroceramide, this l...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with N-(tetracosanoyl)-sphinganine. As a saturated dihydroceramide, this lipid, while not classified under globally harmonized systems as hazardous, requires diligent handling practices to ensure laboratory safety and experimental integrity. This document synthesizes established laboratory safety principles with specific considerations for powdered lipids to offer a comprehensive, trustworthy resource.

Understanding N-(tetracosanoyl)-sphinganine: A Safety Profile

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight652.1 g/mol PubChem[1]
Physical DescriptionSolidHuman Metabolome Database (HMDB)[1]
Storage Temperature≤ -16°CAvanti Polar Lipids[4]
Personal Protective Equipment (PPE): Your First Line of Defense

A thorough hazard assessment is the foundation of laboratory safety.[5] For N-(tetracosanoyl)-sphinganine, the primary risks are inhalation of the powder and contact with eyes and skin. The following table outlines the recommended PPE.

TaskMinimum Required PPERationale
Weighing and Aliquoting (Powder) - Nitrile Gloves- Lab Coat- ANSI Z87.1-compliant Safety Goggles- N95 RespiratorPrevents skin contact and inhalation of fine particles. Safety goggles offer superior protection against airborne dust compared to safety glasses.[6][7]
Handling Solutions - Nitrile Gloves- Lab Coat- Safety Glasses with Side ShieldsReduces the risk of splashes to the skin and eyes.[5]
Spill Cleanup (Powder) - Nitrile Gloves- Lab Coat- Safety Goggles- N95 RespiratorEnsures protection from dust generated during cleanup.
Operational Plan: From Receipt to Disposal

A systematic approach to handling N-(tetracosanoyl)-sphinganine from the moment it enters the lab until its disposal is critical for safety and to prevent contamination.

Upon receipt, inspect the container for any damage. N-(tetracosanoyl)-sphinganine is a saturated lipid and is stable as a powder.[4] It should be stored in a glass container with a Teflon-lined closure at or below -16°C to ensure its stability.[4] Before opening the container, it is crucial to allow it to warm to room temperature to prevent condensation of moisture, which could compromise the integrity of the compound.[4]

The primary hazard when handling powdered N-(tetracosanoyl)-sphinganine is the generation of airborne dust.[8]

Step-by-Step Weighing Protocol:

  • Prepare the Work Area: Conduct all weighing and handling of the powder within a chemical fume hood or a powder containment hood to minimize inhalation exposure.[8] The work surface should be covered with disposable bench paper.

  • Don Appropriate PPE: Wear a lab coat, nitrile gloves, and safety goggles. An N95 respirator is recommended to prevent inhalation of fine particles.

  • Equilibrate the Container: Ensure the container of N-(tetracosanoyl)-sphinganine has reached room temperature before opening.[4]

  • Weighing: Use a clean spatula to carefully transfer the desired amount of powder to a tared weigh boat or directly into your receiving vessel. Avoid any actions that could create dust clouds.

  • Dissolution (if applicable): If preparing a solution, add the solvent to the powder slowly to avoid splashing. Saturated lipids like N-(tetracosanoyl)-sphinganine are typically dissolved in a suitable organic solvent.[4]

  • Post-Handling: Tightly reseal the container and return it to the freezer. Wipe down the spatula and the work surface with a damp cloth to collect any residual powder. Dispose of all contaminated materials as outlined in the disposal section.

  • Hygiene: Wash hands thoroughly after handling.[2]

In the event of a spill, a prompt and safe response is crucial to prevent exposure and contamination.

Spill Response Workflow:

SpillResponse cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Disposal Spill N-(tetracosanoyl)-sphinganine Powder Spill Alert Alert others in the area Spill->Alert Evacuate Evacuate immediate area if necessary Alert->Evacuate Assess Assess the spill size Evacuate->Assess PPE Don appropriate PPE: - Lab Coat - Goggles - Gloves - N95 Respirator Assess->PPE Contain Gently cover the spill with damp paper towels to avoid raising dust PPE->Contain Collect Carefully wipe up the spill, working from the outside in Contain->Collect Place Place contaminated materials in a sealed plastic bag Collect->Place Dispose Dispose of the sealed bag as chemical waste Place->Dispose Decontaminate Decontaminate the area with a suitable solvent Dispose->Decontaminate

Caption: Workflow for responding to a powder spill of N-(tetracosanoyl)-sphinganine.

Step-by-Step Spill Cleanup:

  • Alert and Assess: Immediately alert others in the vicinity. Assess the extent of the spill.

  • Don PPE: Before beginning cleanup, don the appropriate PPE, including a lab coat, safety goggles, nitrile gloves, and an N95 respirator.[9]

  • Contain the Spill: Gently cover the spilled powder with damp paper towels to prevent it from becoming airborne. Do not use dry sweeping methods.[9]

  • Clean the Spill: Carefully wipe up the contained powder, working from the outside of the spill inward.

  • Package Waste: Place all contaminated paper towels and any other cleanup materials into a sealable plastic bag.

  • Decontaminate: Wipe the spill area with a suitable solvent or cleaning solution to ensure all residue is removed.

  • Dispose: Dispose of the sealed bag containing the waste according to your institution's chemical waste guidelines.[2]

Disposal Plan

All waste materials contaminated with N-(tetracosanoyl)-sphinganine, including empty containers, used gloves, weigh boats, and spill cleanup materials, should be disposed of as chemical waste.[2] Collect these materials in a designated, sealed container and follow your institution's hazardous waste disposal procedures. Do not dispose of this material in the regular trash or down the drain.

By adhering to these guidelines, you can ensure a safe laboratory environment while maintaining the integrity of your research involving N-(tetracosanoyl)-sphinganine.

References

  • N-tetracosanoylsphinganine | C42H85NO3 | CID 5283577. PubChem, National Institutes of Health. [Link]

  • N-(tetracosanoyl)-1-beta-lactosyl-sphinganine | C54H105NO13 | CID 52931268. PubChem, National Institutes of Health. [Link]

  • N-(15Z-tetracosenoyl)-sphinganine | C42H83NO3 | CID 5283576. PubChem, National Institutes of Health. [Link]

  • SM(d18:0/24:0) | C47H97N2O6P | CID 44260134. PubChem, National Institutes of Health. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]

  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Personal Protective Equipment (PPE) Used in the Laboratory. Microbe Online. [Link]

  • N-tetracosanoyl-C17-sphingosine | C41H81NO3 | CID 71581116. PubChem, National Institutes of Health. [Link]

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of California, Irvine Environmental Health & Safety. [Link]

  • Safety Assessment of Ceramides as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. PubMed Central, National Institutes of Health. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models. PubMed, National Institutes of Health. [Link]

  • Safety Assessment of Ceramides as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Ceramide Lotion - SDS (Safety Data Sheet). MakingCosmetics.com Inc. [Link]

  • Biosynthesis of sphingolipids: dihydroceramide and not sphinganine is desaturated by cultured cells. PubMed, National Institutes of Health. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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